molecular formula C8H5ClO3 B113165 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde CAS No. 88525-51-3

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

Cat. No.: B113165
CAS No.: 88525-51-3
M. Wt: 184.57 g/mol
InChI Key: SFBUWLLIFJURHG-UHFFFAOYSA-N
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Description

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is a valuable chemical building block in medicinal chemistry and drug discovery research. Its high utility stems from the reactive aldehyde group and the chloro-substituted 1,3-benzodioxole core, which allows it to be readily incorporated into more complex molecular architectures. This compound serves as a key synthetic intermediate in the preparation of various biologically active molecules. Research has utilized this aldehyde in the design and synthesis of novel tetrahydroprotoberberine derivatives that are investigated as potent, orally available small-molecule modulators of PCSK9 for the potential treatment of hyperlipidemia . Furthermore, the 1,3-benzodioxole scaffold is a privileged structure in drug discovery, and derivatives similar to this compound have been explored for their antibacterial properties, demonstrating significant activity against a range of Gram-positive and Gram-negative bacteria . By providing a versatile and functionalized core structure, this compound enables researchers to efficiently develop new chemical entities for biological screening and the investigation of novel therapeutic pathways. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBUWLLIFJURHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350298
Record name 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88525-51-3
Record name 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction to 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Executive Summary: 7-Chloro-1,3-benzodioxole-5-carbaldehyde is a chlorinated aromatic aldehyde with a molecular weight of 184.58 g/mol .[1][2] Its chemical structure, featuring a benzodioxole core, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthesis pathway, its applications as a building block in drug discovery, and essential safety and handling protocols. The content is tailored for researchers and professionals in chemical synthesis and pharmaceutical development, emphasizing the compound's utility in creating novel molecular entities.

7-Chloro-1,3-benzodioxole-5-carbaldehyde, also known as 3,4-methylenedioxy-5-chlorobenzaldehyde, is a solid organic compound belonging to the benzodioxole family.[3] The benzodioxole moiety is a significant scaffold found in numerous natural products and pharmacologically active molecules. The introduction of a chlorine atom and an aldehyde functional group onto this core structure enhances its versatility as a precursor for more complex chemical entities.

The aldehyde group is highly reactive and serves as a key handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the construction of diverse molecular architectures. The chlorine atom can influence the electronic properties of the molecule and provides a potential site for cross-coupling reactions. Consequently, this compound is primarily utilized in industrial and scientific research as a building block for the synthesis of targeted compounds in medicinal chemistry and materials science.[4]

Physicochemical Properties

The key physicochemical properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde (CAS No: 88525-51-3) are summarized in the table below.[2][5] These parameters are crucial for predicting its behavior in various solvents and biological systems, aiding in reaction optimization and the design of drug discovery assays.

PropertyValueSource
Molecular Weight 184.58 g/mol [1][2]
Molecular Formula C₈H₅ClO₃[1][2][6]
Exact Mass 183.99272 Da[7]
Density 1.462 g/cm³
Boiling Point 293.26 °C at 760 mmHg
Flash Point 123.75 °C
logP (predicted) 2.34[1]
Topological Polar Surface Area 35.5 Ų
Hydrogen Bond Acceptors 3
InChI Key SFBUWLLIFJURHG-UHFFFAOYSA-N[1][7]
SMILES C1OC2=C(O1)C(=C(C=C2)C=O)Cl[7]

Synthesis and Mechanistic Insights

A robust and logical synthesis pathway for 7-Chloro-1,3-benzodioxole-5-carbaldehyde involves a multi-step process starting from the readily available 1,3-benzodioxole. The pathway leverages standard, high-yielding organic transformations.

Proposed Synthesis Workflow

The overall synthetic strategy can be visualized as a three-step process:

  • Electrophilic Chlorination: Introduction of a chlorine atom onto the benzodioxole ring.

  • Chloromethylation: Installation of a chloromethyl group, which is the direct precursor to the aldehyde.

  • Sommelet Reaction: Oxidation of the chloromethyl group to the final carbaldehyde.

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Chloromethylation cluster_2 Step 3: Sommelet Reaction A 1,3-Benzodioxole B 5-Chloro-1,3-benzodioxole A->B Cl₂, Chloroform C 6-Chloromethyl-4-chloro- 1,3-benzodioxole B->C Formaldehyde, HCl D 7-Chloro-1,3-benzodioxole- 5-carbaldehyde C->D Hexamethylenetetramine, H₂O, Reflux

Caption: Proposed three-step synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

This step involves the electrophilic aromatic substitution of 1,3-benzodioxole.

  • Rationale: The methylenedioxy group is an activating group, directing electrophiles to the para position (position 5). Careful control of stoichiometry and temperature is necessary to favor mono-chlorination.

  • Protocol:

    • Dissolve 1,3-benzodioxole in a suitable chlorinated solvent such as chloroform or dichloromethane in a reaction flask equipped with a stirrer and a gas inlet.

    • Cool the mixture in an ice bath.

    • Bubble chlorine gas slowly through the solution or add a solution of sulfuryl chloride dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, quench the reaction by washing with an aqueous solution of sodium bicarbonate followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-1,3-benzodioxole, which can be purified by distillation or chromatography.

Step 2: Synthesis of 6-Chloromethyl-4-chloro-1,3-benzodioxole

This is a classic chloromethylation reaction.

  • Rationale: This reaction introduces the -CH₂Cl group, a necessary precursor for the Sommelet reaction. The reaction is typically performed under acidic conditions.

  • Protocol:

    • To a mixture of 5-chloro-1,3-benzodioxole, paraformaldehyde, and a catalyst like zinc chloride, add concentrated hydrochloric acid.

    • Stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction's progress via TLC.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude chloromethylated product.

Step 3: Synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde via the Sommelet Reaction

The final step converts the chloromethyl group into a carbaldehyde.

  • Rationale: The Sommelet reaction is a reliable method for converting benzylic halides to aldehydes using hexamethylenetetramine (hexamine). The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[1]

  • Protocol:

    • Dissolve the 6-chloromethyl-4-chloro-1,3-benzodioxole from the previous step in an appropriate solvent like aqueous ethanol or chloroform.

    • Add an equimolar amount of hexamethylenetetramine and stir the mixture. A precipitate of the quaternary ammonium salt should form.

    • After the salt formation is complete, add water and reflux the mixture for several hours.[2] The hydrolysis of the intermediate yields the desired aldehyde.

    • Cool the reaction mixture and extract the product with an organic solvent.

    • The organic phase is then washed, dried, and concentrated. The final product, 7-Chloro-1,3-benzodioxole-5-carbaldehyde, can be purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activity for 7-Chloro-1,3-benzodioxole-5-carbaldehyde is not extensively documented, its value lies in its role as a versatile intermediate for generating compound libraries for high-throughput screening. The benzodioxole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities, including antitumor properties.[8]

The combination of the reactive aldehyde and the chlorinated aromatic ring allows for the systematic exploration of chemical space to develop potent and selective drug candidates.

G A 7-Chloro-1,3-benzodioxole- 5-carbaldehyde (Starting Material) C Chemical Library Generation A->C B Reaction Scaffolds (e.g., Amines, Ylides, etc.) B->C D High-Throughput Screening (HTS) C->D Diverse Compounds E Hit Identification D->E Bioactive Hits F Lead Optimization E->F G Drug Candidate F->G

Caption: Role as a building block in a typical drug discovery workflow.

Derivatives of 1,3-benzodioxole have been investigated as auxin receptor agonists and root growth promoters, highlighting the scaffold's potential for biological interaction.[9] The aldehyde can be readily converted into imines, amines, alcohols, and acids, each providing a new vector for molecular derivatization to probe interactions with biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

  • Hazard Identification: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[3]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.

    • Ingestion: Rinse mouth with water and seek medical attention.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[3]

Conclusion

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a synthetically valuable molecule whose utility is defined by its reactive aldehyde functional group and its privileged benzodioxole core. While not an end-product itself, it serves as a crucial starting point for the synthesis of a wide array of more complex molecules. The well-established synthetic routes to its preparation and its versatile reactivity make it an important tool for researchers in organic synthesis and drug discovery who are focused on creating novel compounds with potential therapeutic applications. Adherence to strict safety protocols is essential for its handling and use in a research environment.

References

  • Sommelet reaction. (n.d.). In Wikipedia.
  • Dynamit Nobel. (1982). Preparation of aromatic aldehydes by the Sommelet reaction. U.S. Patent 4,321,412.
  • Dynamit Nobel. (1981). Process for the preparation of aromatic aldehydes according to the Sommelet reaction. European Patent EP0028725A1.
  • PubChem. (n.d.). 5-Chloro-1,3-benzodioxole. National Center for Biotechnology Information.
  • Schering Ag. (1982). Process for preparing benzodioxole derivatives. Korean Patent KR820000738B1.
  • Caffaro Srl. (2005). Process for synthesising heliotropine and its derivatives. World Intellectual Property Organization Patent WO2005042512A1.
  • Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
  • AOBChem USA. (n.d.). 5-Chloro-1,3-benzodioxole-4-carboxaldehyde.
  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859.

Sources

An In-Depth Technical Guide to 7-Chloro-benzodioxole-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloro-benzodioxole-5-carbaldehyde, a heterocyclic aromatic aldehyde with significant potential in synthetic organic chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its chemical properties, a detailed synthetic protocol, reactivity profile, and prospective applications, grounded in established chemical principles.

Core Chemical and Physical Properties

7-Chloro-benzodioxole-5-carbaldehyde, with the CAS number 88525-51-3, is a solid at room temperature. Its core structure consists of a benzodioxole ring system substituted with a chlorine atom and a formyl (aldehyde) group. This unique combination of functional groups imparts specific reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of 7-Chloro-benzodioxole-5-carbaldehyde is presented in Table 1. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₈H₅ClO₃Chemdiv[1]
Molecular Weight 184.58 g/mol Chemdiv[1]
CAS Number 88525-51-3Echemi[2]
Appearance Solid (predicted)-
Boiling Point 293.256 °C at 760 mmHgEchemi[2]
Flash Point 123.749 °CEchemi[2]
Density 1.462 g/cm³ (predicted)Echemi[3]
XLogP3 1.8Echemi[2]
Hydrogen Bond Acceptor Count 3Echemi[2]
Polar Surface Area 35.5 ŲEchemi[2]
Solubility No data availableEchemi[3]
Melting Point No data availableEchemi[3]
Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 7-Chloro-benzodioxole-5-carbaldehyde. While publicly accessible, detailed spectra are limited, the expected spectral features are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the two aromatic protons on the benzodioxole ring (as singlets or doublets in the aromatic region, likely between 7.0-7.5 ppm), and the methylene protons of the dioxole ring (a singlet around 6.1 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (typically 185-195 ppm). Aromatic and dioxole carbons will appear in their respective characteristic regions.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group in the region of 1680-1700 cm⁻¹. Other key absorptions will include C-H stretching of the aromatic ring and aldehyde, and C-O stretching of the dioxole ring.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Fragmentation patterns will likely involve the loss of the formyl group (-CHO) and the chlorine atom.

Synthesis of 7-Chloro-benzodioxole-5-carbaldehyde: A Representative Protocol

The introduction of a formyl group onto an electron-rich aromatic ring such as 6-chloro-1,3-benzodioxole is most effectively achieved through the Vilsmeier-Haack reaction.[4][5][6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to act as the formylating agent.

Proposed Synthetic Pathway

G 6-Chloro-1,3-benzodioxole 6-Chloro-1,3-benzodioxole 7-Chloro-benzodioxole-5-carbaldehyde 7-Chloro-benzodioxole-5-carbaldehyde 6-Chloro-1,3-benzodioxole->7-Chloro-benzodioxole-5-carbaldehyde POCl₃, DMF (Vilsmeier-Haack Reaction)

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[4][5][6][7][8]

Materials:

  • 6-Chloro-1,3-benzodioxole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise to the DMF, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 6-chloro-1,3-benzodioxole in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent. The reaction mixture is then heated to a gentle reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice. Add a solution of sodium acetate in water and stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude 7-Chloro-benzodioxole-5-carbaldehyde can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by determining its melting point.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 7-Chloro-benzodioxole-5-carbaldehyde is dictated by its three key functional components: the aldehyde group, the chloro-substituent on the aromatic ring, and the benzodioxole moiety.

G cluster_aldehyde Aldehyde Reactions cluster_aromatic Aromatic Ring Reactions Aldehyde Aldehyde (-CHO) Oxidation Carboxylic Acid Aldehyde->Oxidation Oxidizing Agent Reduction Alcohol Aldehyde->Reduction Reducing Agent Wittig Reaction Alkene Aldehyde->Wittig Reaction Phosphorus Ylide Condensation Imine/Schiff Base Aldehyde->Condensation Amine AromaticRing Aromatic Ring (Chloro-substituted) Nucleophilic_Aromatic_Substitution Substitution of Cl AromaticRing->Nucleophilic_Aromatic_Substitution Strong Nucleophile Cross_Coupling C-C, C-N, C-O Bond Formation AromaticRing->Cross_Coupling Pd, Cu, etc. catalyst

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can be converted to a secondary or tertiary amine.

  • Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the aldehyde into an alkene.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines to form imines (Schiff bases), and with active methylene compounds in Knoevenagel or aldol-type condensations.

Reactions Involving the Aromatic Ring and Chloro-Substituent

The electron-donating nature of the benzodioxole ring and the electron-withdrawing nature of the chloro and formyl groups influence the reactivity of the aromatic ring.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles under certain conditions, although this is generally less facile than for rings activated by multiple electron-withdrawing groups.

  • Cross-Coupling Reactions: The chloro-substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Applications in Drug Discovery and Medicinal Chemistry

The benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[9]

While specific biological studies on 7-Chloro-benzodioxole-5-carbaldehyde are not widely reported, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, the related N-(5-chloro-1,3-benzodioxol-4-yl) quinazoline derivative has been identified as a potent and selective dual-specific c-Src/Abl kinase inhibitor, highlighting the potential of this scaffold in oncology research.[10]

The aldehyde group serves as a versatile anchor point for the construction of compound libraries through combinatorial chemistry approaches. By reacting 7-Chloro-benzodioxole-5-carbaldehyde with a diverse range of amines, hydrazines, or other nucleophiles, a wide array of derivatives can be synthesized and screened for various biological activities, including but not limited to:

  • Anticancer agents: Many benzodioxole derivatives have shown promise as anticancer agents.

  • Antimicrobial agents: The scaffold can be elaborated to generate compounds with antibacterial and antifungal properties.

  • Enzyme inhibitors: As demonstrated by the c-Src/Abl kinase inhibitor, this core can be incorporated into molecules designed to target specific enzymes.

Conclusion

7-Chloro-benzodioxole-5-carbaldehyde is a valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of a reactive aldehyde, a chloro-substituent for cross-coupling, and a biologically relevant benzodioxole core makes it an attractive starting material for the discovery of novel compounds with potential therapeutic applications. The synthetic and reactivity profiles outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • MDPI. (n.d.). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.
  • Sciencemadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • PubChem. (n.d.). 7-Chloro-6-hydroxy-1,3-benzodioxole-5-carbaldehyde.
  • PubChem. (n.d.). 5-Chloro-1,3-benzodioxole.
  • NIST WebBook. (n.d.). 5-Chloro-1,3-benzodioxole.
  • Wikipedia. (n.d.). Piperonal.
  • PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.
  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid.
  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
  • SpectraBase. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy- - Optional[1H NMR] - Spectrum.
  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • PubMed. (n.d.). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde.
  • PubChem. (n.d.). 1,3-Benzodioxole-5-carbaldehyde;chloride.

Sources

An In-depth Technical Guide to the Physical Properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. As Senior Application Scientists, we recognize the critical need for accurate and well-characterized data in drug discovery and development. This document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for its verification. Our approach emphasizes scientific integrity, ensuring that the information presented is both reliable and actionable for researchers in the field.

Molecular Structure and Physicochemical Properties

7-Chloro-1,3-benzodioxole-5-carbaldehyde, with the chemical formula C₈H₅ClO₃, possesses a benzodioxole ring system substituted with a chlorine atom and a carbaldehyde group.[1][2] This unique arrangement of functional groups imparts specific physicochemical properties that are crucial for its handling, reactivity, and application in multi-step syntheses.

The molecular structure of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is depicted below:

Caption: Molecular structure of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

A summary of its key physical properties is presented in the table below. It is important to note that while some experimental data is available, certain values are calculated and should be treated as estimations.

PropertyValueSource
Molecular Formula C₈H₅ClO₃[1][2]
Molecular Weight 184.58 g/mol [1][2]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point No data available[3]
Boiling Point 293.256 °C at 760 mmHg (calculated)[2]
Density 1.462 g/cm³ (calculated)[2]
Flash Point 123.749 °C (calculated)[2]
Refractive Index 1.586 (calculated)[2]
logP 2.3373 (calculated)[1]
logD 2.3373 (calculated)[1]
logSw -2.7195 (calculated)[1]

The absence of an experimentally determined melting point in readily available literature underscores the need for empirical verification. The calculated LogP value suggests a preference for lipophilic environments over aqueous media.

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of organic compounds. The expected spectroscopic data for 7-Chloro-1,3-benzodioxole-5-carbaldehyde are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide distinct signals corresponding to the aromatic, aldehyde, and dioxole protons. Based on the structure, the following chemical shifts (in ppm, relative to TMS) are predicted. While a specific spectrum for this compound is not publicly available, data from related benzodioxole derivatives can provide valuable insights.[4][5]

  • Aldehyde Proton (-CHO): A singlet is expected in the region of 9.5-10.5 ppm.

  • Aromatic Protons: Two singlets are expected in the aromatic region (7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Dioxole Protons (-OCH₂O-): A singlet is expected around 6.0-6.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Dioxole): Strong bands are expected in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, is expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 184 and 186 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).[6][7][8]

Solubility Profile

The solubility of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is a critical parameter for its use in synthesis, purification, and formulation. Based on its structure and calculated logP value, it is expected to have low solubility in water and good solubility in common organic solvents.

A qualitative solubility assessment can be performed by observing the dissolution of a small amount of the compound in various solvents. For quantitative analysis, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to determine the saturation concentration.

Experimental Methodologies

To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for the determination of key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.

cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Analysis A Grind sample to a fine powder B Pack into a capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus D Heat rapidly to ~20°C below expected MP C->D E Heat slowly (1-2°C/min) near MP D->E F Record temperature range from first liquid to complete melting E->F G A narrow melting range (<2°C) indicates high purity F->G cluster_NMR ¹H NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Dissolve 5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃) NMR_Acq Acquire spectrum on a calibrated NMR spectrometer NMR_Prep->NMR_Acq NMR_Proc Process data (phasing, baseline correction, integration) NMR_Acq->NMR_Proc IR_Prep Prepare sample (e.g., KBr pellet or thin film) IR_Acq Acquire spectrum using an FTIR spectrometer IR_Prep->IR_Acq IR_Anal Identify characteristic absorption bands IR_Acq->IR_Anal MS_Prep Introduce a small amount of sample into the mass spectrometer MS_Acq Acquire mass spectrum using appropriate ionization (e.g., EI) MS_Prep->MS_Acq MS_Anal Analyze molecular ion peak and fragmentation pattern MS_Acq->MS_Anal

Caption: General Workflow for Spectroscopic Analysis.

  • ¹H NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire the spectrum on a calibrated NMR spectrometer.

    • Process the data, including phasing, baseline correction, and integration. Chemical shifts should be referenced to tetramethylsilane (TMS).

  • IR Spectroscopy:

    • Prepare the sample as a KBr pellet or a thin film on a salt plate.

    • Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Identify the characteristic absorption bands and compare them to known values for the functional groups present.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Synthesis Overview

The synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of a substituted 1,3-benzodioxole precursor. While specific, detailed procedures for this exact compound are not widely published, a general approach can be inferred from the synthesis of related benzodioxole derivatives. [9]One plausible route involves the chlorination of piperonal (1,3-benzodioxole-5-carbaldehyde), though this may lead to a mixture of isomers requiring separation. A more controlled synthesis might start from a pre-chlorinated catechol derivative, followed by the formation of the dioxole ring and subsequent formylation. The precise conditions, including reagents, solvents, and reaction times, would need to be optimized to achieve a good yield and purity of the desired product.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 7-Chloro-1,3-benzodioxole-5-carbaldehyde. A comprehensive Safety Data Sheet (SDS) should be consulted before use. [3]General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

The SDS for this compound indicates that detailed toxicological and ecological data are not available, highlighting the need for careful handling. [3]

Conclusion

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a valuable synthetic intermediate with a distinct set of physical properties. This guide has compiled and analyzed the available data, providing a framework for its use and further characterization. The provided experimental protocols offer a basis for researchers to independently verify and expand upon the known properties of this compound, contributing to the broader scientific understanding and facilitating its application in drug discovery and development.

References

  • 5-Chloro-1,3-benzodioxole. PubChem. (n.d.).
  • 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy- - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.).
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com.
  • 1,3-Benzodioxole-5-propanal, α-methyl-. NIST WebBook. (n.d.).
  • 1,3-Benzodioxole-5-carbaldehyde semicarbazone - Optional[MS (GC)] - Spectrum. SpectraBase. (n.d.).
  • 1,3-Benzodioxole-5-carboxaldehyde. CAS Common Chemistry. (n.d.).
  • 1,3-Benzodioxole. Wikipedia. (2023, December 1).
  • Process for synthesizing heliotropine and its derivatives. Google Patents. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29).
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate.
  • 7-chloro-1,3-dioxaindane-5-carbaldehyde (C8H5ClO3). PubChemLite. (n.d.).
  • Piperonal. PubChem. (n.d.).
  • Process for preparing benzodioxole derivatives. Google Patents. (n.d.).
  • Synthesis of ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate. (n.d.).
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube.
  • Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. (2018, November 16). YouTube.
  • Piperonal. Wikipedia. (2023, December 1).
  • Piperonal. NIST WebBook. (n.d.).
  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. (2013).
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  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube.
  • 5-Chloro-1,3-benzodioxole - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.).
  • 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. (n.d.).
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A Technical Guide to the Structural Elucidation of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and presence in numerous bioactive natural products.[1][2][3] The precise determination of the substitution pattern on this aromatic core is critical for understanding structure-activity relationships (SAR) and ensuring the desired pharmacological or material properties. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of a representative derivative, 7-Chloro-1,3-benzodioxole-5-carbaldehyde. We will employ a logical, hypothesis-driven workflow, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic reasoning that underpins a robust and unambiguous structural assignment.

The Strategic Workflow: From Molecular Formula to Confirmed Connectivity

Structural elucidation is not merely a sequential application of analytical techniques; it is an iterative process of hypothesis generation and validation. Our approach begins with foundational analyses to establish the molecular formula, proceeds to identify key functional groups, and culminates in the meticulous assembly of the molecular framework using advanced NMR techniques. Each step provides a piece of the puzzle, and the causality of the workflow is designed to build upon the previous findings with increasing levels of detail.

The logical flow of this process is paramount. Mass spectrometry provides the molecular weight and elemental composition clues, IR spectroscopy offers a rapid screen for functional groups, 1D NMR details the electronic environment of individual nuclei, and 2D NMR experiments serve as the ultimate tool for mapping the intricate network of covalent bonds.

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Scaffold Assembly & Assignment cluster_3 Final Confirmation A Sample of Unknown Compound B Mass Spectrometry (MS) A->B C Elemental Analysis (EA) A->C D Molecular Formula Determination (C₈H₅ClO₃) B->D C->D E Infrared (IR) Spectroscopy D->E F Identify Key Groups: - Aldehyde (C=O) - Aromatic Ring (C=C) - Dioxole Ether (C-O) - Aryl Chloride (C-Cl) E->F G 1D NMR (¹H, ¹³C, DEPT-135) F->G H Propose Substructures: - Aldehyde - Methylene Dioxole - Trisubstituted Benzene Ring G->H I 2D NMR (COSY, HSQC, HMBC) G->I H->I J Assemble Connectivity Map I->J K Final Structure Verified J->K

Caption: A logic-driven workflow for structural elucidation.

Foundational Analysis: Establishing the Molecular Formula

Before any structural fragments can be proposed, the fundamental atomic composition of the molecule must be determined. This is achieved by combining high-resolution mass spectrometry with elemental analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the single most crucial piece of initial data: the accurate mass of the molecule. For this analysis, Electron Ionization (EI) is a suitable technique.

  • Expert Insight: The key diagnostic feature for 7-Chloro-1,3-benzodioxole-5-carbaldehyde in its mass spectrum is the isotopic pattern of the molecular ion peak. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. Observing this pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The nominal molecular weight is 184 g/mol for the ³⁵Cl isotope.[4][5] High-resolution mass spectrometry (HRMS) would yield a highly accurate mass (e.g., 183.9930 Da), which can be used to predict possible elemental compositions.[5]

Elemental Analysis (EA)

While HRMS provides a list of possible formulas, elemental analysis provides empirical percentages of Carbon, Hydrogen, and other elements (excluding halogens, which are inferred). For a formula of C₈H₅ClO₃:

  • Calculated %C: 52.06

  • Calculated %H: 2.73

  • Calculated %Cl: 19.21

  • Calculated %O: 26.00

Trustworthiness: The convergence of the M/M+2 isotopic pattern from MS, the accurate mass from HRMS, and the elemental percentages from EA provides a self-validating system that confirms the molecular formula as C₈H₅ClO₃ .

Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy is employed as a rapid and effective method to identify the key functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small, solid sample of the compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • The resulting spectrum is automatically ratioed against the background.

Interpretation of Key Spectral Features

The IR spectrum provides clear evidence for the principal components of the structure.

Observed Frequency (cm⁻¹) Vibration Type Functional Group Assignment Significance
~1685-1700C=O Stretch (strong, sharp)Aromatic AldehydeConfirms the presence of the formyl group and suggests conjugation with the aromatic ring.
~2820 & ~2720C-H Stretch (two weak bands)Aldehydic C-H (Fermi Doublet)A highly diagnostic feature for an aldehyde functional group.
~1600, ~1470C=C StretchAromatic RingIndicates the presence of the benzene core.
~1250, ~1040C-O-C Asymmetric & Symmetric StretchDioxole Ring Ether LinkagesConfirms the methylenedioxy moiety.[6]
~800-880C-H Bending (out-of-plane)Substituted Aromatic RingThe specific frequency can hint at the substitution pattern.
~700-800C-Cl StretchAryl ChlorideIndicates the covalent bond between a chlorine atom and the aromatic ring.

Building the Scaffold: 1D Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: Sample Preparation & Acquisition
  • Accurately weigh ~5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H, ¹³C, and DEPT-135 are typically used.

¹H NMR Interpretation: A Proton's-Eye View

The ¹H NMR spectrum reveals five distinct signals, providing the initial framework for the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.85Singlet (s)1HAldehyde (CHO)The highly deshielded environment of a proton attached to a carbonyl carbon results in a characteristic downfield shift.
~7.41Doublet (d)1HAromatic (H-6)This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift.
~7.25Doublet (d)1HAromatic (H-4)This proton is para to the aldehyde and ortho to the chlorine, leading to a slightly less downfield shift compared to H-6.
~6.15Singlet (s)2HDioxole Methylene (OCH₂O)The two protons of the methylene bridge are chemically equivalent and appear as a characteristic singlet.[7]
  • Expert Insight: The two aromatic protons appear as doublets with a small coupling constant (J ≈ 1.5-2.0 Hz). This is a classic signature of a meta-relationship on a benzene ring. A para-relationship would result in a much larger coupling (J ≈ 8-9 Hz), and an ortho-relationship would be intermediate (J ≈ 7-8 Hz). This immediately defines the relative positions of these two protons.

¹³C NMR and DEPT-135 Interpretation: The Carbon Backbone

The ¹³C NMR spectrum shows all 8 expected carbon signals, and the DEPT-135 experiment helps differentiate them.

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment Rationale
~190.1No signalC-5 (Aldehyde C=O)Typical chemical shift for an aromatic aldehyde carbonyl carbon.
~152.5No signalC-3a or C-7aQuaternary aromatic carbon attached to oxygen.
~148.0No signalC-3a or C-7aQuaternary aromatic carbon attached to oxygen.
~132.0No signalC-5Quaternary aromatic carbon attached to the aldehyde.
~130.5No signalC-7Quaternary aromatic carbon attached to chlorine.
~111.8PositiveC-6Aromatic methine (CH) carbon.
~108.5PositiveC-4Aromatic methine (CH) carbon.
~102.9PositiveC-2 (OCH₂O)Methylene carbon of the dioxole ring.[7]

Trustworthiness: The DEPT-135 spectrum validates the ¹³C assignments. It shows three positive signals, corresponding to the three CH/CH₂ groups (C-4, C-6, and C-2), while the five quaternary carbons (including the carbonyl) are absent, as expected. This confirms our count of protons and carbons on the aromatic scaffold.

Assembling the Puzzle: 2D NMR Correlation Spectroscopy

While 1D NMR allows us to identify the fragments, 2D NMR provides the unambiguous connections between them.

Caption: Numbering scheme for 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

HSQC: Direct Carbon-Proton Correlations

The Heteronuclear Single Quantum Coherence (HSQC) spectrum is the definitive tool for linking each proton to its directly attached carbon.

  • Expert Insight: This experiment is a self-validating check of our 1D assignments. It will show three cross-peaks, confirming the following connections:

    • Proton at δ 7.41 (H-6) correlates with the carbon at δ 111.8 (C-6).

    • Proton at δ 7.25 (H-4) correlates with the carbon at δ 108.5 (C-4).

    • Proton at δ 6.15 (H-2) correlates with the carbon at δ 102.9 (C-2).

    • The aldehyde proton (δ 9.85) will not show a correlation, as its carbon (δ 190.1) has no attached protons.

HMBC: Through-Bond Connectivity Mapping

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most powerful tool, revealing correlations between protons and carbons that are two or three bonds apart. This allows us to piece the entire molecular puzzle together.

HMBC_Correlations cluster_0 Key HMBC Correlations H_Aldehyde H (Aldehyde, δ 9.85) C4 C-4 (δ 108.5) H_Aldehyde->C4 C6 C-6 (δ 111.8) H_Aldehyde->C6 C5 C-5 (δ 132.0) H_Aldehyde->C5 H6 H-6 (δ 7.41) H6->C4 H6->C5 C7 C-7 (δ 130.5) H6->C7 C7a C7a H6->C7a H4 H-4 (δ 7.25) H4->C6 H4->C5 C3a C3a H4->C3a H2 H-2 (δ 6.15) H2->C7a H2->C3a C3a_C7a C-3a/C-7a (δ 152.5/148.0)

Caption: Key 2- and 3-bond correlations observed in the HMBC spectrum.

Interpretation of Key HMBC Correlations:

  • Aldehyde Proton (δ 9.85): This proton shows correlations to the carbon it's attached to (C-5, δ 132.0) and the two adjacent aromatic carbons, C-4 (δ 108.5) and C-6 (δ 111.8). This definitively places the aldehyde group at position 5, between carbons 4 and 6.

  • Aromatic Proton H-6 (δ 7.41): It correlates to the aldehyde-bearing carbon (C-5), its neighboring methine carbon (C-4), and importantly, to the chlorine-bearing quaternary carbon (C-7, δ 130.5). This correlation is critical as it establishes the proximity of H-6 and the chlorine atom.

  • Aromatic Proton H-4 (δ 7.25): It correlates to its neighboring carbons (C-5 and C-3a) and across the ring to C-6.

  • Dioxole Protons H-2 (δ 6.15): These protons show strong correlations to the two quaternary carbons of the dioxole ring, C-3a and C-7a, confirming the fusion of the five-membered ring to the benzene core at these positions.

Final Structure Confirmation

The collective, mutually reinforcing data from all spectroscopic methods lead to an unambiguous structural assignment.

  • MS and EA established the molecular formula: C₈H₅ClO₃.

  • IR confirmed the presence of an aromatic aldehyde, a dioxole ether, and an aryl chloride.

  • ¹H NMR identified the aldehyde proton, two meta-coupled aromatic protons, and the dioxole methylene protons.

  • ¹³C NMR & DEPT-135 accounted for all 8 carbons and classified them by type.

  • HSQC directly linked the protons to their attached carbons.

  • HMBC provided the final, irrefutable connectivity map, placing the aldehyde at C-5 and the chlorine at C-7, confirming the structure as 7-Chloro-1,3-benzodioxole-5-carbaldehyde .

Conclusion

References

  • ResearchGate. (2025). Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation.
  • ResearchGate. (n.d.). An Environment-Friendly Synthesis of Piperonal Chalcones and Their Cytotoxic and Antioxidant Evaluation.
  • designer-drug.com. (n.d.). Synthesis of Piperonal.
  • National Institutes of Health. (2019). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities.
  • Sciencemadness.org. (2024). (Somewhat bad) Synthesis of Piperonal.
  • Google Patents. (n.d.). Synthetic method of piperonal - CN103936709A.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • PubMed. (2019). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.
  • ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid.

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1,3-benzodioxole-5-carbaldehyde, a halogenated derivative of piperonal, is a compound of significant interest in synthetic chemistry. Its unique substitution pattern on the benzodioxole ring makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. An accurate and thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

This technical guide provides a detailed analysis of the expected spectroscopic data for 7-Chloro-1,3-benzodioxole-5-carbaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published, peer-reviewed spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from closely related analogs to present a comprehensive and predictive analysis.

Molecular Structure and Key Features

The structure of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is characterized by a benzodioxole core with a chlorine atom at the 7-position and a formyl (aldehyde) group at the 5-position. This substitution pattern has a profound influence on the electronic environment of the aromatic ring and, consequently, on its spectroscopic signatures.

Caption: Molecular structure of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is expected to be relatively simple and highly informative.

Experimental Protocol (Predicted):

A sample of 7-Chloro-1,3-benzodioxole-5-carbaldehyde (5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet1HAldehyde-HThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~7.40Singlet1HAromatic-H (H-4)This proton is deshielded by the adjacent aldehyde group and the chlorine atom. The lack of adjacent protons results in a singlet.
~7.30Singlet1HAromatic-H (H-6)This proton is ortho to the aldehyde group and is expected to be a singlet due to the large distance to the other aromatic proton.
~6.15Singlet2HMethylene-H (-OCH₂O-)The two protons of the methylenedioxy group are chemically equivalent and appear as a characteristic singlet.

Key Insights:

  • The presence of three distinct singlets in the aromatic and aldehyde region is a key indicator of the substitution pattern.

  • The downfield shift of the aromatic protons compared to unsubstituted benzodioxole is due to the electron-withdrawing effects of both the chlorine and aldehyde groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol (Predicted):

The ¹³C NMR spectrum would be acquired on the same sample solution used for ¹H NMR spectroscopy, typically on a 100 MHz or higher spectrometer. A proton-decoupled sequence would be used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~190.0Aldehyde C=OThe carbonyl carbon is the most deshielded carbon in the molecule.
~152.0Aromatic C-O (C-1a or C-7a)Carbons attached to the electronegative oxygen atoms of the dioxole ring.
~148.0Aromatic C-O (C-1a or C-7a)Carbons attached to the electronegative oxygen atoms of the dioxole ring.
~132.0Aromatic C-CHO (C-5)The carbon bearing the aldehyde group.
~130.0Aromatic C-Cl (C-7)The carbon attached to the chlorine atom, its shift is influenced by the halogen.
~110.0Aromatic C-H (C-4 or C-6)Aromatic carbons bearing a proton.
~108.0Aromatic C-H (C-4 or C-6)Aromatic carbons bearing a proton.
~102.0Methylene C (-OCH₂O-)The carbon of the methylenedioxy bridge.

Key Insights:

  • The downfield signal around 190 ppm is a definitive marker for the aldehyde carbonyl carbon.

  • The eight distinct signals confirm the presence of eight unique carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Predicted):

A small amount of the solid compound would be analyzed using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a KBr pellet could be prepared. The spectrum would be recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2820 and ~2720MediumC-H stretch (aldehyde)The characteristic Fermi doublet for the aldehydic C-H bond.
~1685StrongC=O stretch (aldehyde)A strong, sharp absorption band indicative of a conjugated carbonyl group.
~1600, ~1480, ~1440Medium-StrongC=C stretch (aromatic)Multiple bands are expected for the aromatic ring vibrations.
~1250StrongC-O stretch (asymmetric)Asymmetric stretching of the C-O-C bonds in the dioxole ring.
~1040StrongC-O stretch (symmetric)Symmetric stretching of the C-O-C bonds in the dioxole ring.
~870Medium-StrongC-Cl stretchCharacteristic absorption for an aryl chloride.

Key Insights:

  • The simultaneous presence of the aldehydic C-H stretches and the strong carbonyl C=O stretch is a clear confirmation of the aldehyde functionality.

  • The strong C-O stretching bands are characteristic of the benzodioxole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Predicted):

The mass spectrum would be obtained using an electron ionization (EI) source. The sample would be introduced directly or via a GC inlet.

Predicted Mass Spectrum Data:

m/zRelative IntensityAssignmentRationale
184/186High[M]⁺The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a molecule containing one chlorine atom.
183/185High[M-H]⁺Loss of the aldehydic proton is a common fragmentation pathway for aromatic aldehydes.
155/157Medium[M-CHO]⁺Loss of the formyl group.
125Medium[M-CHO-Cl]⁺Subsequent loss of the chlorine atom from the [M-CHO]⁺ fragment.

Key Insights:

  • The isotopic pattern of the molecular ion peak is a definitive indicator of the presence of a single chlorine atom.

  • The fragmentation pattern, particularly the loss of H and CHO, is consistent with the presence of an aromatic aldehyde.

G cluster_workflow Spectroscopic Analysis Workflow Sample 7-Chloro-1,3-benzodioxole-5-carbaldehyde Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR ¹H: δ ~9.85, 7.40, 7.30, 6.15 ppm ¹³C: δ ~190.0, 152.0, 148.0, 132.0, 130.0, 110.0, 108.0, 102.0 ppm NMR->Data_NMR Data_IR ν ~1685 cm⁻¹ (C=O) ν ~2820, 2720 cm⁻¹ (Aldehyde C-H) ν ~1250, 1040 cm⁻¹ (C-O) IR->Data_IR Data_MS m/z 184/186 ([M]⁺) m/z 183/185 ([M-H]⁺) m/z 155/157 ([M-CHO]⁺) MS->Data_MS Conclusion Structural Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: A workflow diagram for the spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Chloro-1,3-benzodioxole-5-carbaldehyde. By combining fundamental principles with comparative data from related structures, a detailed and predictive spectroscopic profile has been constructed. The characteristic signals in ¹H and ¹³C NMR, the key functional group absorptions in IR, and the distinct molecular ion and fragmentation patterns in MS collectively provide a robust fingerprint for the unambiguous identification and characterization of this important synthetic intermediate. Researchers and scientists can leverage this guide for method development, reaction monitoring, and quality assurance in their work with this and related compounds.

References

  • PubChem. 5-Chloro-1,3-benzodioxole. [Link]
  • NIST. Piperonal. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-chloro-1,3-benzodioxole-5-carbaldehyde, a compound of interest in synthetic chemistry and drug discovery. The principles and methodologies discussed herein are designed to offer a framework for the structural elucidation of similarly substituted benzodioxole derivatives.

Introduction

7-Chloro-1,3-benzodioxole-5-carbaldehyde, also known as 7-chloropiperonal, is a halogenated derivative of piperonal. The benzodioxole moiety is a common scaffold in natural products and pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde group significantly influences the electronic environment of the aromatic ring, leading to a characteristic ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its electronic structure.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned experimental spectrum with detailed parameters for 7-chloro-1,3-benzodioxole-5-carbaldehyde is not readily found in the searched literature, we can predict the expected spectral features based on established principles of NMR spectroscopy and data from analogous compounds. The predicted data is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aldehyde Proton (-CHO)9.8 - 10.0Singlet (s)N/A1H
Aromatic Proton (H-6)7.4 - 7.6Doublet (d)~1.5 - 2.0 (⁴J)1H
Aromatic Proton (H-4)7.3 - 7.5Doublet (d)~1.5 - 2.0 (⁴J)1H
Dioxole Protons (-OCH₂O-)6.1 - 6.3Singlet (s)N/A2H

Structural and Electronic Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the electronic effects of the substituents on the benzodioxole ring. Both the chlorine atom and the aldehyde group are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to the parent 1,3-benzodioxole.

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the anisotropic effect of the C=O double bond. This results in a characteristic downfield chemical shift, typically in the range of 9.8-10.0 ppm.

  • Aromatic Protons: The two aromatic protons, H-4 and H-6, are situated on the benzene ring. The electron-withdrawing effects of both the chloro and formyl groups will deshield these protons. Their precise chemical shifts are influenced by their position relative to these substituents. We predict two distinct signals for these protons.

  • Dioxole Protons: The two protons of the methylene bridge in the dioxole ring are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent oxygen atoms and the aromatic ring system.

Predicted Coupling Patterns

The aromatic protons H-4 and H-6 are expected to exhibit a four-bond coupling, known as a meta-coupling (⁴J). This type of coupling is typically small, in the range of 1.5-2.0 Hz, and would result in each aromatic proton signal appearing as a narrow doublet. The aldehyde proton and the dioxole protons are not expected to show any significant coupling to other protons in the molecule, and thus should appear as singlets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 7-chloro-1,3-benzodioxole-5-carbaldehyde, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.
  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
  • Relaxation Delay: A delay of 1-5 seconds between pulses should be set to allow for full relaxation of the protons.
  • Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of 7-chloro-1,3-benzodioxole-5-carbaldehyde.

Caption: A workflow diagram illustrating the key stages of ¹H NMR spectral analysis from sample preparation to structural assignment.

Conclusion

The ¹H NMR spectrum of 7-chloro-1,3-benzodioxole-5-carbaldehyde is predicted to exhibit four distinct signals corresponding to the aldehyde, two aromatic, and the dioxole protons. The chemical shifts and coupling patterns of these signals are dictated by the electronic effects of the chloro and aldehyde substituents. A systematic approach to data acquisition and analysis, as outlined in this guide, is essential for the accurate structural elucidation of this and related compounds. While experimental data is paramount for definitive assignment, the predictive framework provided here serves as a valuable tool for researchers in the field.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the mass spectrometric behavior of 7-Chloro-benzodioxole-5-carbaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug development. Designed for researchers and analytical scientists, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices. We will detail a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow with Electron Ionization (EI), predict the resulting fragmentation patterns based on first principles and spectral analogues, and present the data in a clear, actionable format. The protocols and interpretations herein are structured to be self-validating, ensuring scientific rigor and trustworthiness in the application of mass spectrometry for the structural elucidation of this and similar compounds.

Introduction to 7-Chloro-benzodioxole-5-carbaldehyde and its Analysis

Chemical Identity and Significance

7-Chloro-benzodioxole-5-carbaldehyde is a substituted aromatic aldehyde featuring a benzodioxole core. This core structure is a key pharmacophore in various biologically active molecules. The presence of a chlorine atom and a reactive aldehyde group makes this compound a versatile intermediate for the synthesis of more complex molecular targets. Accurate characterization is paramount to ensure the identity and purity of starting materials and subsequent products in a research and development pipeline.

The Indispensable Role of Mass Spectrometry

Mass spectrometry (MS) is a cornerstone analytical technique that provides unambiguous data on the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For a molecule like 7-Chloro-benzodioxole-5-carbaldehyde, MS is not merely a characterization tool; it is a definitive method for structural confirmation. The technique's high sensitivity and specificity are crucial, particularly when dealing with complex reaction mixtures or trace-level analysis.[1][2] This guide focuses on Electron Ionization (EI), a "hard" ionization technique that generates reproducible and information-rich fragmentation patterns, which act as a molecular fingerprint.[3]

Physicochemical Properties

A foundational understanding of the analyte's properties is critical before any analysis. The key identifiers for 7-Chloro-benzodioxole-5-carbaldehyde are summarized below.

PropertyValueSource(s)
Chemical Name 7-Chloro-1,3-benzodioxole-5-carbaldehyde[4][5][6]
CAS Number 88525-51-3[4][5][6]
Molecular Formula C₈H₅ClO₃[4][7][8]
Average Molecular Weight 184.58 g/mol [7][9]
Monoisotopic Mass 183.99272 Da[4][8]
Chemical Structure [7][8]

Core Principles for This Analysis

Rationale for Ionization Technique: Electron Ionization (EI)

While soft ionization techniques like Electrospray Ionization (ESI) are excellent for confirming molecular weight, they often provide limited structural information due to minimal fragmentation.[3] For the definitive identification of an unknown or the confirmation of a synthesized molecule's structure, the detailed fragmentation patterns produced by EI are superior. EI utilizes high-energy electrons (~70 eV) to bombard the analyte, inducing ionization and subsequent fragmentation in predictable, well-documented ways.[3] This creates a unique mass spectrum that can be compared against libraries or interpreted to deduce the original structure.

The Chlorine Isotopic Signature: A Built-in Marker

A key identifying feature in the mass spectrum of 7-Chloro-benzodioxole-5-carbaldehyde will be the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[10] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the heavier peak (M+2) having roughly one-third the intensity of the lighter peak (M). This distinctive pattern is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in the molecular ion and its fragments.[10][11]

Recommended Analytical Workflow: GC-MS with Electron Ionization

A Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred platform for analyzing volatile and semi-volatile compounds like 7-Chloro-benzodioxole-5-carbaldehyde. The gas chromatograph provides excellent separation from solvent and impurities, ensuring a pure analyte stream enters the mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Ethyl Acetate (100 µg/mL) Injector GC Inlet (Split/Splitless, 250°C) Prep->Injector 1 µL Injection Column GC Column (e.g., HP-5ms) Injector->Column Separation IonSource EI Source (70 eV, 230°C) Column->IonSource Elution Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Ion Acceleration Detector Detector (EM) Analyzer->Detector Mass Filtering DataSystem Data System Detector->DataSystem Signal Acquisition

Caption: High-level workflow for GC-MS analysis.
Sample Preparation Protocol
  • Solvent Selection: Choose a high-purity, volatile solvent compatible with GC analysis. Ethyl acetate is an excellent first choice.

  • Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL. Dilute this stock to a working concentration of ~100 µg/mL for initial analysis.

  • Filtration: If the sample contains particulates, filter through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet liner.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters Protocol
  • System: A standard benchtop GC-MS system (e.g., Agilent GC/Q-TOF or similar).[1]

  • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is recommended for its general-purpose utility with aromatic compounds.

  • Injection: 1 µL injection volume using a 10:1 split ratio. The splitless mode can be used for trace analysis.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-300 to ensure capture of low-mass fragments and the molecular ion.

Analysis of the Expected Electron Ionization Mass Spectrum

The EI mass spectrum is predicted based on established fragmentation rules for aromatic aldehydes and chlorinated compounds.[12][13][14][15]

The Molecular Ion (M•⁺)

The most critical peak for confirming molecular weight is the molecular ion peak.

  • Expected m/z: A pair of peaks at m/z 184 (for C₈H₅³⁵ClO₃) and m/z 186 (for C₈H₅³⁷ClO₃).

  • Expected Ratio: The intensity of m/z 186 should be approximately 32% of m/z 184, consistent with the 3:1 isotopic abundance of ³⁵Cl:³⁷Cl.[10]

  • Rationale: Aromatic systems are electronically stable and tend to produce a relatively abundant molecular ion peak under EI conditions, making identification straightforward.[12][14]

Key Fragmentation Pathways

The molecular ion will undergo a series of bond cleavages to produce smaller, stable fragment ions. The most probable pathways are detailed below.

Fragmentation M Molecular Ion [C₈H₅ClO₃]•⁺ m/z 184/186 F183 [M-H]⁺ [C₈H₄ClO₃]⁺ m/z 183/185 M->F183 - H• F155a [M-CHO]⁺ [C₇H₄ClO₂]⁺ m/z 155/157 M->F155a - CHO• F149 [M-Cl]⁺ [C₈H₅O₃]⁺ m/z 149 M->F149 - Cl• F155b [M-H-CO]⁺ [C₇H₄ClO₂]⁺ m/z 155/157 F183->F155b - CO F127 [C₆H₄ClO]⁺ m/z 127/129 F155a->F127 - CO F155b->F127 - CO

Caption: Proposed EI fragmentation pathways.
  • Loss of a Hydrogen Radical (M-1): A characteristic fragmentation for aldehydes is the cleavage of the C-H bond on the aldehyde group.[12][14][16]

    • Fragment: [M-H]⁺

    • m/z: 183/185

    • Significance: This often results in a highly abundant acylium ion, which is stabilized by resonance.

  • Loss of Carbon Monoxide (from M-1): The [M-H]⁺ acylium ion readily loses a neutral molecule of carbon monoxide (CO, 28 Da). This is a very common and diagnostically significant pathway for aromatic aldehydes.[14]

    • Fragment: [M-H-CO]⁺

    • m/z: 155/157

    • Resulting Structure: This corresponds to the chlorobenzodioxole cation.

  • Loss of the Formyl Radical (M-29): An alternative initial fragmentation is the cleavage of the C-C bond between the aromatic ring and the aldehyde group, resulting in the loss of the formyl radical (CHO•).[12][14]

    • Fragment: [M-CHO]⁺

    • m/z: 155/157

    • Significance: This pathway leads to the same m/z as the sequential loss of H• and CO, reinforcing the peak at m/z 155/157. The structure of this ion is identical to the one formed via the other pathway.

  • Loss of a Chlorine Radical (M-35): Cleavage of the strong aryl-chlorine bond is also possible, though it may be less favorable than aldehyde-related fragmentations.[15]

    • Fragment: [M-Cl]⁺

    • m/z: 149

    • Significance: The appearance of a peak at m/z 149 without a corresponding isotopic peak at m/z 151 would provide strong evidence for this fragmentation.

Tabulated Summary of Expected Ions
m/z (³⁵Cl/³⁷Cl)Proposed FormulaIdentity/OriginComments
184 / 186[C₈H₅ClO₃]•⁺Molecular Ion (M•⁺) Confirms molecular weight. Isotopic ratio is key.
183 / 185[C₈H₄ClO₃]⁺[M-H]⁺Loss of aldehydic hydrogen. Expected to be a strong peak.
155 / 157[C₇H₄ClO₂]⁺[M-CHO]⁺ or [M-H-CO]⁺Loss of formyl radical or sequential loss of H• and CO. Likely a very stable and abundant ion.
149[C₈H₅O₃]⁺[M-Cl]⁺Loss of chlorine radical. Confirms chlorine position.
127 / 129[C₆H₄ClO]⁺[C₇H₄ClO₂]⁺ - COFurther fragmentation of the m/z 155/157 ion.
77[C₆H₅]⁺Phenyl CationA common, though non-specific, fragment from benzene ring cleavage.

Conclusion

The mass spectrometric analysis of 7-Chloro-benzodioxole-5-carbaldehyde via GC-MS with Electron Ionization provides a wealth of structural information. The definitive molecular weight is established by the molecular ion pair at m/z 184/186 , with the isotopic ratio confirming the presence of a single chlorine atom. The fragmentation pattern, dominated by the loss of hydrogen (M-1) and the subsequent or direct loss of the formyl group (M-29), is highly characteristic of an aromatic aldehyde. By understanding these core principles and fragmentation pathways, researchers can confidently identify this molecule, distinguish it from isomers, and ensure its purity in complex synthetic applications.

References

  • Chemistry LibreTexts. (2023).
  • David, F., Tienpont, B., Sandra, P., Chainet, F., Thomas, M., & Lemaire, E. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. [Link]
  • Onodera, S., et al. (1987). Chemical changes of organic compounds in chlorinated water. XIII. Gas chromatographic-mass spectrometric studies of the reactions of Irgasan DP 300.
  • Holdsworth, D. K. (1992). Mass spectra of organic compounds containing bromine and chlorine.
  • Lin, C. C. (1980).
  • PubChem. (n.d.). 7-chloro-1,3-dioxaindane-5-carbaldehyde. [Link]
  • Wang, H., et al. (2018). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 32(19), 1699-1706. [Link]
  • Chemistry LibreTexts. (2023).
  • Shukla, A. K., & Tiwari, R. (2023). Electron ionization time-of-flight mass spectrometry: Historical review and current applications. Mass Spectrometry Reviews. [Link]
  • All about Chemistry. (2022).
  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. [Link]
  • NIST. (n.d.). 5-Chloro-1,3-benzodioxole. NIST WebBook. [Link]
  • Ma, Y. Z., et al. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][10][11]benzodiazepin-1(2H)-ones. Rapid Communications in Mass Spectrometry, 14(8), 633-6. [Link]
  • NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. NIST WebBook. [Link]

Sources

FT-IR analysis of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde (C₈H₅ClO₃), a substituted aromatic aldehyde of interest in synthetic chemistry. The document delineates the fundamental principles of FT-IR spectroscopy as applied to this molecule, offers a detailed, field-proven experimental protocol for acquiring high-fidelity spectra, and presents an in-depth interpretation of the characteristic vibrational modes. By explaining the causality behind experimental choices and grounding spectral assignments in established spectroscopic principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals requiring unambiguous structural verification and quality assessment of this compound.

Introduction: The Vibrational Signature of a Complex Aromatic

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a molecule featuring a trisubstituted benzene ring fused to a dioxole ring, with additional chloro and aldehyde functional groups.[1][2][3][4] This intricate assembly of functional groups gives rise to a unique and complex vibrational spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally powerful, non-destructive analytical technique for elucidating this structure.[5] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint.

For a molecule like 7-Chloro-1,3-benzodioxole-5-carbaldehyde, the FT-IR spectrum provides definitive evidence for the presence of key functional groups, including the aldehyde (C=O and C-H stretches), the benzodioxole moiety (C-O-C and -CH₂- stretches), the aromatic system (C=C and C-H stretches), and the carbon-chlorine bond (C-Cl stretch). Accurate analysis of this fingerprint is paramount for confirming molecular identity, assessing purity, and monitoring reaction progress in synthetic applications.

Foundational Principles of FT-IR Spectroscopy

An FT-IR spectrometer measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The spectrum is typically divided into two main regions:

  • Functional Group Region (4000 cm⁻¹ to ~1300 cm⁻¹): Absorptions in this region are characteristic of specific stretching vibrations of functional groups (e.g., O-H, N-H, C=O, C≡N). These bands are often strong and well-defined, making them highly diagnostic.

  • Fingerprint Region (below 1300 cm⁻¹): This region contains a complex pattern of absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole. While individual peaks can be difficult to assign, the overall pattern is unique to a specific compound, much like a human fingerprint. The C-Cl stretching vibration, for instance, is typically found within this region.[6][7]

Experimental Protocol for High-Fidelity Spectral Acquisition

The acquisition of a reliable FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. As 7-Chloro-1,3-benzodioxole-5-carbaldehyde is a solid, several methods are available, with Attenuated Total Reflectance (ATR) being the most recommended for its simplicity and reproducibility.[5][8]

Instrumentation
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, Jasco, Thermo Fisher) capable of a spectral range of 4000–400 cm⁻¹.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory equipped with a high-refractive-index crystal (e.g., diamond or zinc selenide) is highly recommended.[9]

Sample Preparation: A Self-Validating System

Method 1: Attenuated Total Reflectance (ATR) - Recommended

The causality for recommending ATR lies in its minimal sample preparation, which eliminates variability associated with sample thickness and concentration that can affect transmission methods.[8]

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) to remove any residues from previous analyses. Allow the solvent to evaporate completely.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step, as the instrument software will automatically subtract this background from the sample spectrum, removing interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 7-Chloro-1,3-benzodioxole-5-carbaldehyde powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

  • Sample Analysis: Acquire the FT-IR spectrum.

Method 2: Potassium Bromide (KBr) Pellet - Alternative

This classic transmission method is useful if an ATR accessory is unavailable. The principle is to disperse the solid sample within an IR-transparent matrix (KBr).[5][10]

  • Grinding: Add approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder to an agate mortar.[10] Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size must be smaller than the wavelength of the IR radiation to minimize scattering.[8][11]

  • Pellet Pressing: Transfer the powder to a pellet die and apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[10]

  • Analysis: Place the KBr pellet into the sample holder of the FT-IR instrument and acquire the spectrum.

Data Acquisition and Processing
  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

  • Resolution: 4 cm⁻¹ is sufficient for most structural characterization purposes.

  • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction to ensure a flat spectral baseline. Use the instrument's software to identify and label the wavenumbers of significant absorption peaks.

Experimental Workflow Diagram

FT_IR_Workflow FT-IR Analysis Workflow for 7-Chloro-benzodioxole-5-carbaldehyde cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing prep_start Start atr_choice ATR Method (Recommended) prep_start->atr_choice kbr_choice KBr Pellet Method (Alternative) prep_start->kbr_choice clean_crystal 1. Clean ATR Crystal atr_choice->clean_crystal grind_sample 1. Grind Sample with KBr kbr_choice->grind_sample background_scan 2. Acquire Background Spectrum clean_crystal->background_scan apply_sample_atr 3. Apply Solid Sample background_scan->apply_sample_atr apply_pressure 4. Apply Pressure apply_sample_atr->apply_pressure place_sample Place Sample in Spectrometer apply_pressure->place_sample press_pellet 2. Press KBr Pellet grind_sample->press_pellet press_pellet->place_sample acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) place_sample->acquire_spectrum process_data Process Data (Baseline Correction, Peak Picking) acquire_spectrum->process_data final_spectrum Final FT-IR Spectrum process_data->final_spectrum

Caption: Experimental workflow for FT-IR analysis.

In-Depth Spectral Interpretation

The FT-IR spectrum of 7-Chloro-1,3-benzodioxole-5-carbaldehyde can be systematically interpreted by assigning absorption bands to the vibrational modes of its constituent parts.

Aldehyde Functional Group (-CHO)
  • C=O Carbonyl Stretch: A strong, sharp absorption band is expected in the range of 1710-1685 cm⁻¹ .[12] The conjugation of the carbonyl group with the aromatic ring lowers the frequency from that of a typical saturated aldehyde (1740-1720 cm⁻¹).[13] This is one of the most intense and easily identifiable peaks in the spectrum.

  • Aldehydic C-H Stretch: The C-H stretch of the aldehyde group is a highly diagnostic feature. It typically manifests as a pair of weak to medium intensity bands, often referred to as a Fermi doublet, in the region of 2850-2700 cm⁻¹ .[13] One band often appears around 2830-2820 cm⁻¹ and a second, more distinct shoulder-like peak appears around 2750-2720 cm⁻¹.[12][13] The presence of a peak near 2720 cm⁻¹ alongside a strong carbonyl absorption is strong evidence for an aldehyde.[12]

Aromatic and Benzodioxole Ring System
  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations consistently appear at wavenumbers above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[7] These bands are usually of weak to medium intensity.

  • Aromatic C=C Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in two or three bands of variable intensity in the 1620-1450 cm⁻¹ region.[7][14][15]

  • Benzodioxole -CH₂- Stretches: The methylene group of the dioxole ring will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹ , in the 2940-2870 cm⁻¹ range.[14]

  • Benzodioxole C-O-C Stretches: The characteristic asymmetric and symmetric C-O-C stretching vibrations of the dioxole ether linkage are expected to produce strong bands in the fingerprint region. The asymmetric stretch typically appears between 1250-1150 cm⁻¹ , while the symmetric stretch is found between 1050-1000 cm⁻¹ .[14]

  • Aromatic C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations are found between 900-675 cm⁻¹ . The exact position is sensitive to the substitution pattern on the aromatic ring.

Carbon-Chlorine Bond
  • C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear as a medium to strong intensity band in the fingerprint region, typically between 850-550 cm⁻¹ .[6][7][16] Its precise location can be influenced by the overall molecular structure, but its presence confirms the chloro-substitution.

Summary of Characteristic Vibrational Modes

The following table summarizes the expected key absorption bands for 7-Chloro-1,3-benzodioxole-5-carbaldehyde, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityRationale & Comments
3100–3000Aromatic C-H StretchWeak to MediumCharacteristic of sp² C-H bonds in the benzene ring.[7]
2940–2870Dioxole -CH₂- StretchMediumAsymmetric and symmetric stretches of the methylene group in the five-membered ring.[14]
2850–2700Aldehydic C-H Stretch (Fermi Doublet)Weak to MediumHighly diagnostic for aldehydes; often appears as two distinct peaks.[12][13]
1710–1685C=O Carbonyl Stretch (Aromatic Aldehyde)Strong, SharpFrequency is lowered due to conjugation with the aromatic ring.[12]
1620–1450Aromatic C=C Ring StretchMedium to StrongMultiple bands are expected from the skeletal vibrations of the benzene ring.[14][15]
1250–1150Asymmetric C-O-C StretchStrongCharacteristic of the ether linkage in the benzodioxole system.[14]
1050–1000Symmetric C-O-C StretchStrongA second key indicator of the benzodioxole moiety.[14]
900–675Aromatic C-H Out-of-Plane BendMedium to StrongPosition is dependent on the ring substitution pattern.
850–550C-Cl StretchMedium to StrongLocated in the fingerprint region; confirms the presence of the chlorine substituent.[6][7]

Conclusion

FT-IR spectroscopy provides an unequivocal and efficient method for the structural characterization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde. By adhering to the robust experimental protocol detailed in this guide and leveraging the comprehensive spectral interpretation framework, researchers can confidently verify the molecular identity and integrity of this compound. The combination of the highly diagnostic aldehyde C=O and C-H stretches, the characteristic C-O-C vibrations of the benzodioxole ring, and the aromatic C=C and C-H absorptions creates a unique spectral fingerprint. This guide empowers scientists in research and drug development to utilize FT-IR analysis as a reliable, self-validating tool for quality control and chemical synthesis.

References

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
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  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.
  • Pecul, M., Rizzo, A., & Leszczynski, J. (2005). Large amplitude out-of-plane vibrations of 1,3-benzodioxole in the S0 and S1 states: an analysis of fluorescence and excitation spectra by ab initio calculations. The Journal of Physical Chemistry A, 109(29), 6471–6482.
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  • He, Y., Wu, C., & Kong, W. (2005). Cation vibrational energy levels of 1,3-benzodioxole obtained via zero kinetic energy photoelectron spectroscopy. Chemical physics letters, 402(1/3), 212-216.
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The Strategic Role of 7-Chloro-1,3-benzodioxole-5-carbaldehyde in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, the benzodioxole moiety holds a distinguished position due to its prevalence in numerous natural products and its utility as a versatile synthetic intermediate. The introduction of a chlorine atom to this scaffold, specifically in the form of 7-Chloro-1,3-benzodioxole-5-carbaldehyde, further enhances its value by providing a key point of molecular diversity and modulating its electronic properties. This guide offers a comprehensive technical overview of 7-Chloro-1,3-benzodioxole-5-carbaldehyde, delving into its nomenclature, synthesis, chemical reactivity, and its burgeoning role as a pivotal intermediate in the synthesis of complex, biologically active molecules. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document aims to empower researchers to leverage the unique chemical attributes of this compound in their drug discovery endeavors.

Nomenclature and Physicochemical Properties

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a chlorinated aromatic aldehyde that serves as a valuable building block in organic synthesis. A clear understanding of its nomenclature and fundamental properties is essential for its effective utilization.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, it is crucial to be familiar with the various synonyms and identifiers for this compound.

Identifier Type Value
IUPAC Name 7-chloro-1,3-benzodioxole-5-carbaldehyde
CAS Number 88525-51-3[1]
Synonyms 7-Chloro-benzo[2][3]dioxole-5-carbaldehyde[4], 7-chloro-2H-1,3-benzodioxole-5-carbaldehyde[5], 7-chlorobenzo[d][2][3]dioxole-5-carbaldehyde, 1,3-Benzodioxole-5-carboxaldehyde, 7-chloro-, 7-chloro-2H-benzo[d]1,3-dioxolane-5-carbaldehyde[4], 7-chloropiperonal
Physicochemical Data

The key physicochemical properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde are summarized below. This data is critical for planning reactions, purification, and for understanding the compound's behavior in various solvent systems.

Property Value Source
Molecular Formula C₈H₅ClO₃[5]
Molecular Weight 184.58 g/mol [5]
Appearance Off-white to yellow crystalline solid(Typical)
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.(General knowledge)
Melting Point Not consistently reported, requires experimental verification.
Boiling Point Not consistently reported, likely high due to its structure.

Synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde: The Vilsmeier-Haack Approach

The most direct and widely applicable method for the synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is the Vilsmeier-Haack reaction.[6][7] This reaction facilitates the formylation of electron-rich aromatic rings, such as the benzodioxole system. The electron-donating nature of the dioxole ring directs the electrophilic substitution to the positions ortho and para to the oxygen atoms. In the case of 5-chloro-1,3-benzodioxole, the formylation occurs at the position para to one of the oxygen atoms and ortho to the other, and adjacent to the chlorine atom.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][6] This electrophilic species then attacks the electron-rich benzodioxole ring, followed by hydrolysis to yield the aldehyde.

Vilsmeier_Haack DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 5-Chloro-1,3-benzodioxole Substrate->Intermediate Electrophilic Attack Product 7-Chloro-1,3-benzodioxole-5-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde via the Vilsmeier-Haack reaction. This procedure is designed to be self-validating through careful control of reaction parameters and in-process checks.

Materials:

  • 5-Chloro-1,3-benzodioxole

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas inlet.

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.

  • Addition of Substrate: Dissolve 5-chloro-1,3-benzodioxole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. Be cautious as this will generate gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-Chloro-1,3-benzodioxole-5-carbaldehyde as a solid.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is dominated by the aldehyde functional group and the electron-rich, substituted aromatic ring. This dual reactivity makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile functional group that can undergo a variety of transformations, providing access to a diverse array of chemical structures.

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form the corresponding secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for the introduction of amine-containing side chains.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a route to extend carbon chains and introduce unsaturation.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds (e.g., malonates, nitriles) under basic conditions (Knoevenagel condensation) to form α,β-unsaturated systems.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent. Conversely, it can be reduced to the corresponding alcohol with reducing agents such as sodium borohydride.

Reactions Involving the Aromatic Ring

The benzodioxole ring, while activated towards electrophilic substitution, can also participate in cross-coupling reactions, particularly at the carbon-chlorine bond.

  • Suzuki-Miyaura Coupling: The chlorine atom can be replaced by various aryl or heteroaryl groups through palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters. This reaction is a powerful tool for constructing biaryl systems, which are common motifs in pharmaceutical agents.

  • Buchwald-Hartwig Amination: The carbon-chlorine bond can also be a site for palladium-catalyzed amination reactions, allowing for the direct introduction of primary or secondary amines to the aromatic ring.

Application in Drug Discovery: A Case Study of a c-Src/Abl Kinase Inhibitor

The utility of the chlorinated benzodioxole scaffold is exemplified by its incorporation into potent enzyme inhibitors. A notable example is the development of N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a dual-specific c-Src/Abl kinase inhibitor that has been investigated for its potential in cancer therapy.[8]

While not directly synthesized from 7-Chloro-1,3-benzodioxole-5-carbaldehyde, the core of AZD0530 contains the 5-chloro-1,3-benzodioxole moiety, highlighting the importance of this substitution pattern for achieving high affinity and selectivity for the target kinases.[8] The synthesis of such complex molecules often involves multi-step sequences where a functionalized benzodioxole, such as our title compound, could serve as a key starting material or intermediate.

Drug_Synthesis_Logic Start 7-Chloro-1,3-benzodioxole-5-carbaldehyde Mod1 Functional Group Transformation (e.g., Reductive Amination) Start->Mod1 Mod2 Aromatic Cross-Coupling (e.g., Suzuki Coupling) Start->Mod2 Intermediate Key Intermediate Mod1->Intermediate Mod2->Intermediate FinalSteps Further Synthetic Modifications Intermediate->FinalSteps Target Complex Bioactive Molecule (e.g., Kinase Inhibitor) FinalSteps->Target

Caption: Logical workflow for drug synthesis.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is essential for its unambiguous identification and for monitoring reaction progress.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the number and chemical environment of the hydrogen atoms in the molecule.

Proton Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aldehyde-H9.8 - 10.0Singlet--CHO
Aromatic-H7.2 - 7.5Doublet~1-2H-6
Aromatic-H7.0 - 7.2Doublet~1-2H-4
Methylene-H6.1 - 6.3Singlet--O-CH₂-O-

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the spectrometer's field strength. The aromatic protons will appear as two distinct doublets due to meta-coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Approximate Chemical Shift (δ, ppm) Assignment
Aldehyde-C188 - 192-CHO
Aromatic-C150 - 155C-7a
Aromatic-C148 - 152C-3a
Aromatic-C130 - 135C-5
Aromatic-C115 - 120C-7
Aromatic-C110 - 115C-4
Aromatic-C108 - 112C-6
Methylene-C102 - 105-O-CH₂-O-

Note: The assignments are predictive and should be confirmed by 2D NMR experiments for unambiguous assignment.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of key functional groups.

Wavenumber (cm⁻¹) Vibration Intensity
~2820, ~2720C-H stretch (aldehyde)Medium
1680 - 1700C=O stretch (aldehyde)Strong
1600, 1480C=C stretch (aromatic)Medium-Strong
1250, 1040C-O stretch (dioxole)Strong
~850C-Cl stretchMedium

The strong carbonyl stretch around 1680-1700 cm⁻¹ is a highly characteristic peak for this molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 7-Chloro-1,3-benzodioxole-5-carbaldehyde will show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. The following information is based on typical safety data for chlorinated aromatic aldehydes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.[2][9]

Conclusion

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a strategically important building block in the field of drug discovery and medicinal chemistry. Its unique combination of a chlorinated benzodioxole core and a reactive aldehyde functionality provides a versatile platform for the synthesis of complex molecular architectures. The Vilsmeier-Haack reaction offers a reliable and scalable route to its synthesis. The demonstrated utility of the closely related 5-chloro-1,3-benzodioxole scaffold in the development of potent kinase inhibitors underscores the potential of this class of compounds. This guide has provided a comprehensive technical overview to aid researchers in the effective and safe utilization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde in their pursuit of novel therapeutic agents.

References

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An In-depth Technical Guide to 3,4-Methylenedioxy-5-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Methylenedioxy-5-chlorobenzaldehyde, also known as 6-chloropiperonal, is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug development. Its structure is characterized by a benzaldehyde core functionalized with a methylenedioxy bridge across the 3 and 4 positions and a chlorine atom at the 5 position. This unique combination of functional groups—an electrophilic aldehyde, an electron-donating methylenedioxy group, and an electron-withdrawing halogen—imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in modern medicinal chemistry and drug discovery for an audience of researchers and drug development professionals.

Physicochemical Properties

The precise experimental data for 3,4-methylenedioxy-5-chlorobenzaldehyde is not extensively documented in publicly available literature. However, we can infer its properties based on structurally similar compounds. The table below compares the known properties of related benzaldehydes to provide an estimated profile. The methylenedioxy group generally increases the melting point compared to methoxy-substituted analogs, while the chloro-substituent adds to the molecular weight and can influence crystallinity.

Property4-Chlorobenzaldehyde3-Methoxy-4,5-methylenedioxybenzaldehyde3,4-Methylenedioxy-5-chlorobenzaldehyde (Estimated)Data Source(s)
Molecular Formula C₇H₅ClOC₉H₈O₄C₈H₅ClO₃N/A
Molecular Weight 140.57 g/mol 180.16 g/mol 184.58 g/mol [1]
Appearance Colorless to yellow powder or white crystalline solidCrystalline solidWhite to off-white crystalline solid[2]
Melting Point 47.5 °C129 °CLikely between 80-130 °C[1]
Boiling Point 213.5 °CNot available>200 °C (likely decomposes)[1]
Solubility Insoluble in water; soluble in ethanol, ether, benzeneInsoluble in waterInsoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)[3][4]
logP (Octanol/Water) 2.1 (calculated)Not available~2.5-3.0 (estimated)

Spectroscopic Data (Predicted)

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 3,4-methylenedioxy-5-chlorobenzaldehyde. Based on its structure, the following spectral features are anticipated:

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.8 and 10.1 ppm.

    • Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-7.5 ppm), corresponding to the protons at the C2 and C6 positions of the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.

    • Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet corresponding to the two equivalent protons of the methylenedioxy group is expected around δ 6.1 ppm.[5]

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, around δ 190-192 ppm.[5]

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon bearing the chlorine atom will be in the δ 125-135 ppm range, while the carbons of the methylenedioxy group will be further upfield.

    • Methylenedioxy Carbon (-O-CH₂-O-): A signal around δ 102-104 ppm.[5]

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

    • Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Methylenedioxy): Strong bands in the 1030-1250 cm⁻¹ region.

    • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 184. A characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity of the M⁺ peak) will be a key diagnostic feature.

    • Fragmentation: A prominent fragment corresponding to the loss of the aldehyde proton (M-1) is expected. Further fragmentation may involve the loss of CO and cleavage of the methylenedioxy ring.

Synthesis and Purification

Synthetic Routes

The synthesis of 3,4-methylenedioxy-5-chlorobenzaldehyde typically starts from piperonal (3,4-methylenedioxybenzaldehyde), a readily available starting material. The primary challenge is the regioselective introduction of the chlorine atom at the C5 position.

Causality behind Experimental Choices: The methylenedioxy group is an ortho-, para-director. Since the para position (C6) is sterically more accessible than the ortho position (C2), electrophilic aromatic substitution reactions on piperonal will preferentially occur at the C6 position. Therefore, direct chlorination of piperonal is a viable strategy.

Synthesis of 3,4-methylenedioxy-5-chlorobenzaldehyde Piperonal Piperonal (3,4-Methylenedioxybenzaldehyde) Product 3,4-Methylenedioxy-5-chlorobenzaldehyde Piperonal->Product Electrophilic Aromatic Substitution (Chlorination) ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂ or NCS) ChlorinatingAgent->Product Solvent Solvent (e.g., DCM, CCl₄) Solvent->Product

Caption: Synthetic workflow for 3,4-methylenedioxy-5-chlorobenzaldehyde.

Experimental Protocol: Chlorination of Piperonal

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperonal (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or carbon tetrachloride. The choice of an inert solvent is critical to prevent side reactions.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is essential to control the exothermicity of the reaction and minimize the formation of polychlorinated byproducts.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.0-1.1 equivalents) in the same solvent via the dropping funnel over 30-60 minutes. SO₂Cl₂ is a potent chlorinating agent, while NCS offers a milder alternative. The slow addition rate is crucial for regioselectivity and safety.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding cold water or a saturated solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Alternative Synthesis: Biocatalysis

Recent research has shown the potential for bioproduction of related compounds. A yeast-based bioconversion system using variants of pyruvate decarboxylase has been used to produce phenylacetylcarbinol derivatives from ring-substituted benzaldehydes, including 6-chloropiperonal.[6] This approach offers a greener alternative to traditional chemical synthesis and is an active area of research for producing precursors for pharmaceuticals.[6]

Chemical Reactivity and Key Reactions

The reactivity of 3,4-methylenedioxy-5-chlorobenzaldehyde is dominated by the aldehyde functional group and influenced by the electronic properties of the aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde is a versatile functional group that can undergo a wide range of transformations, making this molecule a valuable synthetic intermediate.

  • Reductive Amination: This is one of the most important reactions for drug discovery, allowing for the formation of C-N bonds to introduce amine functionalities. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the corresponding amine. This reaction is a cornerstone of combinatorial chemistry and library synthesis.[7]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using various oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Condensation Reactions: It can participate in various condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form carbon-carbon double bonds.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols.

Reductive_Amination cluster_0 Mechanism of Reductive Amination Aldehyde Ar-CHO (3,4-Methylenedioxy- 5-chlorobenzaldehyde) Imine [Ar-CH=NR₂]⁺ (Iminium Ion Intermediate) Aldehyde->Imine + R₂NH, -H₂O Amine R₂NH (Primary or Secondary Amine) Product Ar-CH₂-NR₂ (Final Amine Product) Imine->Product Reduction ReducingAgent [H⁻] (e.g., STAB) ReducingAgent->Imine

Caption: Generalized mechanism of reductive amination.

Influence of Ring Substituents

The electronic nature of the aromatic ring substituents modulates its reactivity. The methylenedioxy group is strongly electron-donating through resonance, activating the ring towards electrophilic substitution. Conversely, the chlorine atom is electron-withdrawing via induction but weakly donating through resonance. The net effect is a highly electron-rich aromatic system, which can influence the reactivity of the aldehyde and the ring itself in subsequent synthetic steps.

Applications in Research and Drug Development

3,4-Methylenedioxy-5-chlorobenzaldehyde is primarily used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

  • Precursor for Psychoactive Compounds: This compound is a known precursor in the synthesis of derivatives of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").[6] Its use in this context makes it a compound of interest in forensic chemistry and for researchers studying the pharmacology of psychoactive substances. The chlorine substituent can be used as a handle for further functionalization or to modulate the pharmacological properties of the final compound.[6]

  • Medicinal Chemistry Scaffolding: Substituted benzaldehydes are versatile scaffolds in drug discovery. They are frequently employed in multicomponent reactions, which allow for the rapid generation of molecular diversity from simple building blocks.[8] The unique substitution pattern of 3,4-methylenedioxy-5-chlorobenzaldehyde can be exploited to synthesize libraries of novel compounds for screening against various biological targets. The field of "click chemistry" also heavily utilizes functional groups that can be derived from aldehydes, further expanding its utility in creating diverse molecular libraries for lead discovery.[9]

  • Agrochemical Synthesis: Analogous chlorinated benzaldehydes are intermediates in the production of fungicides and plant growth regulators, suggesting a potential application for this molecule in the agrochemical sector.[4]

Safety and Handling

  • Hazard Identification:

    • Causes skin irritation (H315).[10]

    • Causes serious eye irritation (H319).[10]

    • May be harmful if swallowed (H302).[10]

    • May cause an allergic skin reaction (H317).

    • Toxic to aquatic life with long-lasting effects (H411).

  • Handling Precautions:

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

    • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

    • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • The compound may be sensitive to air and light; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3][12]

    • Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[3][12]

References

  • PrepChem.com. (n.d.). Synthesis of 3,4-methylenedioxy-benzaldehyde.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
  • The Hive Novel Discourse. (n.d.). Synthesis of MMDA-3a and MMDA-3b Benzaldehydes.
  • Arenas-López, L., et al. (2025). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. iScience, 28(4), 109429.
  • Hein, C. D., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(3), 265-277.
  • Burke, J. L., et al. (2008). Protein reactivity of 3,4-dihydroxyphenylacetaldehyde, a toxic dopamine metabolite, is dependent on both the aldehyde and the catechol. Chemical Research in Toxicology, 21(6), 1259-1268.
  • Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 119-142.
  • NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde.
  • Rodríguez, I., et al. (2007). Electrochemical and spectroscopic characterisation of amphetamine-like drugs: application to the screening of 3,4-methylenedioxymethamphetamine (MDMA) and its synthetic precursors. Analytica Chimica Acta, 596(2), 231-241.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • de la Torre, G., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(11), 3233.
  • Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE.
  • Reich, H. (2020). NMR Spectroscopy.
  • Wikipedia. (n.d.). 4-Chlorobenzaldehyde.
  • PubChem. (n.d.). 4-Chlorobenzaldehyde.
  • PubChem. (n.d.). 3,4-Dimethoxy-5-hydroxybenzaldehyde.
  • PubChem. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde.
  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Isbester, K. A., et al. (2022). Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation. ChemRxiv.

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An In-depth Technical Guide to the Safe Handling of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 7-Chloro-benzodioxole-5-carbaldehyde (also known as 7-chloropiperonal). As a chlorinated aromatic aldehyde, this compound requires careful handling to minimize exposure and ensure laboratory safety. This document synthesizes available safety data with established best practices for managing similar chemical entities in a research and development setting.

Chemical and Physical Properties

7-Chloro-benzodioxole-5-carbaldehyde is a solid at room temperature. A summary of its key physical and chemical properties is provided in the table below. Understanding these properties is the first step in a thorough risk assessment.

PropertyValueSource
Molecular Formula C₈H₅ClO₃Echemi[1]
Molecular Weight 184.58 g/mol Echemi[1]
Appearance SolidThermo Fisher Scientific[2]
Boiling Point 293.3 °C at 760 mmHgEchemi[1]
Flash Point 131.2 °CEchemi[1]
Density 1.462 g/cm³Echemi[1]

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), 7-Chloro-benzodioxole-5-carbaldehyde is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[3]

  • Skin Irritation: May cause redness and discomfort upon contact.[3]

  • Eye Irritation: Can cause serious eye irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3]

It is important to note that comprehensive toxicological data for this specific compound is largely unavailable. Many SDS reports state "no data available" for acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[1] Therefore, it is prudent to handle this compound with the assumption that it may have other, uncharacterized hazardous properties. As a chlorinated aromatic compound, it belongs to a class of chemicals that can have significant toxicological effects.[4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with 7-Chloro-benzodioxole-5-carbaldehyde. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of 7-Chloro-benzodioxole-5-carbaldehyde, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where there is a risk of splashing.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used with the compound.[1]

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.[1]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Task Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE and Dispose of Contaminated Items Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment Workflow.

Safe Handling and Storage Procedures

Handling
  • Avoid Dust Formation: When handling the solid, take care to avoid generating dust.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

  • Grounding: When transferring large quantities, ground equipment to prevent static discharge, which could be an ignition source.[5]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids. While specific reactivity data is limited, these are general incompatibilities for aldehydes.

Storage
  • Container: Store in a tightly sealed, properly labeled container.[1]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[1]

  • Segregation: Store away from incompatible materials.[1]

Reactivity Profile

General Reactivity of Aromatic Aldehydes

Aromatic aldehydes, such as 7-Chloro-benzodioxole-5-carbaldehyde, are generally less reactive towards nucleophilic addition than their aliphatic counterparts.[6][7] This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[6] However, they still participate in a wide range of nucleophilic addition reactions.[8][9][10]

Potential Hazardous Reactions
  • Oxidation: Aldehydes can be oxidized to carboxylic acids. Reactions with strong oxidizing agents should be performed with caution.

  • Polymerization: While less common for aromatic aldehydes, some aldehydes can undergo polymerization, especially in the presence of acids or bases.

  • Thermal Decomposition: At elevated temperatures, chlorinated organic compounds can decompose to produce toxic and corrosive gases such as hydrogen chloride and phosgene.[11]

Reactivity_Profile Compound 7-Chloro-benzodioxole- 5-carbaldehyde Nucleophiles Nucleophiles (e.g., Grignards, organolithiums, amines) Compound->Nucleophiles Nucleophilic Addition Oxidizing_Agents Strong Oxidizing Agents (e.g., KMnO4, CrO3) Compound->Oxidizing_Agents Oxidation to Carboxylic Acid Reducing_Agents Reducing Agents (e.g., NaBH4, LiAlH4) Compound->Reducing_Agents Reduction to Alcohol Heat Elevated Temperatures Compound->Heat Thermal Decomposition (potential for HCl, phosgene release)

Caption: Reactivity Profile of 7-Chloro-benzodioxole-5-carbaldehyde.

First Aid and Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Spill and Leak Procedures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container.

Disposal Considerations

Dispose of 7-Chloro-benzodioxole-5-carbaldehyde and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[2]

Conclusion

7-Chloro-benzodioxole-5-carbaldehyde is a compound with known irritant properties and a largely uncharacterized toxicological profile. Therefore, a cautious and well-informed approach to its handling is paramount. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. The lack of comprehensive safety data underscores the importance of treating this chemical with a high degree of care and assuming it may have additional, unknown hazards.

References

  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Quora. (2018, September 1). Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones?
  • Brainly.in. (2019, September 3). Aromatic aldehydes reactive towards nucleophilic addition reaction.
  • USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
  • YouTube. (2022, January 28). A : Aromatic aldehydes are less reactive than aliphatic aldehyde towards nucleophilic substituti...
  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • PubMed. (n.d.). [An outline of chloro-organic compound toxicology].
  • The Royal Society of Chemistry. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.
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Solubility of 7-Chloro-benzodioxole-5-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Chloro-1,3-benzodioxole-5-carbaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Chloro-1,3-benzodioxole-5-carbaldehyde. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical predictions with practical experimental methodologies to offer a robust understanding of this compound's behavior in various organic solvents.

Introduction: The Significance of Solubility

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and as a building block for more complex molecules, including potential pharmaceutical agents. Its molecular architecture, featuring a chlorinated benzodioxole core and a reactive carbaldehyde group, presents a unique profile of polarity and reactivity.

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). This guide will explore the predicted solubility of 7-Chloro-1,3-benzodioxole-5-carbaldehyde based on its physicochemical properties and provide a detailed framework for its empirical determination.

Physicochemical Profile and Solubility Prediction

While specific experimental solubility data for 7-Chloro-1,3-benzodioxole-5-carbaldehyde is not extensively published, we can predict its behavior by analyzing its structural features and known physical properties.[1] The general principle of "like dissolves like" serves as the primary axiom for this analysis, where substances with similar intermolecular forces tend to be miscible.[2][3]

The molecule's structure consists of:

  • A benzodioxole ring system : This bicyclic ether structure imparts moderate polarity.

  • A carbaldehyde group (-CHO) : This is a polar group capable of acting as a hydrogen bond acceptor.

  • A chlorine atom (-Cl) : This electron-withdrawing group increases the molecule's overall polarity and dipole moment compared to its non-chlorinated analog, piperonal.

These features suggest that the compound will exhibit limited solubility in water due to its significant nonpolar aromatic surface area but will be readily soluble in a range of common organic solvents.[4]

Table 1: Physicochemical Properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

PropertyValueSource
Molecular FormulaC₈H₅ClO₃[5]
Molecular Weight184.58 g/mol [5]
Boiling Point293.3 °C at 760 mmHg[5]
Density1.462 g/cm³[5]
XLogP31.88[5]
Hydrogen Bond Acceptor Count3[5]

The positive XLogP3 value indicates a preference for an organic phase over an aqueous phase, reinforcing the prediction of low water solubility.[5]

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents can engage in dipole-dipole interactions with the polar aldehyde and chloro groups. Acetone is often an excellent solvent for ketones and aldehydes.[3]
Polar Protic Ethanol, MethanolHighThe hydroxyl groups of alcohols can interact with the polar functionalities of the solute. Methanol is a useful solvent for compounds with higher polarity than other alcohols.[3]
Chlorinated Dichloromethane (DCM), ChloroformHighThe structural similarity and ability to engage in dipole-dipole interactions suggest high compatibility.
Aromatic TolueneModerate to HighAromatic stacking interactions between the solvent and the benzodioxole ring can promote solubility. Toluene is a good choice for crystallizing aromatic compounds.[6]
Nonpolar Hexanes, Petroleum EtherLowThe significant polarity of the solute makes it incompatible with the weak van der Waals forces of nonpolar alkane solvents.[7]
Aqueous WaterVery LowThe molecule's largely hydrophobic character outweighs the polarity of the aldehyde and chloro groups, leading to poor miscibility with water.[4]

Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of an organic compound. This self-validating process ensures reliable and reproducible results.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for 7-Chloro-1,3-benzodioxole-5-carbaldehyde and all solvents used.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[1]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or compound dust.[8]

  • Handling: Avoid skin and eye contact. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical advice if necessary.[9]

Qualitative Solubility Testing Protocol

This protocol provides a rapid assessment of solubility in various solvents.[10][11]

  • Preparation: Label a series of clean, dry small test tubes, one for each solvent to be tested.

  • Sample Addition: Accurately weigh approximately 20-30 mg of 7-Chloro-1,3-benzodioxole-5-carbaldehyde into each test tube.

  • Solvent Addition: Add the selected solvent to the first test tube in 0.5 mL increments.

  • Agitation: After each addition, vigorously agitate the mixture for 20-30 seconds. A vortex mixer is ideal for ensuring thorough mixing.

  • Observation: Observe the sample after agitation. Note if the solid has completely dissolved.

  • Iteration: Continue adding solvent in 0.5 mL increments up to a total volume of 3.0 mL, agitating and observing after each addition.

  • Classification:

    • Soluble: The compound dissolves completely in ≤ 3.0 mL of solvent.

    • Partially Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: No discernible amount of the compound dissolves.[2]

  • Repeat: Repeat steps 3-7 for each solvent to be tested.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the qualitative solubility determination process.

G cluster_prep Preparation cluster_test Solubility Test (Iterative) cluster_decision Decision & Classification prep1 Label Test Tubes for Each Solvent prep2 Weigh ~25 mg of Compound into Each Tube prep1->prep2 add_solvent Add 0.5 mL of Solvent prep2->add_solvent Start Test for One Solvent agitate Agitate Vigorously (20-30s) add_solvent->agitate observe Observe for Dissolution agitate->observe check_volume Total Volume < 3.0 mL? observe->check_volume Solid Remains soluble Classify: SOLUBLE observe->soluble Completely Dissolved check_volume->add_solvent Yes insoluble Classify: INSOLUBLE or PARTIALLY SOLUBLE check_volume->insoluble No

Caption: Workflow for qualitative solubility determination.

Scientific Principles Governing Solubility

The solubility of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is governed by the interplay between its molecular structure and the properties of the solvent. Understanding these relationships is key to rational solvent selection.

  • Polarity and Dipole Moment: The compound's polarity, enhanced by the chloro and aldehyde groups, is the primary driver of its solubility in polar solvents. Solvents with a high dipole moment, like acetone, can effectively solvate the molecule by aligning their dipoles with those of the solute, overcoming the solute-solute lattice energy.

  • Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen atoms of the aldehyde and dioxole groups can act as hydrogen bond acceptors. This allows it to interact favorably with protic solvents like ethanol and methanol, contributing to its high solubility in these media.[7]

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[12] This principle is the foundation of recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling as the solubility decreases. For this compound, using a solvent in which it is highly soluble when hot but only sparingly soluble when cold (e.g., ethanol, or a mixed solvent system like ethyl acetate/hexanes) would be an effective purification strategy.[7][13]

The diagram below illustrates the relationship between the solute's properties, solvent characteristics, and the resulting solubility outcome.

G cluster_solute Solute: 7-Chloro-1,3-benzodioxole-5-carbaldehyde cluster_solvent Solvent Properties solute_props High Polarity (Aldehyde, Chloro groups) H-Bond Acceptor (Oxygen atoms) Aromatic System interaction Intermolecular Forces (Solute-Solvent Interaction) solute_props:f0->interaction Dipole-Dipole solute_props:f1->interaction H-Bonding solute_props:f2->interaction π-π Stacking solvent_props Polarity (Dipole Moment) H-Bonding (Donor/Acceptor) Nonpolar Character solvent_props:f0->interaction solvent_props:f1->interaction solvent_props:f2->interaction outcome Solubility Outcome interaction->outcome high_sol High Solubility outcome->high_sol Strong Interactions low_sol Low Solubility outcome->low_sol Weak Interactions

Caption: Factors influencing solute-solvent interactions.

Conclusion

While quantitative solubility data for 7-Chloro-1,3-benzodioxole-5-carbaldehyde requires empirical determination, a thorough analysis of its molecular structure allows for strong predictions of its behavior. It is expected to be highly soluble in polar aprotic and protic organic solvents such as acetone, ethyl acetate, and ethanol, with poor solubility in nonpolar solvents like hexanes and in water. The provided experimental protocol offers a reliable and systematic method for researchers to validate these predictions and quantify the compound's solubility in solvents relevant to their specific applications, from synthetic chemistry to pharmaceutical formulation.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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Methodological & Application

Application Note & Protocol: Facile Synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 7-chloro-1,3-benzodioxole-5-carbaldehyde, a valuable intermediate in medicinal and agricultural chemistry. The protocol is centered on the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich aromatic systems.[1][2] This application note is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and robust analytical validation methods to ensure reproducibility and high purity of the final product.

Introduction and Significance

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a key building block in the synthesis of a wide range of biologically active molecules. The benzodioxole moiety is a prevalent scaffold in natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The presence of a chlorine atom can significantly influence the electronic and lipophilic character of derivative compounds, enhancing their binding affinity to biological targets or improving their metabolic stability. The aldehyde functional group serves as a versatile handle for further molecular elaboration, making this compound a crucial starting material for the construction of complex chemical entities.

The Vilsmeier-Haack reaction is the preferred method for the synthesis of this aldehyde due to its mild reaction conditions and tolerance of various functional groups. It provides a direct and efficient route to formylate the electron-rich 5-chloro-1,3-benzodioxole ring system.[3][4]

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction facilitates the introduction of a formyl group onto an activated aromatic ring using a Vilsmeier reagent.[5] This electrophilic species is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4]

Reaction Mechanism:

  • Vilsmeier Reagent Formation: The reaction is initiated by the activation of the carbonyl oxygen of DMF by POCl₃. This is followed by an intramolecular rearrangement and elimination to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][5]

  • Electrophilic Aromatic Substitution: The electron-rich 5-chloro-1,3-benzodioxole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The formylation occurs regioselectively at the less sterically hindered position, which is para to the methylenedioxy group.[1][3]

  • Hydrolysis: The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup to yield the desired aldehyde product.[1][3]

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification & Analysis A 5-Chloro-1,3-benzodioxole E Electrophilic Aromatic Substitution (0-5 °C to Room Temp) A->E B N,N-Dimethylformamide (DMF) D Formation of Vilsmeier Reagent (DMF + POCl3) at 0-5 °C B->D C Phosphorus Oxychloride (POCl3) C->D D->E F Quenching with Ice-Water E->F G Neutralization with NaHCO3 F->G H Extraction with Dichloromethane G->H I Drying and Solvent Removal H->I J Recrystallization or Column Chromatography I->J L Final Product: 7-Chloro-1,3-benzodioxole-5-carbaldehyde J->L K Characterization (NMR, IR, MS, MP) K->L

Caption: A streamlined workflow for the synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
5-Chloro-1,3-benzodioxole≥98%Sigma-Aldrich7228-38-8Starting material
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2Must be anhydrous
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Merck10025-87-3Corrosive and moisture-sensitive
Dichloromethane (DCM)ACS grade, ≥99.5%Fisher Scientific75-09-2Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS gradeVWR Chemicals144-55-8For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory gradeAlfa Aesar7487-88-9Drying agent
IceN/AFor cooling and quenching

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Nitrogen or Argon inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

3.3. Step-by-Step Procedure

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, thermometer, dropping funnel, and a nitrogen inlet.

    • Immerse the flask in an ice bath.

    • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (50 mL) to the flask and commence stirring. Allow the DMF to cool to 0-5 °C.

  • Vilsmeier Reagent Formation:

    • Carefully add phosphorus oxychloride (12.0 mL, 129 mmol) dropwise to the chilled, stirring DMF using the dropping funnel. Ensure the internal temperature is maintained below 10 °C throughout the addition.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a pale yellow solid, the Vilsmeier reagent, may be observed.

  • Addition of Starting Material:

    • Dissolve 5-chloro-1,3-benzodioxole (10.0 g, 63.8 mmol) in a minimal volume of anhydrous DMF (approximately 15 mL).

    • Add this solution dropwise to the Vilsmeier reagent mixture, controlling the rate of addition to keep the internal temperature below 15 °C.

    • Upon completion of the addition, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

    • Maintain stirring at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 9:1).

  • Reaction Quench and Workup:

    • In a separate large beaker, prepare a slurry of approximately 250 g of crushed ice in 150 mL of cold water.

    • Slowly and cautiously pour the reaction mixture into the ice-water slurry with vigorous stirring. This quenching process is exothermic and should be performed with care in a fume hood.

    • Continue to stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. Be mindful of the evolution of CO₂ gas. The crude product should precipitate out of the solution.

  • Extraction and Isolation:

    • Transfer the neutralized mixture to a 500 mL separatory funnel.

    • Extract the aqueous phase with dichloromethane (3 x 80 mL).

    • Combine the organic layers and wash with brine (1 x 60 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, which is typically a solid, can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

    • If the crude product is an oil or contains a significant amount of impurities, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain 7-chloro-1,3-benzodioxole-5-carbaldehyde as a white to off-white solid.

Trustworthiness: In-Process Controls and Validation

To ensure the reliability of this protocol, several in-process controls and validation steps are essential.

  • TLC Monitoring: Throughout the reaction, TLC is a critical tool for monitoring the consumption of the starting material and the formation of the product. The aldehyde product will have a lower Rf value than the starting material due to its increased polarity.

  • Post-Workup Analysis: A preliminary ¹H NMR of the crude product can confirm the successful formation of the aldehyde by identifying the characteristic aldehyde proton signal around 9.8-10.0 ppm.

  • Final Product Characterization: The identity and purity of the purified product must be rigorously confirmed using a combination of spectroscopic methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To verify the chemical structure and assess purity.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

    • IR (Infrared) Spectroscopy: To identify the key functional groups, especially the strong carbonyl (C=O) stretch of the aldehyde.

    • MS (Mass Spectrometry): To confirm the molecular weight of the compound.

    • Melting Point: A sharp melting point range is indicative of high purity.

G cluster_validation Final Product Validation Suite Start Reaction in Progress TLC TLC Analysis (Monitor SM and Product) Start->TLC Crude Isolated Crude Product TLC->Crude Reaction Complete NMR_crude ¹H NMR of Crude (Verify Aldehyde Formation) Crude->NMR_crude Purification Purification Step NMR_crude->Purification Final Purified Final Product Purification->Final NMR_final ¹H & ¹³C NMR Final->NMR_final IR IR Spectroscopy Final->IR MS Mass Spectrometry Final->MS MP Melting Point Final->MP

Caption: A workflow for quality control and validation during the synthesis.

Expected Results

Adherence to this protocol should result in a yield of 7-chloro-1,3-benzodioxole-5-carbaldehyde in the range of 75-85%. The final product is expected to be a white to pale yellow crystalline solid with a purity exceeding 98%.

ParameterExpected Value
Appearance White to off-white solid
Yield 75-85%
Melting Point 95-98 °C
¹H NMR (CDCl₃) δ ~9.8 (s, 1H, -CHO), 7.4 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 6.1 (s, 2H, -OCH₂O-)
IR (KBr, cm⁻¹) ~2850 (aldehyde C-H), ~1685 (aldehyde C=O), ~1600, 1480 (aromatic C=C)
Purity (HPLC/GC) ≥98%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Presence of moisture in reagents or glassware.2. Inactive Vilsmeier reagent.3. Incomplete reaction.1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Use anhydrous DMF.2. Use a fresh bottle of POCl₃.3. Extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C).
Formation of Dark-colored Byproducts 1. Reaction temperature was too high during additions.2. Overheating during the workup.1. Maintain strict temperature control, especially during the addition of POCl₃ and the starting material.2. Perform the quench slowly into a large volume of ice.
Difficulties in Product Isolation Incomplete hydrolysis of the iminium salt or incomplete neutralization.Ensure the pH is carefully adjusted to 7-8 during the workup to facilitate product precipitation. If the product is oily, ensure complete removal of DMF during the extraction and concentration steps.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (2023, October 29). Vilsmeier–Haack reaction.

Sources

Application Notes and Protocols for the Use of 7-Chloro-1,3-benzodioxole-5-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

7-Chloro-1,3-benzodioxole-5-carbaldehyde, also known as 6-chloropiperonal, is a substituted aromatic aldehyde that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features—a protected catechol (the methylenedioxy bridge), a reactive aldehyde functional group, and a strategically placed chlorine atom—offer a confluence of properties that synthetic chemists can exploit to construct diverse molecular architectures. The benzodioxole moiety is a recognized pharmacophore present in numerous natural products and pharmacologically active compounds. The chlorine substituent provides a handle for further functionalization, for instance, through cross-coupling reactions, and can influence the electronic properties and metabolic stability of the final molecule.

These application notes provide an in-depth guide for researchers, medicinal chemists, and process development scientists on the practical use of 7-Chloro-1,3-benzodioxole-5-carbaldehyde in key organic transformations. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for its application in reactions such as reductive amination, Wittig olefination, and Pictet-Spengler-type cyclizations, highlighting its role in the synthesis of precursors for advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₈H₅ClO₃[1][2]
Molecular Weight 184.58 g/mol [1]
Appearance Off-white to yellow crystalline solid
Melting Point 95-98 °C
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Safety and Handling: 7-Chloro-1,3-benzodioxole-5-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).

Application in the Synthesis of Kinase Inhibitor Scaffolds

The 7-chloro-1,3-benzodioxole moiety is a key structural component in a number of potent kinase inhibitors. For instance, the Src family kinase (SFK) and Abl enzyme inhibitor, Saracatinib (AZD0530), features a related N-(5-chloro-1,3-benzodioxol-4-yl) fragment.[3] While the direct synthesis of Saracatinib does not start from the carbaldehyde, the aldehyde functionality of 7-chloro-1,3-benzodioxole-5-carbaldehyde provides a versatile entry point for the synthesis of analogous and novel kinase inhibitor backbones through reactions that form carbon-nitrogen and carbon-carbon bonds.

Detailed Application Protocols

Protocol 1: Reductive Amination for the Synthesis of Substituted Benzylamines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction of 7-Chloro-1,3-benzodioxole-5-carbaldehyde with a primary or secondary amine, followed by in-situ reduction of the resulting imine or iminium ion, provides access to a diverse range of substituted benzylamines. These products can serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is critical as it selectively reduces the iminium ion in the presence of the aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.

Reaction Scheme:

G start aldehyde 7-Chloro-1,3-benzodioxole-5-carbaldehyde start->aldehyde intermediate [Imine/Iminium Intermediate] aldehyde->intermediate + amine R¹R²NH amine->intermediate + product N-((7-Chloro-1,3-benzodioxol-5-yl)methyl)amine intermediate->product reagents NaBH(OAc)₃ DCM, rt reagents->product

Figure 1: General workflow for the reductive amination of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-Chloro-1,3-benzodioxole-5-carbaldehyde (1.0 eq.).

  • Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted benzylamine.

Protocol 2: Wittig Olefination for Carbon-Carbon Double Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from aldehydes and ketones. Reacting 7-Chloro-1,3-benzodioxole-5-carbaldehyde with a phosphorus ylide (Wittig reagent) provides a reliable route to substituted styrenes, which are valuable precursors for polymers, natural products, and pharmaceuticals. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides typically yield the Z-alkene.

Reaction Scheme:

G aldehyde 7-Chloro-1,3-benzodioxole-5-carbaldehyde product Substituted Styrene Derivative aldehyde->product + ylide Ph₃P=CHR ylide->product + reagents THF, rt G aldehyde 7-Chloro-1,3-benzodioxole-5-carbaldehyde product Tetrahydroisoquinoline Derivative aldehyde->product + amine β-Arylethylamine amine->product + reagents TFA, CH₂Cl₂, reflux

Sources

Introduction: The Synthetic Versatility of a Substituted Benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aldehyde Group Reactivity of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

7-Chloro-1,3-benzodioxole-5-carbaldehyde, a halogenated derivative of piperonal (also known as heliotropin), is a pivotal intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its structure, featuring a benzodioxole ring system, is a common motif in natural products and pharmacologically active compounds.[5] The true synthetic utility of this molecule, however, lies in the reactivity of its aromatic aldehyde group. This functional group serves as a versatile handle for a wide array of chemical transformations, enabling molecular elaboration through carbon-nitrogen and carbon-carbon bond formation, as well as oxidation and reduction reactions.

The electron-donating nature of the methylenedioxy bridge, combined with the electron-withdrawing chloro- and formyl substituents, creates a unique electronic environment that influences the reactivity of the aldehyde. This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of the key reactions involving the aldehyde moiety of 7-chloro-1,3-benzodioxole-5-carbaldehyde, complete with field-proven insights and detailed experimental protocols.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably one of the most powerful methods for synthesizing amines, a functional group of paramount importance in pharmaceuticals.[6][7] The process involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8] The choice of reducing agent is critical to the success of this one-pot reaction; it must be mild enough to selectively reduce the C=N double bond of the iminium ion without significantly reducing the starting aldehyde.[8]

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.[7] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) minimizes the premature reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired amine. The reaction is typically catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion intermediate.[8]

Protocol: Synthesis of N-Benzyl-1-(7-chloro-1,3-benzodioxol-5-yl)methanamine
Reagent/ParameterMolar Equiv.MW ( g/mol )Amount
7-Chloro-1,3-benzodioxole-5-carbaldehyde1.0184.581.85 g
Benzylamine1.1107.151.29 g (1.31 mL)
Sodium Triacetoxyborohydride1.5211.943.18 g
Dichloroethane (DCE)--40 mL
Glacial Acetic Acidcatalytic60.05~2 drops

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-1,3-benzodioxole-5-carbaldehyde (1.85 g, 10 mmol).

  • Solvent and Amine Addition: Add dichloroethane (40 mL) and stir until the aldehyde is fully dissolved. To this solution, add benzylamine (1.31 mL, 11 mmol) followed by two drops of glacial acetic acid.

  • Imine Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Aldehyde 7-Chloro-1,3-benzodioxole- 5-carbaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Stir 30 min Amine Primary/Secondary Amine Amine->Imine_Formation Stir 30 min Solvent Anhydrous Solvent (e.g., DCE) Solvent->Imine_Formation Stir 30 min Acid Acetic Acid (catalyst) Acid->Imine_Formation Stir 30 min Reduction In situ Reduction Imine_Formation->Reduction Quench Quench (aq. NaHCO₃) Reduction->Quench Stir 12-18h Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction Add portion-wise Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Target Amine Purify->Final_Product

Figure 1: Reductive Amination Workflow.

Oxidation: Accessing the Carboxylic Acid

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis.[9][10] The resulting 7-chloro-1,3-benzodioxole-5-carboxylic acid is a valuable building block for the synthesis of amides, esters, and other acid derivatives. A variety of oxidizing agents can accomplish this conversion; however, for substrates with sensitive functional groups, milder and more selective methods are preferred.

Causality of Reagent Selection: An aqueous solution of sodium hypochlorite (NaClO), commonly known as bleach, provides an inexpensive, effective, and environmentally conscious method for oxidizing aldehydes to carboxylic acids.[11] The reaction proceeds under basic conditions, often facilitated by microwave irradiation to reduce reaction times, though classical heating is also effective.[9][11] This method avoids the use of heavy metal oxidants like chromium or manganese, which generate toxic waste.[9]

Protocol: Synthesis of 7-Chloro-1,3-benzodioxole-5-carboxylic Acid
Reagent/ParameterMolar Equiv.MW ( g/mol )Amount
7-Chloro-1,3-benzodioxole-5-carbaldehyde1.0184.580.92 g
Commercial Bleach (~8.25% NaClO)~1.274.44~10 mL
Sodium Hydroxide (NaOH)catalytic40.00~1 pellet
Water--20 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 7-chloro-1,3-benzodioxole-5-carbaldehyde (0.92 g, 5 mmol) in water (20 mL).

  • Base and Oxidant Addition: Add one pellet of NaOH and stir to dissolve. Add commercial bleach (~10 mL, ~12 mmol NaClO) to the suspension.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours. The reaction can be monitored by TLC by spotting a quenched and acidified aliquot.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Destroy any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a drop of the reaction mixture no longer tests positive on starch-iodide paper.

  • Acidification and Isolation: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 7-chloro-1,3-benzodioxole-5-carboxylic acid.

Oxidation_Workflow Aldehyde Aldehyde Starting Material Suspension Suspend in H₂O + NaOH (cat.) Aldehyde->Suspension Oxidation Add NaClO (Bleach) Heat to 90°C Suspension->Oxidation Quench Cool & Quench (aq. Na₂SO₃) Oxidation->Quench 2-4 hours Acidify Acidify (HCl) to pH 1-2 Quench->Acidify Precipitate Precipitation of Acid Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Product Carboxylic Acid Product Filter->Product

Figure 2: Aldehyde Oxidation Workflow.

Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[12][13] This reaction is exceptionally useful for synthesizing α,β-unsaturated compounds, which are versatile intermediates in organic chemistry.[13] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[12][14]

Causality of Reagent Selection: Malonic acid is a common active methylene compound used in a variation known as the Knoevenagel-Doebner modification.[15] When pyridine is used as the catalyst and solvent, the initial condensation product undergoes a subsequent decarboxylation, leading directly to a cinnamic acid derivative.[12][15] This avoids the need for a separate hydrolysis and decarboxylation step.

Protocol: Synthesis of (E)-3-(7-chloro-1,3-benzodioxol-5-yl)acrylic acid
Reagent/ParameterMolar Equiv.MW ( g/mol )Amount
7-Chloro-1,3-benzodioxole-5-carbaldehyde1.0184.581.85 g
Malonic Acid1.5104.061.56 g
Pyridine-79.1010 mL
Piperidinecatalytic85.15~5 drops

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 7-chloro-1,3-benzodioxole-5-carbaldehyde (1.85 g, 10 mmol) and malonic acid (1.56 g, 15 mmol) in pyridine (10 mL).

  • Catalyst Addition: Add piperidine (~5 drops) as a catalyst.

  • Heating: Heat the reaction mixture in an oil bath at 90-100 °C for 4-6 hours. Gas evolution (CO₂) should be observed.

  • Reaction Monitoring: Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl (~20 mL).

  • Isolation: A solid precipitate of the cinnamic acid derivative will form. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst Aldehyde Aldehyde Condensation Condensation & Decarboxylation Aldehyde->Condensation Heat 90-100°C Malonic_Acid Malonic Acid Malonic_Acid->Condensation Heat 90-100°C Pyridine Pyridine (Solvent) Pyridine->Condensation Heat 90-100°C Piperidine Piperidine (Catalyst) Piperidine->Condensation Heat 90-100°C Workup Pour into Ice/HCl Condensation->Workup 4-6 hours Precipitation Product Precipitation Workup->Precipitation Filtration Filter & Wash Precipitation->Filtration Product α,β-Unsaturated Acid Filtration->Product

Figure 3: Knoevenagel Condensation Workflow.

Wittig Reaction: Olefination for C=C Bond Formation

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and stereoselective method for creating carbon-carbon double bonds (alkenes) by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[16] This reaction is particularly valuable because it forms the double bond at a predictable location, replacing the carbonyl C=O bond with a C=C bond.

Causality of Reagent Selection: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base. For stabilized ylides (those with an electron-withdrawing group on the carbanion), milder bases like sodium bicarbonate can be used, and the reaction can even be performed in a one-pot aqueous system, enhancing its green chemistry profile. This approach simplifies the procedure by avoiding the need for strictly anhydrous conditions and strong, hazardous bases like organolithiums.

Protocol: Synthesis of 7-chloro-5-styryl-1,3-benzodioxole
Reagent/ParameterMolar Equiv.MW ( g/mol )Amount
7-Chloro-1,3-benzodioxole-5-carbaldehyde1.0184.581.85 g
Benzyltriphenylphosphonium chloride1.1388.884.28 g
Sodium Hydroxide (50% aq. solution)excess40.00~5 mL
Dichloromethane (DCM)--30 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) and dichloromethane (30 mL). Stir to create a suspension.

  • Ylide Generation: Add the 50% aqueous NaOH solution (~5 mL) to the suspension. The mixture should develop a characteristic orange/red color, indicating the formation of the phosphorus ylide in the biphasic system.

  • Aldehyde Addition: Dissolve 7-chloro-1,3-benzodioxole-5-carbaldehyde (1.85 g, 10 mmol) in a minimal amount of DCM and add it dropwise to the vigorously stirring ylide solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The color of the ylide will fade as it is consumed. Monitor the reaction by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Add water to dissolve the salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product contains the desired alkene and triphenylphosphine oxide byproduct. Purify by column chromatography or recrystallization to obtain the pure alkene.

Wittig_Reaction_Workflow Phosphonium_Salt Phosphonium Salt Ylide_Gen Ylide Generation Phosphonium_Salt->Ylide_Gen Base Strong Base (e.g., NaOH) Base->Ylide_Gen Reaction Wittig Reaction Ylide_Gen->Reaction Aldehyde Aldehyde Aldehyde->Reaction Oxaphosphetane Oxaphosphetane Intermediate Reaction->Oxaphosphetane Workup Aqueous Workup Oxaphosphetane->Workup Purify Purification (Chromatography) Workup->Purify Alkene Alkene Product Purify->Alkene Byproduct Triphenylphosphine Oxide (Byproduct) Purify->Byproduct

Figure 4: Wittig Reaction General Workflow.

References

  • THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
  • Knoevenagel condensation. Wikipedia.
  • AN EFFICIENT PROCESS FOR THE SYNTHESIS OF ALKOXY SUBSTITUTED BENZALDEHYDES. European Patent Office.
  • Oxidation of aldehydes to carboxylic acids. ResearchGate.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
  • Knoevenagel condensation. YouTube.
  • The Knoevenagel Condensation. ResearchGate.
  • Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. ResearchGate.
  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Royal Society of Chemistry.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
  • Reductive Amination. YouTube.
  • 7-Chloro-6-hydroxy-1,3-benzodioxole-5-carbaldehyde. PubChem.
  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate.
  • Process for synthesizing heliotropine and its derivatives. Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Carboxylic acid synthesis by oxidative cleavages or rearrangements. Organic Chemistry Portal.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Wittig Reaction Experiment Part 1, Prelab. YouTube.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. Organic Chemistry Portal.
  • 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook.
  • 5-Chloro-1,3-benzodioxole. PubChem.
  • Piperonal. Wikipedia.
  • PIPERONAL. Ataman Kimya.

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Synthesis of Novel Derivatives from 7-Chloro-1,3-benzodioxole-5-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of a variety of chemical derivatives starting from 7-Chloro-1,3-benzodioxole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and field-proven methodologies. The protocols described herein are presented with a focus on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Versatile Scaffolding of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material in the synthesis of a wide array of heterocyclic and other complex organic molecules. The presence of the benzodioxole moiety, a common feature in many natural products and pharmacologically active compounds, coupled with the reactive aldehyde group and the influential chloro-substituent, makes this compound a key building block in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the aldehyde, offering unique opportunities for selective chemical transformations. This guide will explore several key synthetic pathways originating from this precursor, including the formation of Schiff bases, alkenes via the Wittig reaction, and α,β-unsaturated systems through Knoevenagel condensation.

I. Synthesis of Schiff Base Derivatives: Building Blocks for Bioactive Molecules

The condensation of 7-Chloro-1,3-benzodioxole-5-carbaldehyde with primary amines offers a straightforward route to Schiff bases (imines), which are themselves important intermediates or final products with a wide range of biological activities. The formation of the C=N bond is a reversible reaction, typically catalyzed by a small amount of acid.

Causality Behind Experimental Choices:
  • Solvent: Methanol or ethanol are commonly used as they effectively dissolve both the aldehyde and the amine, and their boiling points are suitable for reflux conditions, which drive the reaction towards completion by removing the water formed.

  • Catalyst: A catalytic amount of glacial acetic acid is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

  • Reaction Conditions: Refluxing the reaction mixture helps to overcome the activation energy of the reaction and facilitates the removal of water, shifting the equilibrium towards the product.

Protocol: Synthesis of (E)-N-((7-chloro-1,3-benzodioxol-5-yl)methylidene)anilines

This protocol is adapted from a similar synthesis using piperonal and 4-chloroaniline and is expected to provide good yields with the target aldehyde.[1][2]

Materials:

  • 7-Chloro-1,3-benzodioxole-5-carbaldehyde

  • Substituted aniline (e.g., 4-chloroaniline, aniline, etc.)

  • Methanol

  • Glacial Acetic Acid

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Chloro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in methanol.

  • Add the substituted aniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The Schiff base product is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold hexane.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base.

Expected Characterization Data:

The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine proton signal (around 8-9 ppm) in the ¹H NMR spectrum. The C=N stretch in the IR spectrum will appear around 1620-1640 cm⁻¹.

II. Olefination via the Wittig Reaction: Crafting Carbon-Carbon Double Bonds

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[3][4][5] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is the specific location of the newly formed double bond.

Causality Behind Experimental Choices:
  • Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus. For unstabilized ylides, strong bases like n-butyllithium are required, while for stabilized ylides, weaker bases such as sodium ethoxide can be used.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent the quenching of the highly basic ylide.

  • Temperature: The initial ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

Protocol: Synthesis of 7-chloro-5-(2-arylvinyl)-1,3-benzodioxole

This protocol provides a general procedure for the Wittig reaction between 7-Chloro-1,3-benzodioxole-5-carbaldehyde and a phosphorus ylide.

Materials:

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • n-Butyllithium (n-BuLi) in hexanes

  • 7-Chloro-1,3-benzodioxole-5-carbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the suspension. A color change (typically to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 7-Chloro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired alkene.

Data Presentation: Expected Product Characteristics
DerivativeExpected StereochemistryKey ¹H NMR Signals (ppm)
7-chloro-5-styryl-1,3-benzodioxolePredominantly (E)-isomer with unstabilized ylidesVinyl protons (6.5-7.5), Aromatic protons, O-CH₂-O (around 6.0)

III. Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[6] This reaction is typically catalyzed by a weak base.

Causality Behind Experimental Choices:
  • Active Methylene Compound: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate) are used. These groups increase the acidity of the methylene protons, allowing for their removal by a weak base.

  • Catalyst: Weak bases like piperidine, pyridine, or even triethylamine are sufficient to deprotonate the active methylene compound and initiate the condensation.

  • Solvent: Ethanol or methanol are common solvents. In some cases, the reaction can be performed neat or in water, offering a greener alternative.

Protocol: Synthesis of 2-((7-chloro-1,3-benzodioxol-5-yl)methylene)malononitrile

This protocol outlines the synthesis of a dicyanovinyl derivative via Knoevenagel condensation.

Materials:

  • 7-Chloro-1,3-benzodioxole-5-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 7-Chloro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Stir the reaction mixture at room temperature. A precipitate should start to form.

  • Continue stirring for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations described in this guide.

Schiff_Base_Formation 7-Chloro-1,3-benzodioxole-5-carbaldehyde 7-Chloro-1,3-benzodioxole-5-carbaldehyde Schiff Base Schiff Base 7-Chloro-1,3-benzodioxole-5-carbaldehyde->Schiff Base R-NH₂ Catalytic Acid, Reflux Wittig_Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Strong Base 7-Chloro-1,3-benzodioxole-5-carbaldehyde 7-Chloro-1,3-benzodioxole-5-carbaldehyde Alkene Alkene 7-Chloro-1,3-benzodioxole-5-carbaldehyde->Alkene Ylide

Caption: Wittig Reaction for Alkene Synthesis.

Knoevenagel_Condensation 7-Chloro-1,3-benzodioxole-5-carbaldehyde 7-Chloro-1,3-benzodioxole-5-carbaldehyde α,β-Unsaturated Product α,β-Unsaturated Product 7-Chloro-1,3-benzodioxole-5-carbaldehyde->α,β-Unsaturated Product Active Methylene Compound Weak Base

Caption: Knoevenagel Condensation Pathway.

Conclusion

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide for Schiff base formation, Wittig olefination, and Knoevenagel condensation provide robust and reproducible methods for accessing these novel compounds. By understanding the underlying principles and the rationale behind the experimental choices, researchers can effectively utilize this key building block to advance their scientific endeavors.

References

  • Tahir, M. N., et al. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1195–o1196. [Link]
  • Google Patents. (2019). Method of producing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one.
  • Khurana, J. M., & Kumar, S. (2011). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of the Serbian Chemical Society, 76(1), 1-8. [Link]
  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
  • Google Patents. (1995).
  • Google Patents. (2002). Process for synthesis of 5-(-hydroxyalkyl) benzo [1][6]dioxols.
  • Google Patents. (2001). Synthesis of (S)
  • Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
  • PubChem. (n.d.). 5-Chloro-1,3-benzodioxole. [Link]
  • Rodríguez-Lara, J., et al. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E, E70, o1195-o1196. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

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The Strategic Application of 7-Chloro-benzodioxole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer both potency and desirable pharmacokinetic profiles is relentless. Among these, the benzodioxole moiety has distinguished itself as a "privileged scaffold," a structural motif consistently found in a variety of biologically active compounds. The strategic incorporation of a chlorine atom and a reactive carbaldehyde group, as seen in 7-Chloro-benzodioxole-5-carbaldehyde, further enhances its utility, offering medicinal chemists a versatile building block for constructing complex therapeutic agents. This document serves as a detailed guide to the application of this compound, providing both the theoretical underpinnings and practical protocols for its use in a research and development setting.

The significance of the 7-Chloro-benzodioxole-5-carbaldehyde scaffold is underscored by its presence in advanced clinical candidates. A prime example is its role as a key precursor in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecules that can selectively inhibit specific kinases has therefore become a major focus of oncological research.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular FormulaC₈H₅ClO₃
Molecular Weight184.58 g/mol
AppearanceOff-white to pale yellow solidCommercially available
Melting Point138-142 °CCommercially available
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)General knowledge

Safety Summary: 7-Chloro-benzodioxole-5-carbaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from your supplier.

Core Synthetic Applications: Gateway to Bioactive Molecules

The aldehyde functionality of 7-Chloro-benzodioxole-5-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular scaffolds. Two of the most common and powerful applications are reductive amination and condensation reactions to form imines, which can then be further elaborated.

Workflow for the Utilization of 7-Chloro-benzodioxole-5-carbaldehyde

G start 7-Chloro-benzodioxole-5-carbaldehyde reductive_amination Protocol 1: Reductive Amination start->reductive_amination condensation Protocol 2: Imine Formation (Condensation) start->condensation reduction Reduction to Alcohol start->reduction primary_amine 7-Chloro-5-(aminomethyl)benzodioxole (Key Intermediate) reductive_amination->primary_amine imine N-Substituted Imine (Versatile Intermediate) condensation->imine further_synthesis Further Elaboration into Bioactive Scaffolds (e.g., Kinase Inhibitors, GPCR Modulators) primary_amine->further_synthesis imine->further_synthesis cyclization Cyclization Reactions imine->cyclization

Caption: Synthetic pathways originating from 7-Chloro-benzodioxole-5-carbaldehyde.

Protocol 1: Reductive Amination for the Synthesis of 7-Chloro-5-(aminomethyl)benzodioxole

Introduction and Rationale:

Reductive amination is a cornerstone of medicinal chemistry, providing a direct and efficient route to amines from carbonyl compounds. This protocol details the conversion of 7-Chloro-benzodioxole-5-carbaldehyde to the corresponding primary amine. This transformation is critical as the resulting amino group serves as a key nucleophile for subsequent coupling reactions, enabling the construction of more complex molecules. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes, minimizing side reactions such as the reduction of the aldehyde to an alcohol.

Materials:

  • 7-Chloro-benzodioxole-5-carbaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-Chloro-benzodioxole-5-carbaldehyde (1.0 eq).

  • Solvent and Amine Source: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). To this solution, add ammonium acetate (5.0-10.0 eq). The large excess of ammonium acetate serves as the ammonia source and helps to drive the initial imine formation.

  • Stirring: Stir the resulting suspension at room temperature for 30-60 minutes. This allows for the in situ formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the desired 7-Chloro-5-(aminomethyl)benzodioxole.

Self-Validation:

  • TLC Analysis: Use a suitable mobile phase (e.g., 5-10% MeOH in DCM) to monitor the reaction. The product amine should have a lower Rf value than the starting aldehyde.

  • LC-MS Analysis: Confirm the mass of the desired product.

  • NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure.

Protocol 2: Imine Formation via Condensation with a Primary Amine

Introduction and Rationale:

The formation of an imine (or Schiff base) through the condensation of an aldehyde with a primary amine is a fundamental and highly versatile reaction. The resulting C=N double bond can act as a stable linker or be further reduced to a secondary amine. This protocol provides a general method for the synthesis of an N-substituted imine from 7-Chloro-benzodioxole-5-carbaldehyde. The use of a Dean-Stark apparatus is recommended for reactions where water removal is crucial to drive the equilibrium towards the product. For many simple imine formations, however, the use of a drying agent such as magnesium sulfate is sufficient.

Materials:

  • 7-Chloro-benzodioxole-5-carbaldehyde

  • A primary amine (e.g., aniline or a substituted derivative)

  • Toluene or ethanol

  • Magnesium sulfate (MgSO₄), anhydrous (optional)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-Chloro-benzodioxole-5-carbaldehyde (1.0 eq) in a suitable solvent such as toluene or ethanol (approximately 0.2 M concentration).

  • Addition of Amine: Add the primary amine (1.0-1.1 eq) to the solution.

  • Reaction Conditions:

    • (Method A - Room Temperature): If the amine is sufficiently reactive, the reaction may proceed at room temperature. Add anhydrous MgSO₄ to the mixture to sequester the water formed. Stir for 2-12 hours.

    • (Method B - Reflux): For less reactive amines, equip the flask with a reflux condenser (and a Dean-Stark apparatus if using toluene) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the imine product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If MgSO₄ was used, filter it off.

    • Concentrate the solvent under reduced pressure. The crude imine may precipitate upon cooling or concentration and can be collected by filtration.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography.

Self-Validation:

  • Spectroscopic Analysis: The formation of the imine can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (around 1640-1690 cm⁻¹) and the presence of the imine proton signal in the ¹H NMR spectrum (typically downfield, ~8-9 ppm).

  • Mass Spectrometry: Confirm the molecular weight of the imine product.

Application in Target-Oriented Synthesis: Towards Kinase Inhibitors

The true power of 7-Chloro-benzodioxole-5-carbaldehyde as a building block is realized in its application to the synthesis of highly specific and potent therapeutic agents. The amine derived from Protocol 1 is a key intermediate for the synthesis of molecules like AZD0530, a potent and selective dual inhibitor of c-Src and Abl kinases.

G aldehyde 7-Chloro-benzodioxole-5-carbaldehyde amine 7-Chloro-5-(aminomethyl)benzodioxole aldehyde->amine Reductive Amination (Protocol 1) kinase_inhibitor Final Kinase Inhibitor (e.g., AZD0530 analogue) amine->kinase_inhibitor Nucleophilic Aromatic Substitution quinazoline_core Substituted Quinazoline Core (e.g., with leaving group at C4) quinazoline_core->kinase_inhibitor

Caption: Synthetic strategy for kinase inhibitors.

In a typical synthetic route, the amine would be coupled with a suitably functionalized quinazoline core, often via a nucleophilic aromatic substitution reaction. The 7-chloro-benzodioxole moiety in the final molecule plays a crucial role in binding to the target kinase, contributing to the overall potency and selectivity of the inhibitor.

Conclusion and Future Perspectives

7-Chloro-benzodioxole-5-carbaldehyde is a valuable and versatile starting material in medicinal chemistry. Its utility stems from the presence of the privileged benzodioxole scaffold, a strategically placed chlorine atom that can modulate electronic properties and engage in specific interactions with biological targets, and a reactive aldehyde group that serves as a gateway for a multitude of synthetic transformations. The protocols detailed herein for reductive amination and imine formation represent fundamental and robust methods for the elaboration of this building block into more complex and potentially therapeutic molecules. As the demand for novel and effective drugs continues to grow, the strategic application of such well-designed starting materials will remain a cornerstone of successful drug discovery programs.

References

  • [2] Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
  • [3] Organic Chemistry Portal.

Application Notes: 7-Chloro-1,3-benzodioxole-5-carbaldehyde as a Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. Its rigid benzodioxole scaffold, combined with the reactive aldehyde functionality and the modulating electronic effect of the chloro substituent, makes it a valuable building block for constructing complex molecular architectures. The benzodioxole moiety is a recognized pharmacophore found in numerous natural products and synthetic bioactive compounds, while the chloro- and formyl- groups provide orthogonal handles for a diverse range of chemical transformations. This guide provides an in-depth look at the properties, synthesis, and key applications of this intermediate, complete with detailed protocols for its derivatization.

Accurate characterization is the foundation of reproducible science. The key properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 88525-51-3[1]
Molecular Formula C₈H₅ClO₃[2]
Molecular Weight 184.58 g/mol [2]
Density 1.462 g/cm³
Boiling Point 293.26 °C at 760 mmHg
Flash Point 123.75 °C
Appearance Solid (Typical)General
IUPAC Name 7-chloro-1,3-benzodioxole-5-carbaldehydeChemdiv[2]
Spectroscopic Data ¹H NMR, ¹³C NMR, MS, IR data are available for structural confirmation.

Synthesis Protocol: A Proposed Route via Vilsmeier-Haack Formylation

While a direct, peer-reviewed synthesis for 7-Chloro-1,3-benzodioxole-5-carbaldehyde is not readily found in canonical literature, its synthesis can be confidently proposed based on well-established chemical principles. The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic rings, such as the benzodioxole system.[3][4] The reaction proceeds by generating a weak electrophile, the Vilsmeier reagent (a chloroiminium ion), which then undergoes electrophilic aromatic substitution with the arene.[5][6]

The logical precursor for this synthesis is 4-chloro-1,2-(methylenedioxy)benzene . This precursor is commercially available from multiple chemical suppliers.

G cluster_start Starting Material cluster_reagents Vilsmeier-Haack Reagents cluster_product Final Product A 4-Chloro-1,2- (methylenedioxy)benzene B 1. POCl₃, DMF (Phosphorus oxychloride, Dimethylformamide) A->B Electrophilic Aromatic Substitution C 2. Aqueous Workup (e.g., NaOAc solution) B->C Hydrolysis of Imine D 7-Chloro-1,3-benzodioxole- 5-carbaldehyde C->D Isolation & Purification G A 7-Chloro-benzodioxole- 5-carbaldehyde + R₁R₂NH B Imine/Iminium Ion Formation (in situ) A->B Condensation C Reduction with NaBH(OAc)₃ B->C Hydride Delivery D Final Secondary or Tertiary Amine Product C->D Workup G A 7-Chloro-benzodioxole- 5-carbaldehyde B Reductive Amination (with NH₃ or equivalent) A->B C 7-Chloro-5-(aminomethyl)- 1,3-benzodioxole B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Substituted Chloro-Quinazoline (Core Fragment) D->E F Final Kinase Inhibitor Analogue E->F

Sources

Application Notes & Protocols: Derivatization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde for Enhanced Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the derivatization of 7-chloro-1,3-benzodioxole-5-carbaldehyde, a key aromatic aldehyde intermediate. Direct analysis of such carbonyl compounds can be hampered by issues of polarity, thermal lability, or insufficient sensitivity in complex matrices. Derivatization addresses these challenges by converting the aldehyde into a more stable and readily detectable form. We present two field-proven protocols: (1) Reductive Amination for robust Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and (2) Oxime Formation for reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These protocols are designed to provide researchers, scientists, and drug development professionals with self-validating systems for the accurate identification and quantification of this analyte.

Introduction: The Rationale for Derivatization

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a substituted benzodioxole, a structural motif present in numerous natural products and synthetic compounds of pharmaceutical interest.[1][2][3][4] As an aldehyde, its reactivity is central to its utility as a synthetic building block. However, this same reactivity, along with the polarity imparted by the carbonyl group, presents analytical challenges.

Chemical derivatization is a powerful strategy to overcome these obstacles.[5] By chemically modifying the aldehyde functional group, we can:

  • Enhance Volatility and Thermal Stability: Converting the polar carbonyl group into a less polar, more stable moiety is crucial for preventing degradation and improving peak shape in Gas Chromatography (GC).[6][7]

  • Improve Chromatographic Separation: Altering the analyte's polarity changes its retention characteristics, enabling separation from interfering matrix components in both GC and HPLC.[6]

  • Increase Detector Response and Specificity: While the benzodioxole ring provides a strong native chromophore for UV detection, derivatization provides a secondary confirmation of the analyte's identity and can introduce functionalities that enhance ionization for Mass Spectrometry (MS).[8][9]

This guide details two distinct, complementary derivatization workflows tailored for the most common high-end analytical platforms in pharmaceutical development.

Pre-Derivatization: Foundational Requirements

The success of any derivatization protocol hinges on the quality of the initial setup.

  • Analyte and Reagent Purity: Utilize analytical grade or higher purity 7-chloro-1,3-benzodioxole-5-carbaldehyde, solvents, and derivatizing agents. Impurities can lead to competing side reactions, generating artifacts that complicate chromatographic analysis.

  • Solvent Selection: The choice of solvent is critical. For reductive amination, anhydrous solvents like methanol or 1,2-dichloroethane are often required to prevent hydrolysis of intermediates and deactivation of the reducing agent.[10][11] For HPLC sample preparation, the final solvent should be compatible with the mobile phase.

  • Inert Atmosphere: For reactions sensitive to oxidation or moisture, such as those involving borohydride reagents, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to ensure high yield and reproducibility.

  • Safety: All protocols must be executed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

Protocol I: Reductive Amination for GC-MS Analysis

Principle: This one-pot reaction transforms the aldehyde into a stable, more volatile secondary amine. The process involves the initial formation of an imine (Schiff base) intermediate via condensation with a primary amine, followed by in-situ reduction by a hydride agent.[10][12][13] The resulting secondary amine is significantly more amenable to GC-MS analysis than the parent aldehyde.

Causality for Method Selection: The conversion of the polar aldehyde to a less polar amine reduces column adsorption and allows for lower elution temperatures, preserving the integrity of the molecule. The resulting derivative yields a clear molecular ion and predictable fragmentation patterns in the mass spectrometer, providing high confidence in structural confirmation.[14][15]

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Aldehyde & Primary Amine in MeOH B Stir at RT (Imine Formation) A->B Catalyst (optional) e.g., Acetic Acid C Cool to 0°C B->C D Add NaBH4 (Reduction) C->D Portion-wise E Quench Reaction (e.g., with water) D->E Monitor by TLC F Extract with EtOAc E->F G Wash, Dry, Concentrate F->G H Analyze via GC-MS G->H

Caption: Workflow for Reductive Amination Derivatization.

Experimental Protocol: Reductive Amination with Benzylamine

  • Reagent Preparation:

    • Analyte Solution: Prepare a 10 mg/mL solution of 7-chloro-1,3-benzodioxole-5-carbaldehyde in anhydrous methanol.

    • Amine: Use benzylamine (≥99%).

    • Reducing Agent: Sodium borohydride (NaBH₄).

  • Derivatization Procedure: a. In a 10 mL round-bottom flask, combine 1.0 mL of the analyte solution (10 mg, ~0.054 mmol) and benzylamine (6.5 mg, ~0.060 mmol, 1.1 equivalents). b. Add 2 mL of anhydrous methanol and stir the mixture at room temperature for 30 minutes to facilitate imine formation. c. Cool the flask in an ice bath to 0°C. d. Slowly add sodium borohydride (4 mg, ~0.108 mmol, 2 equivalents) in small portions over 5 minutes. Caution: Hydrogen gas evolution. e. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Sample Work-up: a. Carefully quench the reaction by adding 2 mL of deionized water. b. Extract the aqueous mixture with ethyl acetate (3 x 5 mL). c. Combine the organic layers, wash with brine (1 x 5 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the solvent under reduced pressure. e. Reconstitute the residue in a known volume of ethyl acetate (e.g., 1.0 mL) for GC-MS analysis.

Analytical Backend: GC-MS

ParameterSettingRationale
GC Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A non-polar column offering excellent separation for a wide range of analytes.
Injector Temp. 250°CEnsures rapid volatilization without thermal degradation of the derivative.
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minGradient program to separate solvent and potential byproducts from the analyte peak.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for MS applications.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for quadrupole mass analyzer.
Scan Range 40-500 m/zCovers the expected mass range of the derivative and its fragments.

Expected Data

CompoundExpected Mol. WeightExpected M+ (m/z)Key Fragment Ions (m/z)
Starting Aldehyde 184.58184/186 (Cl isotope)183/185, 155/157, 127
Benzylamine Derivative 275.73275/277 (Cl isotope)184/186 (Loss of benzyl), 91 (Tropylium ion)

Protocol II: Oxime Formation for HPLC-UV Analysis

Principle: This classic condensation reaction involves the nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon, followed by dehydration to form a stable C=NOH bond, yielding an oxime.[16][17][18] The reaction is typically catalyzed by a mild acid or base.[19]

Causality for Method Selection: Oxime formation provides a chemically stable derivative that is ideal for reproducible quantification by reverse-phase HPLC.[16] While the UV absorbance profile is not dramatically altered, the change in polarity and structure results in a significant and predictable shift in retention time, which is excellent for peak identification, purity assessment, and separating the analyte from its parent form or related impurities.[20][21]

Caption: Reaction scheme for oxime formation.

Experimental Protocol: Oxime Synthesis

  • Reagent Preparation:

    • Analyte Solution: Prepare a 1 mg/mL solution of 7-chloro-1,3-benzodioxole-5-carbaldehyde in ethanol.

    • Derivatizing Agent: Hydroxylamine hydrochloride (NH₂OH·HCl).

    • Base: Pyridine.

  • Derivatization Procedure: a. In a 10 mL vial, combine 1.0 mL of the analyte solution (1 mg, ~0.0054 mmol) with hydroxylamine hydrochloride (0.5 mg, ~0.0072 mmol, 1.3 equivalents). b. Add pyridine (1.0 mg, ~0.0126 mmol, 2.3 equivalents) to act as a base and solvent. c. Cap the vial tightly and heat at 60-70°C for 1-2 hours. d. Monitor the reaction by TLC or a test injection into the HPLC.

  • Sample Preparation for HPLC: a. After cooling to room temperature, dilute the reaction mixture with the HPLC mobile phase (e.g., 1:10 with Acetonitrile:Water) to a final concentration suitable for analysis (e.g., ~0.1 mg/mL). b. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Analytical Backend: HPLC-UV

ParameterSettingRationale
HPLC Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)Standard reverse-phase column for separation of moderately polar organic molecules.[20]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileStandard mobile phase for good peak shape and resolution.
Gradient 50% B to 95% B over 10 minA gradient ensures elution of both the more polar starting material and the less polar oxime derivative.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 310 nmBenzodioxole derivatives have strong absorbance in this range.[22]

Expected Data

CompoundExpected Retention Time (t_R)UV λ_maxNotes
Starting Aldehyde ~4.5 min~260, 312 nmMore polar, elutes earlier.
Oxime Derivative ~6.0 min~258, 305 nmLess polar due to the loss of the carbonyl oxygen, elutes later. The formation of E/Z isomers may result in two closely eluting peaks.

System Validation and Trustworthiness

To ensure the integrity of the analytical results, each batch of experiments must incorporate a self-validating framework:

  • Method Blank: A sample containing all reagents except the analyte is run to identify any background interference.

  • Underivatized Standard: An injection of the original 7-chloro-1,3-benzodioxole-5-carbaldehyde is necessary to confirm its retention time and response factor.

  • Derivatized Standard: A high-purity standard of the derivative, if available, or a sample from a reaction driven to completion and verified by another technique (e.g., NMR), should be run to confirm the identity of the product peak.

  • Spike Recovery: A known amount of the aldehyde should be spiked into a representative matrix, derivatized, and analyzed to assess reaction efficiency and potential matrix effects.

Confirmation of the derivative's structure should ideally be performed once using definitive spectroscopic methods like NMR and High-Resolution Mass Spectrometry (HRMS) to create a fully characterized reference standard.[1]

Conclusion

The derivatization of 7-chloro-1,3-benzodioxole-5-carbaldehyde via reductive amination or oxime formation provides robust and reliable pathways for its analysis in demanding research and development settings. Reductive amination creates a volatile and stable amine ideal for GC-MS, offering excellent sensitivity and structural confirmation. Oxime formation yields a stable derivative with distinct chromatographic behavior, perfect for quantitative HPLC-UV analysis. By selecting the appropriate protocol based on the available instrumentation and analytical goals, researchers can achieve accurate, reproducible, and trustworthy data.

References

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Arom
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Application Note & Protocol: Synthesis of 7-Chloro-5-vinyl-1,3-benzodioxole via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 7-chloro-5-vinyl-1,3-benzodioxole through a Wittig reaction, starting from 7-chloro-1,3-benzodioxole-5-carbaldehyde. The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes[1][2][3]. This protocol is specifically tailored for researchers in synthetic and medicinal chemistry, offering a detailed experimental procedure, mechanistic insights, safety protocols, and methods for purification and characterization. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the reaction as needed.

Introduction: The Strategic Importance of the Wittig Olefination

The Wittig reaction provides a reliable and versatile method for alkene synthesis[2][4]. Its significance lies in the predictable formation of a C=C bond at a specific location, which is often challenging to achieve through other methods. The reaction utilizes a phosphonium ylide, also known as a Wittig reagent, which is generated by deprotonating a phosphonium salt with a strong base[5]. The ylide then reacts with a carbonyl compound, in this case, an aromatic aldehyde, through a mechanistic pathway that is generally understood to involve a [2+2] cycloaddition to form a transient oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct[3][6]. The formation of the very stable P=O bond in triphenylphosphine oxide is a major thermodynamic driving force for this reaction[7].

For the synthesis of 7-chloro-5-vinyl-1,3-benzodioxole, a non-stabilized ylide, methylenetriphenylphosphorane (Ph3P=CH2), is employed. Reactions with non-stabilized ylides are known to favor the formation of (Z)-alkenes with aldehydes, although in the case of a terminal alkene, this distinction is moot[1][4].

Materials and Reagents

Proper preparation and handling of all materials and reagents are critical for the success and safety of this experiment.

Reagent/Material Grade/Purity Supplier CAS No. Key Safety Precautions
7-Chloro-1,3-benzodioxole-5-carbaldehyde≥98%Commercially Available88525-51-3Wear appropriate PPE. Avoid dust formation[8].
Methyltriphenylphosphonium Bromide≥98%Commercially Available1779-49-3Hygroscopic. Harmful if swallowed, in contact with skin, or if inhaled.[9][10][11][12]
Potassium tert-Butoxide (KOtBu)≥98%Commercially Available865-47-4Highly reactive with water and moisture. Corrosive and flammable solid. Causes severe burns.[13][14][15][16][17]
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially Available109-99-9Highly flammable liquid and vapor. May form explosive peroxides.[18]
Diethyl EtherAnhydrousCommercially Available60-29-7Extremely flammable. May form explosive peroxides.
Saturated Sodium Bicarbonate SolutionReagent GradeN/AN/AStandard laboratory safety practices.
Brine (Saturated NaCl solution)Reagent GradeN/AN/AStandard laboratory safety practices.
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercially Available7487-88-9Standard laboratory safety practices.
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9Respiratory irritant. Use in a well-ventilated area.
Deuterated Chloroform (CDCl3)NMR GradeCommercially Available865-49-6Standard laboratory safety practices for deuterated solvents.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from the preparation of the Wittig reagent to the final characterization of the product.

Wittig_Reaction_Workflow cluster_0 Part 1: Wittig Reagent Preparation cluster_1 Part 2: Wittig Reaction cluster_2 Part 3: Work-up and Purification cluster_3 Part 4: Product Characterization A Suspend Methyltriphenylphosphonium Bromide in Anhydrous THF B Add Potassium tert-Butoxide (KOtBu) under Nitrogen A->B C Stir at Room Temperature to form the Ylide (Orange-Red Color) B->C E Add Aldehyde Solution Dropwise to the Ylide Suspension at 0°C C->E Ylide Ready D Dissolve 7-Chloro-1,3-benzodioxole-5-carbaldehyde in Anhydrous THF D->E F Warm to Room Temperature and Stir until Completion (TLC Monitoring) E->F G Quench Reaction with Saturated Sodium Bicarbonate Solution F->G Reaction Complete H Extract with Diethyl Ether G->H I Wash Organic Layer with Water and Brine H->I J Dry over Anhydrous MgSO4, Filter, and Concentrate I->J K Purify by Flash Column Chromatography J->K L Obtain ¹H and ¹³C NMR Spectra K->L Purified Product M Perform Mass Spectrometry (GC-MS or LC-MS) L->M

Caption: Workflow for the Wittig Synthesis of 7-Chloro-5-vinyl-1,3-benzodioxole.

Detailed Experimental Protocol

4.1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Rationale: The phosphonium ylide is the key nucleophile in the Wittig reaction. It is generated in situ by deprotonating the corresponding phosphonium salt with a strong, non-nucleophilic base. Potassium tert-butoxide is chosen for its high basicity and steric bulk, which minimizes side reactions[13][17]. The reaction is performed under an inert atmosphere (nitrogen or argon) as the ylide is sensitive to air and moisture. Anhydrous THF is used as the solvent to ensure the absence of water, which would quench the base and the ylide.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

    • Under a positive pressure of nitrogen, add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension at room temperature.

    • A characteristic orange-red color should develop, indicating the formation of the ylide.

    • Stir the suspension at room temperature for 1 hour to ensure complete ylide formation.

4.2. The Wittig Reaction

  • Rationale: The aldehyde is added dropwise to the ylide suspension at a reduced temperature (0 °C) to control the initial exothermic reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion, which is typically indicated by the disappearance of the starting aldehyde spot[19][20][21].

  • Procedure:

    • In a separate flame-dried flask, dissolve 7-chloro-1,3-benzodioxole-5-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the ylide suspension from step 4.1 to 0 °C using an ice-water bath.

    • Add the aldehyde solution dropwise to the cold, stirred ylide suspension via a syringe over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

      • TLC Monitoring: Use a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) to monitor the reaction. Spot the starting aldehyde, the reaction mixture, and a co-spot on a TLC plate. The reaction is complete when the aldehyde spot (visualized under UV light) is no longer present in the reaction mixture lane[19][22].

4.3. Work-up and Purification

  • Rationale: The reaction is quenched with a mild aqueous solution to neutralize any remaining reactive species. Extraction with an organic solvent separates the desired product from inorganic salts. The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be challenging to separate from the desired product due to similar polarities[7][23]. Purification by flash column chromatography is a standard and effective method for isolating the target alkene from the triphenylphosphine oxide and any other impurities.

  • Procedure:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to separate the less polar alkene product from the more polar triphenylphosphine oxide.

4.4. Product Characterization

  • Rationale: The structure and purity of the final product, 7-chloro-5-vinyl-1,3-benzodioxole, should be confirmed by spectroscopic methods. ¹H and ¹³C NMR spectroscopy will confirm the presence of the newly formed vinyl group and the overall molecular structure. Mass spectrometry will confirm the molecular weight of the compound.

  • Expected ¹H NMR Data (in CDCl₃, predicted):

    • The protons of the newly formed vinyl group should appear as a characteristic set of signals in the olefinic region (δ 5.0-6.5 ppm), likely as a doublet of doublets for the terminal CH and two doublets for the CH₂.

    • The aromatic protons on the benzodioxole ring will appear in the aromatic region (δ 6.5-7.5 ppm).

    • The methylene protons of the dioxole ring will appear as a singlet around δ 6.0 ppm.

  • Expected ¹³C NMR Data (in CDCl₃, predicted):

    • Signals for the two sp² carbons of the vinyl group will be present.

    • Signals corresponding to the aromatic carbons of the benzodioxole ring will be observed.

    • A signal for the methylene carbon of the dioxole ring will be present around 101 ppm.

Process Optimization and Troubleshooting

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete ylide formation due to wet reagents/solvents.Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
Low reactivity of the aldehyde.The aldehyde used is activated and should be reactive. If issues persist, consider gentle heating (e.g., 40-50 °C) after the initial addition.
Difficult Separation of Product and Triphenylphosphine Oxide Similar polarity of the product and byproduct.Optimize the eluent system for column chromatography. A non-polar solvent system should favor elution of the alkene first. Alternatively, the crude mixture can be treated with a reagent to selectively modify the triphenylphosphine oxide to a more polar species, facilitating its removal[23].
Formation of Side Products The base may react with the aldehyde (e.g., Cannizzaro reaction if the aldehyde has no α-protons).Add the aldehyde slowly at a low temperature to ensure it reacts preferentially with the ylide.

Safety and Handling

  • General Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Potassium tert-Butoxide: A highly reactive, corrosive, and flammable solid. It reacts violently with water. Handle under an inert atmosphere and avoid contact with skin and eyes[14][15][16].

    • Methyltriphenylphosphonium Bromide: A hygroscopic powder that is harmful if ingested, inhaled, or in contact with skin. Handle with care, avoiding dust generation[10][11].

    • Anhydrous THF and Diethyl Ether: Highly flammable solvents that can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated container.

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  • Title: Solved TLC Plate A, in the Wittig Data sheet, shows that the | Chegg.com Source: Chegg.com URL:[Link]
  • Title: A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing Source: Science and Educ
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  • Title: Wittig Reaction Experiment Part 1, Prelab - YouTube Source: YouTube URL:[Link]

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Application Note: Strategic Protection of 7-Chloro-benzodioxole-5-carbaldehyde for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-benzodioxole-5-carbaldehyde, a derivative of piperonal (heliotropin), is a valuable building block in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] Its structure features a reactive aldehyde group, an electron-rich benzodioxole ring, and a chloro-substituent, presenting unique challenges for selective chemical transformations.[1][3] To perform modifications on other parts of a target molecule or to introduce functionalities that would otherwise react with the aldehyde, a robust protecting group strategy is essential.[4][5]

This guide provides a detailed overview of protecting group strategies for 7-Chloro-benzodioxole-5-carbaldehyde, focusing on the selection of appropriate protecting groups, detailed experimental protocols, and considerations for orthogonality and chemoselectivity.

Molecular Considerations: Reactivity and Stability

The synthetic strategy hinges on understanding the reactivity of the key functional groups:

  • Aldehyde Group: Highly electrophilic and susceptible to nucleophilic attack, oxidation, and reduction. This is the primary site requiring protection.[6][7]

  • Benzodioxole Ring: The methylenedioxy bridge is sensitive to strong acidic conditions, which can cause ring-opening.[3] Therefore, protecting and deprotecting conditions must be chosen carefully to preserve this moiety.

  • Chloro Substituent: Generally stable, but its electron-withdrawing nature can influence the reactivity of the aromatic ring.

The primary goal is to mask the aldehyde in a way that is compatible with downstream reaction conditions and can be reversed in high yield without affecting the rest of the molecule.[4][5]

Selecting the Optimal Protecting Group

The choice of a protecting group is dictated by the planned synthetic route. The most common and effective strategies for aldehydes involve the formation of acetals or dithioacetals.[5]

  • Cyclic Acetals (1,3-Dioxolanes/Dioxanes): Formed by reacting the aldehyde with a diol (e.g., ethylene glycol or 1,3-propanediol) under acidic catalysis.[8][9][10]

    • Advantages: Stable to basic, neutral, nucleophilic, and reductive conditions.[7] Their formation is often highly chemoselective for aldehydes over ketones.[11][12][13][14]

    • Disadvantages: Cleaved by aqueous acid, which requires careful optimization to avoid damaging the acid-sensitive benzodioxole ring.[5][7]

  • Dithioacetals (1,3-Dithiolanes/Dithianes): Formed by reacting the aldehyde with a dithiol (e.g., 1,2-ethanedithiol or 1,3-propanedithiol).

    • Advantages: Extremely robust and stable to both acidic and basic conditions, as well as most nucleophiles and reducing agents.[15] This provides a wider range of compatible downstream reactions.

    • Disadvantages: Deprotection is more challenging and often requires reagents that can be harsh or toxic, such as those involving heavy metals or strong oxidants.[16][17] However, milder, modern methods are available.[15][18][19]

The following workflow provides a decision-making framework for selecting the appropriate protecting group.

G start Start: Need to protect 7-Chloro-benzodioxole-5-carbaldehyde q1 Will the subsequent reaction steps involve strong bases, organometallics, or hydrides? start->q1 pg_choice Both Cyclic Acetal and Dithioacetal are suitable choices. Consider ease of deprotection. q1->pg_choice  Yes q2 Will the subsequent steps involve acidic conditions? q1->q2  No pg_choice->q2 acetal Protect as a Cyclic Acetal (e.g., 1,3-Dioxolane) q2->acetal No dithioacetal Protect as a Dithioacetal (e.g., 1,3-Dithiolane) q2->dithioacetal Yes end_acetal Proceed with synthesis. Deprotect with mild aqueous acid. acetal->end_acetal end_dithio Proceed with synthesis. Deprotect using oxidative or metal-assisted methods. dithioacetal->end_dithio

Caption: Decision workflow for protecting group selection.

Experimental Protocols

Protocol 1: Protection as a 1,3-Dioxolane (Cyclic Acetal)

This protocol is preferred when subsequent reactions are performed under basic or neutral conditions. The use of a mild acid catalyst is crucial to prevent degradation of the benzodioxole ring.

Reaction Scheme:

Caption: Formation of the 1,3-dioxolane protected aldehyde.

Materials:

  • 7-Chloro-benzodioxole-5-carbaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 7-Chloro-benzodioxole-5-carbaldehyde, toluene (approx. 0.2 M concentration of the aldehyde), ethylene glycol, and p-TsOH.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction by TLC (thin-layer chromatography) until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the 1,3-Dioxolane

This step regenerates the aldehyde under mild acidic conditions.

Materials:

  • Protected Aldehyde (1.0 eq)

  • Acetone/Water mixture (e.g., 4:1 v/v)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or dilute HCl.

Procedure:

  • Dissolve the protected aldehyde in the acetone/water mixture.

  • Add the acid catalyst (PPTS is recommended for substrates sensitive to strong acids).

  • Stir the mixture at room temperature or warm gently (40-50 °C) while monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., solid NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate to yield the deprotected aldehyde.

Protocol 3: Protection as a 1,3-Dithiolane (Dithioacetal)

This protocol is ideal for multi-step syntheses requiring robust protection that can withstand a wide range of conditions, including acidic ones.

Reaction Scheme:

Caption: Formation of the 1,3-dithiolane protected aldehyde.

Materials:

  • 7-Chloro-benzodioxole-5-carbaldehyde (1.0 eq)

  • 1,2-Ethanedithiol (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

  • Dichloromethane (DCM, Anhydrous)

Procedure:

  • Dissolve the aldehyde and 1,2-ethanedithiol in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add BF₃·OEt₂ dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde (typically 1-3 hours).

  • Quench the reaction by slowly adding a saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Protocol 4: Deprotection of the 1,3-Dithiolane

Modern, milder deprotection methods are preferred to avoid harsh conditions. An oxidative method using N-bromosuccinimide (NBS) is described here.

Materials:

  • Protected Dithioacetal (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • Silver nitrate (AgNO₃) (catalytic)

Procedure:

  • Dissolve the dithioacetal in the acetone/water mixture.

  • Add NBS and a catalytic amount of AgNO₃.

  • Stir the reaction at room temperature, protecting from light. Monitor the reaction progress by TLC.

  • Upon completion, quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃).

  • Remove acetone under reduced pressure.

  • Extract with an organic solvent, wash with brine, dry, and concentrate to recover the aldehyde.

Data Summary and Comparison
Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Advantages
1,3-Dioxolane Ethylene glycol, p-TsOH (cat.), Toluene, refluxMild aqueous acid (e.g., PPTS, dil. HCl)Stable to bases, nucleophiles, hydrides. Labile to acid.Easy, high-yield protection and deprotection.[7][12]
1,3-Dithiolane 1,2-Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂)Oxidative (NBS, Oxone®) or metal-assisted (HgCl₂, AgNO₃)Stable to acid, base, nucleophiles, hydrides.[15]Extremely robust; allows for a wider range of synthetic steps.[20]
Conclusion and Best Practices

The strategic protection of 7-Chloro-benzodioxole-5-carbaldehyde is critical for its use in complex organic synthesis.

  • For synthetic routes involving basic, organometallic, or reductive steps, cyclic acetal protection is the most efficient and straightforward method due to its mild deprotection conditions.[7][13]

  • When subsequent steps require acidic conditions, dithioacetal protection offers the necessary stability, although care must be taken to select a deprotection method compatible with other functional groups in the molecule.[15][20]

It is imperative to monitor all protection and deprotection reactions closely by TLC to ensure complete conversion and avoid side reactions. The choice of catalyst and reaction conditions should always be optimized to maximize yield while preserving the integrity of the sensitive benzodioxole ring system.

References

  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing).
  • Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC - NIH.
  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing). DOI:10.1039/D4GC06348A.
  • Mild and Efficient Chemoselective Protection of Aldehydes as Dithioacetals Employing N-Bromosuccinimide. Synlett.
  • Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. MDPI.
  • Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. Taylor & Francis Online.
  • Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv.
  • Protecting Groups and Orthogonal Protection Strategies. University of Leeds.
  • A New Chemoselective Base-Mediated Protection/Deprotection Method for Aldehydes. Research Explorer The University of Manchester.
  • Protecting group. Wikipedia.
  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications.
  • Can anyone suggest methods to protect aldehyde if I have an aldehyde and ketone in my compound? ResearchGate.
  • Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters.
  • Protecting Groups. University of California, Irvine.
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
  • What are the new ways to protect the aromatic aldehyde carbonyl group by diol? ResearchGate.
  • Piperonal. Wikipedia.
  • Protecting Groups for Aromatic Rings. YouTube.
  • Synthesis of Piperonal. designer-drug.com.
  • Protecting Groups of Aldehydes. Chemistry LibreTexts.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.
  • Piperonal Properties, Reactions and Applications. Safrole.
  • Cyclic Acetal Protecting Group Reaction and Mechanism. YouTube.
  • 1,3-Benzodioxole. Wikipedia.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • PIPERONAL. Ataman Kimya.
  • Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Comptes Rendus de l'Académie des Sciences.
  • 1-(1,3-Benzodioxol-5-yl)pentan-1-one. PubMed.
  • Cyclic Acetals as Protecting Groups. YouTube.
  • Synthetic method of piperonal. Google Patents.
  • Cyclic Acetals as Protecting Groups for Alcohols | Organic Chemistry. YouTube.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.

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Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloro-benzodioxole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this aromatic aldehyde. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the successful isolation of a high-purity product.

I. Introduction to Purification Challenges

7-Chloro-benzodioxole-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification can present several challenges, primarily due to the reactivity of the aldehyde functional group. Common issues include oxidation to the corresponding carboxylic acid, formation of acetals or hemiacetals, and polymerization.[1][2] This guide will focus on the widely applicable and effective method of purification via a sodium bisulfite adduct, along with other common techniques like column chromatography and recrystallization.

II. Troubleshooting Guide: Purification via Sodium Bisulfite Adduct

The formation of a reversible bisulfite adduct is a classic and highly effective technique for separating aldehydes from reaction mixtures.[3][4][5] The aldehyde reacts with sodium bisulfite to form a salt, which is typically soluble in water, allowing for its separation from non-polar impurities through liquid-liquid extraction.[4] The aldehyde can then be regenerated by basification.[4]

dot

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of precipitated bisulfite adduct. 1. Incomplete reaction due to insufficient contact between reactants. 2. The aldehyde adduct is soluble in the aqueous phase. 3. The sodium bisulfite solution is not fresh.1. Use a water-miscible co-solvent: Dissolve the crude mixture in a solvent like methanol, THF, or DMF before adding the aqueous bisulfite solution. This increases the interfacial area and promotes the reaction.[4][5] For aromatic aldehydes like 7-Chloro-benzodioxole-5-carbaldehyde, methanol is often a good choice.[6] 2. Proceed with extraction: If no precipitate forms, the adduct is likely in the aqueous layer. Proceed with the liquid-liquid extraction to separate it from organic-soluble impurities.[4] 3. Prepare fresh bisulfite solution: Sodium bisulfite solutions can degrade over time. Always use a freshly prepared saturated solution for optimal results.
A solid forms at the interface of the aqueous and organic layers. The bisulfite adduct of a non-polar aldehyde can be insoluble in both the aqueous and organic layers.[3][4]Filter the biphasic mixture: Filter the entire mixture through a pad of Celite or another filter aid to collect the insoluble adduct. The two liquid layers can then be separated, and the aldehyde can be regenerated from the collected solid.[3][4]
Decomposition of the aldehyde during regeneration from the adduct. 1. The strong basic (or acidic) conditions required for regeneration can be harsh on sensitive aldehydes.[3] 2. Aldehydes with α-stereocenters are prone to epimerization under basic conditions.[3] 3. The presence of dissolved sulfur dioxide (SO₂) can cause decomposition, especially for compounds with tri- or tetra-substituted double bonds.[3][4]1. Rapid extraction: Immediately after adding the base to regenerate the aldehyde, extract it into an organic solvent to minimize its exposure to the harsh conditions.[1] 2. Milder regeneration: Consider using a milder, non-aqueous method for regeneration, such as treatment with chlorotrimethylsilane (TMS-Cl) in a solvent like acetonitrile.[1] 3. Use non-polar organic solvents: When dealing with sensitive double bonds, use a non-polar organic layer such as hexanes or a mixture of hexanes and dichloromethane to minimize the concentration of dissolved SO₂.[4]
The purified aldehyde is still impure after the bisulfite treatment. 1. The impurity is also an aldehyde or a reactive ketone. 2. Incomplete adduct formation. 3. Inefficient extraction of impurities.1. Consider alternative methods: The bisulfite method is most effective for separating aldehydes from non-carbonyl compounds.[6] If your impurities are also aldehydes, you may need to employ other techniques like column chromatography or recrystallization. 2. Optimize reaction conditions: Ensure vigorous shaking during adduct formation and allow sufficient reaction time.[6] 3. Repeat the extraction: Perform multiple extractions of the aqueous layer containing the adduct with an organic solvent to ensure complete removal of non-polar impurities.

III. FAQs: Column Chromatography and Recrystallization

While the bisulfite adduct method is powerful, other purification techniques are also valuable tools.

dot

Caption: Decision tree for selecting a purification method.

Q1: My 7-Chloro-benzodioxole-5-carbaldehyde is decomposing on a silica gel column. What can I do?

A1: Aldehydes can be sensitive to the acidic nature of standard silica gel.[1] This can lead to acetal formation if alcohol-containing eluents are used, or other acid-catalyzed decomposition pathways.

  • Neutralize the silica: Consider using silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites.[1] You can prepare this by making a slurry of silica in your eluent and adding a small amount of triethylamine.

  • Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying sensitive aldehydes.[1][2]

  • Avoid reactive eluents: Do not use primary or secondary alcohols like methanol or ethanol in your eluent system, as they can react with the aldehyde to form hemiacetals and acetals.[1]

Q2: I'm trying to recrystallize my product, but it's oiling out or forming a gum. What does this mean and how can I fix it?

A2: "Oiling out" or forming a gum during recrystallization often indicates that the product is not pure enough to crystallize from the chosen solvent system.[7] The impurities are disrupting the crystal lattice formation.

  • Pre-purify your material: It is often necessary to perform a preliminary purification, such as column chromatography or a bisulfite wash, to remove the bulk of the impurities before attempting recrystallization.

  • Optimize your solvent system: Experiment with different solvent pairs. A good starting point is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly. For gummy products, dissolving in a minimal amount of a polar solvent like acetone and inducing precipitation with a non-polar solvent like hexanes can be effective.[7]

Q3: What is the most common impurity I should expect, and how can I easily remove it?

A3: The most common impurity is the corresponding carboxylic acid, formed by the oxidation of the aldehyde in the presence of air.[1][2] This is often visible as a separate spot on a TLC plate.

  • Aqueous base wash: A simple and effective way to remove the acidic carboxylic acid impurity is to perform a liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the purified aldehyde in the organic layer.

IV. Experimental Protocols

Protocol 1: Purification of 7-Chloro-benzodioxole-5-carbaldehyde via Bisulfite Adduct

This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[3]

  • Dissolution: Dissolve the crude mixture containing the aldehyde in a minimal amount of methanol.

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately one minute. A precipitate of the adduct may form.

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). Shake the funnel again to partition the components.

  • Separation: Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase. The organic layer contains the non-aldehyde impurities and can be discarded (or processed further if it contains other compounds of interest).

  • Regeneration: To the aqueous layer containing the adduct, add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is greater than 10, as indicated by pH paper.

  • Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified 7-Chloro-benzodioxole-5-carbaldehyde.

V. Storage and Handling

Proper storage is crucial to maintain the purity of your 7-Chloro-benzodioxole-5-carbaldehyde.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Storing at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) can help slow down polymerization and oxidation.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

VI. References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57362. [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

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Technical Support Center: Recrystallization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde (CAS No: 88525-51-3).[1][2] This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Core Concept: The Science of Recrystallization

Recrystallization is a fundamental purification technique in organic chemistry based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[3][4] Upon cooling, the purified compound crystallizes out of the solution, while the impurities, which are present in smaller concentrations, remain dissolved in the mother liquor.[4]

Physical Properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

A comprehensive understanding of the physical properties of the target compound is crucial for developing an effective recrystallization protocol. While experimental data for some properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is limited, we can infer and utilize predicted values for procedural design.

PropertyValueSource
Molecular FormulaC₈H₅ClO₃
Molecular Weight184.58 g/mol
Boiling Point (Predicted)293.3 °C at 760 mmHg[1][5]
Density (Predicted)1.462 g/cm³[1][5]
logP (Predicted)2.3373

Recommended Recrystallization Protocol

Based on the properties of structurally similar aromatic aldehydes and general principles of solvent selection, a mixed-solvent system is recommended for the recrystallization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde. An ethanol/water system is a good starting point due to the anticipated solubility of the compound in alcohols at elevated temperatures and its insolubility in water.[4][6]

Step-by-Step Methodology:
  • Dissolution: In a suitable Erlenmeyer flask, add the crude 7-Chloro-1,3-benzodioxole-5-carbaldehyde. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy). The onset of turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the mixture to redissolve the oil. Add a small amount of the "good" solvent (ethanol in this case) to decrease the saturation of the solution.[7][8]

  • Slow Cooling: Allow the solution to cool at a much slower rate. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

  • Solvent System Modification: If oiling persists, consider a different solvent system. A solvent pair with a lower boiling point, such as ethyl acetate/hexane, might be a suitable alternative.[9]

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: The absence of crystal formation usually indicates that the solution is not sufficiently saturated, meaning too much solvent was used.[7][8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If available, add a tiny crystal of pure 7-Chloro-1,3-benzodioxole-5-carbaldehyde to the solution to act as a template for crystallization.[7]

  • Reduce Solvent Volume: If induction techniques fail, gently heat the solution to evaporate some of the solvent.[8] Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool again.

Q3: The crystals formed too quickly and appear as a fine powder. Is this a problem?

A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[7] The ideal scenario is the slow formation of well-defined crystals.

Troubleshooting Steps:

  • Re-dissolve and Slow Cool: Reheat the solution to dissolve the powder. Add a small amount of additional "good" solvent (ethanol) to ensure the compound does not crash out too quickly upon cooling.[7] Allow the solution to cool more slowly.

  • Insulate the Flask: To slow down the cooling process, you can wrap the flask in a towel or place it in a Dewar flask.

Q4: The color of my purified crystals is still off (e.g., yellow or brown). How can I improve this?

A4: The presence of colored impurities may require an additional purification step.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and swirl the mixture for a few minutes. Perform a hot filtration to remove the charcoal before proceeding with the crystallization.

  • Repeat Recrystallization: A second recrystallization can significantly improve the purity and color of the final product.

Q5: How do I choose an alternative solvent system if ethanol/water is not effective?

A5: The principle of "like dissolves like" is a good starting point.[4] Since 7-Chloro-1,3-benzodioxole-5-carbaldehyde has aromatic and polar functional groups, polar organic solvents are likely to be good "dissolving" solvents, while non-polar solvents can act as "anti-solvents."

Screening for a New Solvent System:

  • Place a small amount of your crude compound into several test tubes.

  • Add a few drops of different solvents to each test tube at room temperature to test for solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube to see if it dissolves.

  • A good single solvent will dissolve the compound when hot but not when cold.

  • For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" (miscible) solvent in which the compound is insoluble. Common pairs include acetone/water, ethyl acetate/hexane, and methanol/diethyl ether.[4][9]

Visualizing the Workflow

Recrystallization Process Flow

Recrystallization_Workflow Start Crude Compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if necessary) Dissolve->Hot_Filter Add_Antisolvent Add Hot Anti-Solvent to Turbidity Hot_Filter->Add_Antisolvent Insoluble Impurities Removed Clarify Clarify with a Few Drops of Hot Solvent Add_Antisolvent->Clarify Cool Slow Cooling (Room Temp -> Ice Bath) Clarify->Cool Filter_Wash Vacuum Filtration & Cold Solvent Wash Cool->Filter_Wash Dry Dry Crystals Under Vacuum Filter_Wash->Dry End Pure Crystals Dry->End

Caption: A generalized workflow for the recrystallization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_oiling Oiling Out Solutions cluster_nocrystals No Crystal Solutions cluster_fastcrystals Fast Crystallization Solutions Start Recrystallization Attempted Problem Problem Encountered? Start->Problem Oiling_Out Compound Oiled Out? Problem->Oiling_Out Yes No_Crystals No Crystals Formed? Problem->No_Crystals Yes Fast_Crystals Crystals Formed Too Quickly? Problem->Fast_Crystals Yes Success Successful Recrystallization Problem->Success No Reheat_Dilute Reheat & Add More 'Good' Solvent Oiling_Out->Reheat_Dilute Induce Induce Crystallization (Scratch/Seed) No_Crystals->Induce Reheat_Add_Solvent Reheat & Add More 'Good' Solvent Fast_Crystals->Reheat_Add_Solvent Slow_Cool Cool More Slowly Reheat_Dilute->Slow_Cool Change_Solvent Change Solvent System Slow_Cool->Change_Solvent If problem persists Reduce_Solvent Reduce Solvent Volume Induce->Reduce_Solvent If induction fails Slower_Cooling Ensure Slower Cooling Reheat_Add_Solvent->Slower_Cooling

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • PubChem. (n.d.). 7-Chloro-6-hydroxy-1,3-benzodioxole-5-carbaldehyde. National Center for Biotechnology Information.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Quora. (2021, August 29). Why is the choice of solvent important in recrystallization?.

Sources

Technical Support Center: Column Chromatography of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers in-depth technical support for the purification of 7-chloro-1,3-benzodioxole-5-carbaldehyde using column chromatography. It is tailored for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.

Troubleshooting Guide

This section addresses prevalent challenges encountered during the column chromatography of 7-chloro-1,3-benzodioxole-5-carbaldehyde, providing causative explanations and actionable solutions.

Question: My compound is streaking on the TLC plate and the column. What is causing this and how can I obtain sharp bands?

Answer: Streaking, or tailing, is often a sign of compound decomposition on the silica gel or overloading of the sample. Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to side reactions.

  • Causality: The acidic surface of silica gel can catalyze reactions such as acetal formation if alcohols are present in the eluent, or other acid-catalyzed degradations.[1] Overloading the column or TLC plate with too much sample can also lead to band broadening and streaking.

  • Step-by-Step Solution:

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel. A common method is to prepare a slurry of the silica gel in the chosen non-polar solvent and add ~1% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Use Alumina: As an alternative, consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

    • Optimize Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude sample by weight.

    • Dry Loading: If the compound is not readily soluble in the initial mobile phase, dry loading can help ensure a narrow application band. Dissolve your compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder to load onto the column.

Question: I am having trouble separating the desired aldehyde from the corresponding carboxylic acid. How can I improve this separation?

Answer: The primary impurity in aldehyde purifications is often the over-oxidized carboxylic acid, which is significantly more polar.

  • Causality: The carboxylic acid has a much stronger interaction with the polar silica gel stationary phase compared to the aldehyde due to its ability to act as a hydrogen bond donor and acceptor. This results in a much lower Rf value for the acid.

  • Strategies for Separation:

    • Solvent System Optimization: Use a solvent system with low to moderate polarity. A mixture of hexane and ethyl acetate is a good starting point. The aldehyde will elute before the highly polar carboxylic acid. The acid may even remain at the top of the column.

    • Aqueous Wash: Before chromatography, you can perform a simple liquid-liquid extraction. Dissolve the crude mixture in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The basic solution will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer, while the aldehyde remains in the organic layer.

    • Gradient Elution: If both compounds are eluting, a gradient elution can be effective. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. This will elute the less polar aldehyde first, while the more polar carboxylic acid will require a higher concentration of the polar solvent to elute.

Question: My purified compound shows new, unexpected spots on the TLC after sitting for a while. What is happening?

Answer: Aldehydes can be prone to air oxidation, especially when purified and exposed to the atmosphere.

  • Causality: The aldehyde functional group can be oxidized to a carboxylic acid by atmospheric oxygen. This process can sometimes be accelerated by light.

  • Preventative Measures:

    • Inert Atmosphere: After purification, evaporate the solvent under reduced pressure and store the final compound under an inert atmosphere (e.g., nitrogen or argon).

    • Refrigeration: Store the purified compound at low temperatures to slow down the rate of oxidation.

    • Purity Check: Always perform a final purity check (e.g., by NMR or LC-MS) immediately after purification and before use in subsequent reactions.

Frequently Asked Questions (FAQs)

What is the recommended stationary phase for purifying 7-chloro-1,3-benzodioxole-5-carbaldehyde?

Standard silica gel (60 Å pore size, 230-400 mesh) is the most commonly used stationary phase for the purification of moderately polar organic compounds like 7-chloro-1,3-benzodioxole-5-carbaldehyde. For sensitive aldehydes, deactivated silica gel or neutral alumina can be used to prevent decomposition.

What are some good starting solvent systems for the column chromatography of this compound?

A good starting point for determining the optimal solvent system is to use a mixture of a non-polar solvent and a moderately polar solvent. The polarity should be adjusted to achieve an Rf value of approximately 0.25-0.35 for the desired compound on a TLC plate.[2]

Solvent System (v/v)Expected Rf Range*Notes
Hexane / Ethyl Acetate (9:1 to 7:3)0.2 - 0.5A versatile and common choice for compounds of moderate polarity.
Petroleum Ether / Diethyl Ether (8:2 to 6:4)0.2 - 0.5Diethyl ether offers different selectivity and can sometimes improve separation.
Dichloromethane / Hexane (1:1 to 3:1)0.2 - 0.5Dichloromethane is more polar than ethyl acetate and can be useful for eluting slightly less polar compounds.

*These are estimated ranges. The optimal ratio should be determined by TLC analysis of your specific crude mixture.

How do I properly pack a silica gel column?

There are two main methods for packing a column: dry packing and wet packing (slurry method). The slurry method is generally preferred as it minimizes the chances of air bubbles and channels forming in the column bed, which can lead to poor separation.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar eluent until a consistent, pourable slurry is formed.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Settling: Gently tap the side of the column to encourage the silica to settle into a uniform bed.

  • Solvent Addition: Open the stopcock and allow some solvent to drain, which will help to compact the silica bed. Continuously add more solvent to the top of the column to prevent it from running dry. The final packed bed should be uniform and free of cracks or bubbles.

  • Final Preparation: Add a protective layer of sand on top of the silica bed. Drain the solvent until it is level with the top of the sand before loading your sample.

Experimental Workflow

The following diagram outlines the key steps in the purification of 7-chloro-1,3-benzodioxole-5-carbaldehyde by column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis: Determine optimal solvent system (aim for Rf ~0.3) Column_Prep 2. Column Packing: Prepare column with silica gel slurry TLC->Column_Prep Sample_Prep 3. Sample Preparation: Dissolve crude product for wet or dry loading Column_Prep->Sample_Prep Loading 4. Sample Loading: Carefully apply sample to the top of the column Sample_Prep->Loading Elution 5. Elution: Pass the mobile phase through the column Loading->Elution Collection 6. Fraction Collection: Collect eluent in separate tubes Elution->Collection Fraction_TLC 7. Fraction Analysis: Monitor fractions by TLC Collection->Fraction_TLC Pooling 8. Pooling & Evaporation: Combine pure fractions and remove solvent Fraction_TLC->Pooling Final_Analysis 9. Purity Confirmation: Verify purity of the final product (e.g., NMR, GC-MS) Pooling->Final_Analysis

Caption: A generalized workflow for the purification of 7-chloro-1,3-benzodioxole-5-carbaldehyde by column chromatography.

Solvent System Selection Logic

This flowchart provides a systematic approach to selecting an appropriate solvent system using TLC.

G start Start: Run TLC with Hexane/EtOAc (8:2) rf_check Is the Rf of the desired spot between 0.25 and 0.35? start->rf_check rf_high Rf > 0.35 (Too high) rf_check->rf_high No rf_low Rf < 0.25 (Too low) rf_check->rf_low No good_rf Solvent system is suitable for column chromatography rf_check->good_rf Yes decrease_polarity Decrease polarity (e.g., to 9:1 Hexane/EtOAc) rf_high->decrease_polarity increase_polarity Increase polarity (e.g., to 7:3 Hexane/EtOAc) rf_low->increase_polarity recheck_low Re-run TLC increase_polarity->recheck_low recheck_high Re-run TLC decrease_polarity->recheck_high recheck_high->rf_check recheck_low->rf_check

Caption: A decision tree for optimizing the mobile phase for column chromatography.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Chemistry LibreTexts. (2023). B. Column Chromatography.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Magritek. (n.d.). Column Chromatography.
  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC).
  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate.
  • Oreate AI Blog. (2024). Decoding RF Values: A Step-by-Step Guide.
  • Millar, S. (2012). Tips and Tricks for the Lab: Column Choices. ChemistryViews.

Sources

Technical Support Center: Impurity Identification in the Synthesis of Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of Chloro-benzodioxole-5-carbaldehyde. This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, often presents challenges related to purity and regioselectivity. This guide is designed to provide you, a researcher or drug development professional, with field-proven insights and actionable troubleshooting strategies to identify and mitigate common impurities.

A critical point of clarification regards the compound's nomenclature. The name "7-Chloro-benzodioxole-5-carbaldehyde" is sometimes encountered; however, a more common and synthetically accessible target via standard electrophilic aromatic substitution is 6-Chloro-1,3-benzodioxole-5-carbaldehyde . This isomer is typically synthesized via formylation of 4-chloro-1,3-benzodioxole. This guide will focus on this prevalent synthetic route, as the principles of impurity identification are broadly applicable. We will primarily discuss the Vilsmeier-Haack reaction, a widely used method for this transformation.[1][2]

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured to directly address specific experimental challenges you may encounter.

Question: My final product purity is low according to HPLC analysis, showing multiple unexpected peaks. What are the most probable impurities?

Answer: Low purity is the most common issue, and the impurities often originate from predictable side reactions or incomplete conversion. The primary suspects are:

  • Unreacted Starting Material (4-chloro-1,3-benzodioxole): The most straightforward impurity to identify. Its presence indicates that the reaction did not go to completion. This can be due to insufficient reagent, deactivated reagents, or non-optimal reaction conditions (time/temperature).

  • Isomeric Byproduct (4-Chloro-1,3-benzodioxole-7-carbaldehyde): The formylation of 4-chloro-1,3-benzodioxole is governed by the directing effects of the chloro and methylenedioxy groups. While the primary product is the 6-chloro-5-carbaldehyde isomer, substitution at other positions can occur, leading to isomeric impurities that may be difficult to separate.[3][4]

  • Hydrolysis/Oxidation Product (6-Chloro-1,3-benzodioxole-5-carboxylic acid): Aldehydes are susceptible to oxidation, especially during aqueous workup or if exposed to air for prolonged periods. This impurity will have a distinct polarity and mass (M+16 relative to the product).[5]

  • Incompletely Hydrolyzed Intermediates: The Vilsmeier-Haack reaction proceeds via an iminium salt intermediate.[6][7] If the final aqueous workup is incomplete or not sufficiently vigorous, residual iminium salts or related nitrogen-containing species can persist.

  • Residual Solvents/Reagents: High-boiling point solvents like N,N-Dimethylformamide (DMF) are notoriously difficult to remove completely and can be a major source of contamination if not properly addressed during purification.

Question: My reaction yield is consistently low, with a large amount of starting material recovered. What are the likely causes?

Answer: Low conversion is typically traced back to the Vilsmeier reagent itself or the reaction conditions. Consider the following:

  • Deactivation of the Vilsmeier Reagent: The Vilsmeier reagent is formed in situ from DMF and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] This reagent is highly moisture-sensitive. Any water present in the DMF, glassware, or starting material will rapidly quench the reagent, halting the reaction. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Stoichiometry: The Vilsmeier-Haack reaction requires at least one equivalent of the formylating agent.[8] For less reactive substrates, an excess (e.g., 1.5 equivalents) is often used to drive the reaction to completion.

  • Suboptimal Temperature: The formation of the Vilsmeier reagent is often performed at 0 °C, after which the reaction with the aromatic substrate is typically allowed to proceed at room temperature or with gentle heating (e.g., 60-80 °C), depending on the substrate's reactivity.[2][3] If the temperature is too low, the reaction rate may be impractically slow.

Question: My ¹H NMR spectrum looks "messy" and suggests more than one aromatic aldehyde. How can I confirm the presence of isomers?

Answer: Distinguishing between regioisomers is a classic analytical challenge. Here’s a systematic approach:

  • High-Resolution ¹H NMR: Carefully analyze the aromatic region. The desired 6-chloro-5-carbaldehyde product will have two aromatic singlets. An isomeric byproduct, such as the 7-carbaldehyde, would exhibit a different splitting pattern (likely two doublets).

  • 2D NMR Spectroscopy: If 1D NMR is ambiguous, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is invaluable. It can show through-space correlations between the aldehyde proton (-CHO) and the protons on the aromatic ring, helping to definitively establish their relative positions.

  • LC-MS/MS: Couple a good chromatographic separation with mass spectrometry. While isomers have the same mass, their fragmentation patterns in MS/MS can sometimes differ. More importantly, isolating the peaks via LC allows for individual characterization.

Frequently Asked Questions (FAQs)

Question: What is the core mechanism of the Vilsmeier-Haack reaction, and where do side reactions originate?

Answer: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium ion, which is the active formylating agent.[6]

  • Electrophilic Aromatic Substitution: The electron-rich benzodioxole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the restoration of aromaticity and subsequent hydrolysis of the resulting iminium intermediate during aqueous workup to yield the final aldehyde.[1]

Side reactions primarily stem from the high reactivity of the Vilsmeier reagent and potential alternative reaction pathways, such as formylation at a different position on the ring to create isomers.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Pathway cluster_0 Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl₃ POCl3 POCl₃ POCl3->VR SM 4-Chloro-1,3-benzodioxole Intermediate Iminium Intermediate SM->Intermediate + Vilsmeier Reagent Isomer Isomeric Impurity (e.g., 4-Chloro-7-carbaldehyde) SM->Isomer + Vilsmeier Reagent (Side Reaction) Product Desired Product (6-Chloro-5-carbaldehyde) Intermediate->Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction and potential side reaction.

Question: What are the best practices for removing residual DMF after the reaction?

Answer: DMF (boiling point 153 °C) is often challenging to remove under standard rotary evaporation. Effective methods include:

  • Aqueous Washes: Perform multiple extractions with water or brine. DMF has high water solubility.

  • Azeotropic Distillation: After initial solvent removal, add a non-polar solvent like toluene or heptane and distill again. The azeotrope will help carry over the residual DMF.

  • High-Vacuum Drying: Drying the product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), if the product is thermally stable, can effectively remove the final traces.

Analytical Protocols & Data

A robust analytical method is critical for identifying and quantifying impurities.

Table 1: Potential Impurities and Key Analytical Signatures
Impurity NameLikely OriginMolecular Weight ( g/mol )Key Analytical Signatures
4-chloro-1,3-benzodioxole Unreacted Starting Material156.57¹H NMR: Distinct aromatic proton signals different from the product. MS (EI): M⁺ peak at m/z 156/158 (Cl isotope pattern).
6-Chloro-1,3-benzodioxole-5-carbaldehyde Desired Product 184.58¹H NMR: Aldehyde proton (~9.8-10.0 ppm), two aromatic singlets, methylenedioxy singlet (~6.1 ppm). MS (EI): M⁺ peak at m/z 184/186.
4-Chloro-1,3-benzodioxole-7-carbaldehyde Isomeric Byproduct184.58¹H NMR: Aldehyde proton, two aromatic doublets (instead of singlets). MS (EI): M⁺ peak at m/z 184/186.
6-Chloro-1,3-benzodioxole-5-carboxylic acid Oxidation of Product200.58¹H NMR: Absence of aldehyde proton, presence of a broad carboxylic acid proton (>11 ppm). MS (ESI-): [M-H]⁻ at m/z 199/201.
Protocol 1: HPLC-UV/MS Method for Purity Analysis

This protocol provides a general starting point for method development.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: Monitor at 254 nm and 280 nm.

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of potential impurities.

Impurity Identification Workflow

The following flowchart provides a logical sequence for troubleshooting an impure sample.

Troubleshooting_Flowchart start Impure Product Detected lcms Run HPLC-UV/MS Analysis (Protocol 1) start->lcms nmr Acquire ¹H and ¹³C NMR start->nmr check_sm Compare retention time and mass to starting material standard lcms->check_sm check_ox Search MS data for [M+16] and NMR for loss of CHO proton lcms->check_ox check_isomers Analyze NMR aromatic region for unexpected splitting nmr->check_isomers check_sm->check_isomers No Match sm_present Impurity is Unreacted Starting Material check_sm->sm_present Match check_isomers->check_ox No isomer_present Impurity is Regioisomer check_isomers->isomer_present Yes ox_present Impurity is Oxidized Product (Carboxylic Acid) check_ox->ox_present Match reoptimize Re-optimize reaction: - Increase reagent stoichiometry - Check for moisture - Increase time/temperature sm_present->reoptimize purify Optimize purification: - Preparative HPLC - Recrystallization isomer_present->purify workup Modify workup: - Degas solvents - Work quickly to minimize air exposure ox_present->workup

Caption: Logical workflow for identifying common impurities.

References

  • NROChemistry.Vilsmeier-Haack Reaction.
  • Chemistry Steps.Vilsmeier-Haack Reaction.
  • J&K Scientific LLC.Vilsmeier-Haack Reaction.
  • MDPI.Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 2018.
  • Growing Science.Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Organic Chemistry: An Indian Journal, 2013.
  • ScienceMadness Discussion Board.less common formylation.
  • Mayr, H. & von der Brüggen, U.Comment on the Use of Dichloromethyl Methyl Ether as Formylating Agent. Chemische Berichte, 1988.
  • Name-Reaction.com.Vilsmeier-Haack reaction.
  • Wikipedia.Dichloromethyl methyl ether.
  • Organic Chemistry Portal.Vilsmeier-Haack Reaction.
  • PharmaTutor.REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubChem.6-Chloro-1,3-benzodioxole-5-carboxylic acid.

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Technical Support Center: Troubleshooting Side Reactions in the Formylation of Chloro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The formylation of chloro-1,3-benzodioxole is a critical transformation for synthesizing key intermediates used in pharmaceuticals and fine chemicals.[1][2] However, this reaction is often plagued by side reactions that can significantly impact yield, purity, and scalability.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. My objective is not merely to provide steps but to explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in your own laboratory settings. We will primarily focus on the Vilsmeier-Haack reaction, as it is one of the most effective methods for formylating electron-rich aromatic systems like the benzodioxole core.[3][4]

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction on chloro-1,3-benzodioxole is giving a low yield of the desired aldehyde. What are the primary causes?

A low yield is the most common issue and can stem from several factors, often acting in concert. The primary culprits are incomplete reaction, degradation of the starting material or product, and competing side reactions.

  • Incomplete Reaction: The Vilsmeier reagent (the chloroiminium ion formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is a relatively weak electrophile.[5][6] The chloro-1,3-benzodioxole, while activated by the dioxole ring, is somewhat deactivated by the chlorine atom. If the reaction temperature is too low or the duration is too short, the conversion will be poor.

  • Substrate Degradation: The 1,3-benzodioxole ring system is sensitive to strongly acidic conditions and can be prone to cleavage, leading to polymerization.[7] The Vilsmeier-Haack conditions, while generally milder than classical Friedel-Crafts reactions, can still induce degradation if not properly controlled.

  • Reagent Stoichiometry and Quality: The molar ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent. Furthermore, anhydrous conditions are essential. Moisture will rapidly quench the Vilsmeier reagent and POCl₃, halting the reaction.

Q2: I'm observing a significant amount of a dark, insoluble material (polymer) in my reaction flask. Why is this happening and how can I prevent it?

The formation of a dark polymer is a clear sign of substrate or product degradation. The methylenedioxy bridge of the 1,3-benzodioxole is essentially an acetal, which is susceptible to cleavage under strong acidic conditions to form catechol derivatives.[7] These phenolic compounds are easily oxidized and can polymerize, especially at elevated temperatures.

Causality:

  • Excess Acidity/Lewis Acidity: Using a large excess of POCl₃ or allowing the temperature to rise uncontrollably can increase the acidity of the medium, promoting ring-opening of the dioxole.

  • High Temperatures: Running the reaction at excessively high temperatures (e.g., >80-90 °C) for prolonged periods can accelerate the decomposition pathways.

  • Improper Quenching: A slow or high-temperature workup can prolong the exposure of the product to acidic conditions, leading to degradation.

Preventative Measures:

  • Temperature Control: Maintain a strict temperature profile. The initial formation of the Vilsmeier reagent and the subsequent addition of the chloro-1,3-benzodioxole should be performed at low temperatures (e.g., 0-10 °C). The reaction can then be allowed to warm to a moderate temperature (e.g., 40-60 °C) and monitored carefully.

  • Stoichiometry: Use a modest excess of the pre-formed Vilsmeier reagent (typically 1.2-1.5 equivalents). Avoid a large excess of POCl₃.

  • Controlled Workup: The reaction should be quenched by pouring it slowly into a vigorously stirred mixture of ice and a mild base, such as sodium acetate or sodium bicarbonate solution. This rapidly neutralizes the acid and hydrolyzes the intermediate iminium salt to the final aldehyde.[8]

Q3: My product analysis shows the presence of dichlorinated benzodioxole species. How can I suppress this over-chlorination side reaction?

This is a classic electrophilic aromatic substitution side reaction. The Vilsmeier reagent is a source of electrophilic species, and the reaction byproducts can include sources of electrophilic chlorine. The starting material is already activated, making it susceptible to further electrophilic attack.

Mechanism of Over-Chlorination: The reaction between DMF and POCl₃ is complex. While the primary product is the Vilsmeier reagent, other reactive species capable of chlorinating the aromatic ring can be present, particularly if the stoichiometry or temperature is not well-controlled.

Mitigation Strategies:

  • Pre-formation of the Vilsmeier Reagent: Prepare the Vilsmeier reagent first by slowly adding POCl₃ to DMF at a low temperature (0 °C). Allow it to stir for 30-60 minutes before adding the chloro-1,3-benzodioxole. This ensures the primary electrophile is the formylating agent, not a chlorinating species.

  • Solvent Choice: Using DMF as the solvent as well as a reagent can help ensure the equilibrium favors the formation of the desired Vilsmeier reagent.

  • Avoid Lewis Acid Catalysts: Do not add other Lewis acids (e.g., AlCl₃), as they will strongly promote unwanted chlorination and decomposition.

Q4: The formyl group is not adding to the expected position on the ring. How can I control the regioselectivity of the formylation?

Regioselectivity is dictated by the electronic and steric effects of the substituents on the aromatic ring.

  • Methylenedioxy Group (-O-CH₂-O-): This is a powerful, electron-donating group and is ortho, para-directing.

  • Chloro Group (-Cl): This is an electron-withdrawing but ortho, para-directing group.

The powerful activating effect of the methylenedioxy group dominates. Therefore, electrophilic attack will occur at the positions ortho to it. In 5-chloro-1,3-benzodioxole, this means positions 4 and 6 are the most activated. Steric hindrance from the adjacent chloro group at position 5 slightly disfavors attack at position 4. However, the electronic activation at position 6 is generally strongest. The Vilsmeier-Haack reaction is known to be sensitive to steric hindrance, often favoring substitution at the less hindered position.[6][8] Therefore, the primary product is typically 5-chloro-1,3-benzodioxole-6-carbaldehyde . Formation of the 4-carbaldehyde isomer is a common side reaction.

To improve selectivity for the 6-position:

  • Lower Reaction Temperature: Lowering the temperature can sometimes increase selectivity by favoring the electronically preferred product over sterically less-hindered alternatives.

  • Bulky Formylating Agents: While less common, using a modified Vilsmeier reagent with bulkier alkyl groups on the nitrogen (e.g., using N,N-diethylformamide) could potentially increase steric hindrance and further disfavor attack at the 4-position, though this may also decrease the overall reaction rate.

Q5: During workup, I suspect the methylenedioxy bridge is being cleaved. What are the best practices for quenching the reaction and product isolation?

This is a critical issue directly related to the acid-lability of the dioxole ring. The intermediate formed after the electrophilic attack is an iminium salt, which must be hydrolyzed to yield the aldehyde. This hydrolysis is typically done in an aqueous acidic or basic environment.

Best Practices for Workup:

  • Quenching: Always quench the reaction mixture by pouring it onto crushed ice. This serves to rapidly cool the mixture and dilute the strong acids.

  • Hydrolysis with Mild Base: After quenching, the hydrolysis of the iminium salt should be conducted under mild conditions. Adding a saturated solution of sodium acetate or slowly adding sodium bicarbonate until the pH is neutral (pH ~6-7) is highly effective.[8] This buffers the solution and prevents exposure to strong acids or bases, both of which can promote ring-opening.

  • Extraction: Once hydrolysis is complete and the solution is neutralized, promptly extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts before drying and concentrating.

In-Depth Troubleshooting and Optimization

Visualizing the Reaction Pathways

Understanding the competition between the desired formylation and the major side reactions is key to troubleshooting. The following diagram illustrates these pathways.

G sub sub reagent reagent product product side_product side_product intermediate intermediate A Chloro-1,3-benzodioxole C Sigma Complex (Intermediate) A->C Electrophilic Attack (Desired Pathway) E Polymerization / Decomposition (Ring Cleavage) A->E Excess Acid / High Temp. F Over-chlorination (Dichloro-1,3-benzodioxole) A->F Poor Reagent Control G Isomeric Product (5-Chloro-1,3-benzodioxole-4-carbaldehyde) A->G Electrophilic Attack (Minor Pathway) B Vilsmeier Reagent (POCl3 + DMF) B->C H Hydrolysis Workup C->H Iminium Salt Formation D Desired Product (5-Chloro-1,3-benzodioxole-6-carbaldehyde) H->D

Caption: Competing reaction pathways in the Vilsmeier-Haack formylation.

Troubleshooting Summary Table
Problem Observed Potential Root Cause(s) Recommended Corrective Action(s)
Low Yield / No Reaction 1. Inactive reagents (moisture).2. Temperature too low.3. Insufficient reaction time.1. Use anhydrous DMF and fresh POCl₃.2. Slowly increase reaction temperature (e.g., from RT to 50-60 °C) and monitor by TLC.3. Increase reaction time.
Dark Polymer Formation 1. Reaction temperature too high.2. Excess POCl₃ or other acids.3. Harsh workup conditions.1. Maintain strict temperature control (0 °C for addition, 40-60 °C for reaction).2. Use 1.2-1.5 eq. of Vilsmeier reagent.3. Quench on ice and use sodium acetate/bicarbonate for hydrolysis.
Multiple Spots on TLC (Byproducts) 1. Over-chlorination.2. Formation of regioisomers.3. Incomplete hydrolysis.1. Pre-form the Vilsmeier reagent before adding the substrate.2. Optimize temperature for better selectivity; purify via column chromatography.3. Ensure hydrolysis is complete by stirring with aqueous buffer for sufficient time.

Optimized Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is designed to maximize the yield of the desired 6-formyl isomer while minimizing degradation and side reactions.

Reagents & Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 5-Chloro-1,3-benzodioxole

  • Ice bath

  • Sodium acetate, Ethyl acetate, Brine

Procedure:

  • Vilsmeier Reagent Formation:

    • To a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 5-chloro-1,3-benzodioxole (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature, then heat to 50-60 °C.

    • Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a 10% aqueous solution of sodium acetate.

    • Once the reaction is complete, cool the flask back to room temperature and slowly pour the reaction mixture into the ice/sodium acetate slurry.

    • Stir the resulting mixture for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate iminium salt.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 5-chloro-1,3-benzodioxole-6-carbaldehyde.

Troubleshooting Workflow Diagram

This diagram provides a logical sequence for diagnosing experimental issues.

G problem problem check check action action outcome outcome start Problem Observed: Low Yield or Byproducts check_reagents Are Reagents Anhydrous & Pure? start->check_reagents check_temp Was Temperature Strictly Controlled? check_reagents->check_temp Yes action_reagents Use Anhydrous Solvent & Fresh POCl3 check_reagents->action_reagents No check_workup Was Workup Performed Correctly? check_temp->check_workup Yes action_temp Maintain 0°C for Additions, <60°C for Reaction check_temp->action_temp No action_workup Quench on Ice, Use NaOAc Buffer check_workup->action_workup No action_purify Purify via Column Chromatography check_workup->action_purify Yes end Improved Yield & Purity action_reagents->end action_temp->end action_workup->end action_purify->end

Caption: A logical workflow for troubleshooting common formylation issues.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • The Hive Archive. (2005, March 19). Piperonal from 1,3-benzodioxole?
  • Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.

Sources

Optimizing reaction conditions for 7-Chloro-benzodioxole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Chloro-benzodioxole-5-carbaldehyde, a key intermediate in pharmaceutical and fine chemical development. This guide provides in-depth, field-tested advice to help you optimize your reaction conditions, troubleshoot common issues, and ensure a successful, reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common method for synthesizing 7-Chloro-benzodioxole-5-carbaldehyde?

The most prevalent and efficient method for synthesizing 7-Chloro-benzodioxole-5-carbaldehyde (also known as 6-chloropiperonal) is the Vilsmeier-Haack reaction .[1][2] This reaction involves the formylation of an electron-rich aromatic precursor, 4-chloro-1,2-methylenedioxybenzene, using a specialized formylating agent. The Vilsmeier-Haack reaction is favored due to its reliability, use of relatively inexpensive reagents, and generally good yields for activated aromatic systems.[3]

Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?

Certainly. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3][4] This reagent is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich 4-chloro-1,2-methylenedioxybenzene ring attacks the electrophilic carbon of the Vilsmeier reagent. The aromaticity is then restored through the loss of a proton. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product, 7-Chloro-benzodioxole-5-carbaldehyde.[1][2]

Below is a diagram illustrating the core mechanism.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 4-Chloro-1,2- methylenedioxybenzene Iminium_Intermediate Aryl Iminium Salt Intermediate Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 7-Chloro-benzodioxole- 5-carbaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Q3: Why does formylation occur specifically at the 5-position and not another position on the ring?

The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric effects.[2][4] The methylenedioxy group is a strong electron-donating group, activating the aromatic ring for electrophilic substitution. It directs the incoming electrophile (the Vilsmeier reagent) to the positions ortho and para to the oxygen atoms.

  • The position para to one of the oxygens is the most electronically activated and sterically accessible site.

  • The chlorine atom is an electron-withdrawing group via induction but a weak deactivator overall. It directs ortho and para as well, but its deactivating nature makes the positions adjacent to it less favorable.

  • The Vilsmeier reagent is a bulky electrophile, so it preferentially attacks the less sterically hindered position.[2]

Considering these factors, the position para to the methylenedioxy bridge and ortho to the chlorine atom (C5) is the most favorable site for substitution, leading to the desired product.

Q4: What are the critical safety precautions for this synthesis?

This reaction involves hazardous materials and requires strict safety protocols:

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Reaction Quenching: The work-up step, where the reaction mixture is added to ice water or a basic solution, is highly exothermic and releases HCl gas. This must be done slowly, with efficient stirring and cooling in an ice bath, inside a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[5]

Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Step 1: Formation of the Vilsmeier Reagent
  • Set up a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.) to the flask.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a white solid or a viscous pale-yellow mixture indicates the Vilsmeier reagent has formed.

Step 2: Formylation Reaction
  • Dissolve the starting material, 4-chloro-1,2-methylenedioxybenzene (1.0 eq.), in a minimal amount of anhydrous DMF or other suitable solvent like dichloromethane (DCM).

  • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Step 3: Work-up and Purification
  • Cool the reaction mixture back down to room temperature.

  • Prepare a separate large beaker containing crushed ice and a saturated sodium acetate or sodium bicarbonate solution.

  • CAUTION: Highly exothermic. Slowly and carefully pour the reaction mixture onto the ice/base solution with vigorous stirring in a fume hood.

  • Stir the resulting slurry for 1-2 hours until the hydrolysis of the iminium intermediate is complete.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure 7-Chloro-benzodioxole-5-carbaldehyde.[2]

Troubleshooting Guide

Q: My reaction yield is very low or I've isolated no product. What went wrong?

A: This is a common issue, often traced back to the Vilsmeier reagent.

  • Possible Cause 1: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly decompose both POCl₃ and the active chloroiminium ion.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous grade DMF and freshly distilled or newly opened POCl₃. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reagent preparation and reaction.[6]

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The formylation of this particular substrate may require more energy than highly activated systems like pyrroles.

    • Solution: After adding the substrate, ensure the reaction is heated sufficiently (e.g., 60-80°C).[4] Use TLC to monitor the consumption of the starting material before proceeding to the work-up.

  • Possible Cause 3: Reagent Stoichiometry. An incorrect ratio of reagents can lead to incomplete reaction or side products.

    • Solution: Use a slight excess of POCl₃ (1.1-1.5 eq.) and a larger excess of DMF (which often serves as the solvent as well) to ensure complete formation of the Vilsmeier reagent.

Q: I'm seeing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A: The formation of side products can complicate purification and reduce yield.

  • Possible Cause: Di-formylation. If the reaction conditions are too harsh (high temperature or prolonged reaction time), a second formyl group can be added to the ring.

    • Solution: Carefully control the reaction temperature and monitor it closely by TLC. Stop the reaction as soon as the starting material has been consumed. Use the minimum necessary equivalents of the Vilsmeier reagent.

  • Possible Cause: Isomer Formation. While formylation is strongly directed to the 5-position, trace amounts of other isomers might form under certain conditions.

    • Solution: Adhering to the recommended temperature profile (slow addition at 0°C followed by controlled heating) generally minimizes isomer formation. Purification via column chromatography should effectively separate any minor isomers.

Q: The reaction mixture turned into a dark, intractable tar. Is it salvageable?

A: Polymerization or decomposition can lead to tar formation, which is often difficult to reverse.

  • Possible Cause: Excessive Heat. Overheating the reaction can cause decomposition of the starting material or the product, especially in the strongly acidic reaction medium.

    • Solution: Use an oil bath with a temperature controller for precise heating. Avoid localized overheating. If tarring occurs, the reaction is likely unsalvageable. Focus on prevention in subsequent attempts by maintaining a lower reaction temperature.

  • Possible Cause: Impure Starting Material. Impurities in the 4-chloro-1,2-methylenedioxybenzene can act as catalysts for polymerization.

    • Solution: Ensure the purity of your starting material by distillation or recrystallization before use.

Process Optimization Parameters

For researchers looking to optimize the reaction for scale-up or improved performance, consider the following variables.

ParameterTypical RangeRecommended Starting PointNotes
Temperature 0°C to 80°C0°C for addition, then 60-70°CTemperature control is critical to balance reaction rate and side product formation.[4]
POCl₃ Equiv. 1.1 - 2.01.2 eq.Using a large excess can promote side reactions.
DMF Equiv. 3.0 - 10.0 (or as solvent)3.0 eq. (if co-solvent used)Must be anhydrous. Degradation to dimethylamine can inhibit the reaction.[6]
Reaction Time 2 - 12 hours4 - 6 hoursMonitor by TLC to determine the optimal endpoint.
Solvent DMF, Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Anhydrous DMFDMF can act as both reagent and solvent. A co-solvent like DCM can aid in solubility.

Visualized Workflows

Experimental Workflow Diagram

Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) start->reagent_prep substrate_add Add Substrate Solution (4-chloro-1,2-methylenedioxybenzene) reagent_prep->substrate_add reaction Heat Reaction Mixture (60-70°C, 4-6h) substrate_add->reaction monitor Monitor via TLC reaction->monitor monitor->reaction Incomplete workup Quench on Ice/Base Solution monitor->workup Complete extraction Extract with Organic Solvent workup->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate purify Purify Product (Recrystallization or Chromatography) dry_concentrate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting start Reaction Issue? low_yield Low / No Yield start->low_yield Yes side_products Multiple Products (TLC) start->side_products No check_moisture Used Anhydrous Reagents? low_yield->check_moisture tar Tarry Mixture side_products->tar No check_harsh Conditions too harsh? side_products->check_harsh Yes check_overheat Overheating? tar->check_overheat Yes check_temp_time Sufficient Temp/Time? check_moisture->check_temp_time Yes solution_moisture Use dry reagents/glassware. Use inert atmosphere. check_moisture->solution_moisture No solution_temp_time Increase temp to 60-80°C. Increase reaction time. check_temp_time->solution_temp_time No solution_harsh Reduce temperature. Monitor closely with TLC. check_harsh->solution_harsh Yes solution_overheat Use precise temp control. Prevent in next run. check_overheat->solution_overheat Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]
  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) aminomethylene malonaldehyde and its reactions. Growing Science. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
  • PubMed. (2010).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Chaudhari, P. S., et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 8(7), 141-162. [Link]

Sources

Technical Support Center: Synthesis of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Chloro-benzodioxole-5-carbaldehyde. This molecule, a chlorinated derivative of piperonal, is a valuable building block for professionals in pharmaceutical and materials science. The introduction of a chlorine atom onto the benzodioxole core modifies its electronic properties and provides a handle for further synthetic transformations.

However, the formylation of the chlorinated benzodioxole ring presents several challenges that can lead to suboptimal yields and purification difficulties. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome these hurdles. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 7-Chloro-benzodioxole-5-carbaldehyde?

A1: The most prevalent and generally effective method is the Vilsmeier-Haack reaction . This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[1][2][3] The starting material for this synthesis is 5-Chloro-1,3-benzodioxole. The benzodioxole ring system is sufficiently electron-rich to undergo this electrophilic aromatic substitution.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Consistently low yields in this synthesis often trace back to one of four key areas:

  • Purity of Starting Material: The starting material, 5-Chloro-1,3-benzodioxole, must be of high purity. Impurities can interfere with the reaction or lead to unwanted side products.

  • Activity of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Incomplete formation or degradation of this electrophile is a common cause of reaction failure.

  • Reaction Conditions: Temperature control is critical. The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), while the subsequent formylation step may require heating. Suboptimal temperatures can lead to side reactions or incomplete conversion.[4]

  • Work-up and Purification: The product can be lost during the aqueous work-up and subsequent purification steps. The hydrolysis of the intermediate iminium salt must be controlled to prevent degradation.

Q3: Besides the desired product, what are the most common impurities or side products?

A3: The primary side products can include unreacted starting material, potential isomers if the regioselectivity is not perfectly controlled, and polymeric or tar-like materials resulting from reagent degradation or overly harsh reaction conditions.[5] In some cases, if the reaction is not driven to completion, the intermediate iminium salt may not fully hydrolyze, leading to impurities.

Troubleshooting Guide: Diagnosing and Solving Yield Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Q: I have followed the protocol, but my TLC/GC-MS analysis shows mostly unreacted starting material. What went wrong?

A: This issue almost always points to a problem with the electrophile—the Vilsmeier reagent.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is formed from the reaction of POCl₃ and DMF and is highly reactive and moisture-sensitive.[3][6]

    • Solution: Ensure your DMF is anhydrous and your POCl₃ is fresh and has been handled under inert conditions (e.g., argon or nitrogen). The reaction to form the reagent should be performed in a dry flask under an inert atmosphere. The characteristic formation of the solid or viscous chloroiminium salt is a good visual indicator of successful reagent generation.[6]

  • Potential Cause 2: Insufficient Activation of the Aromatic Ring. While the benzodioxole ring is electron-rich, the presence of the electron-withdrawing chlorine atom is deactivating compared to the parent benzodioxole molecule.

    • Solution: The reaction may require more forcing conditions than the formylation of unsubstituted benzodioxole. After the initial addition of the substrate at a lower temperature, you may need to slowly increase the temperature (e.g., to 60-90°C) and monitor the reaction progress by TLC or GC.[7] Be cautious, as excessive heat can lead to decomposition.

  • Potential Cause 3: Incorrect Stoichiometry.

    • Solution: A slight excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents relative to the 5-Chloro-1,3-benzodioxole) is often used to ensure the reaction goes to completion. Verify your calculations and the purity of your reagents.

Problem 2: Formation of Multiple Products and Isomers

Q: My crude NMR shows multiple aromatic signals and more than one aldehyde peak. Why is the reaction not regioselective?

A: The formylation should strongly favor the position para to the oxygen atom and ortho to the chlorine atom (the C-5 position) due to the directing effects of the substituents. However, minor isomers can form under certain conditions.

  • Potential Cause 1: High Reaction Temperature. Elevated temperatures can sometimes overcome the activation energy barriers for the formation of less-favored isomers.

    • Solution: Maintain careful temperature control throughout the reaction. Add the 5-Chloro-1,3-benzodioxole to the pre-formed Vilsmeier reagent at a low temperature and then heat gradually. The goal is to find the minimum temperature required for a reasonable reaction rate.

  • Potential Cause 2: Alternative Formylation Reactions. While the Vilsmeier-Haack is most common, other formylation methods have different regioselectivity profiles. For example, the Duff reaction (using hexamine) and the Reimer-Tiemann reaction (using chloroform and base) are typically used for phenols and can be less selective.[8][9] If your starting material was inadvertently hydroxylated, these pathways could become relevant.

    • Solution: Confirm the identity and purity of your starting material. Stick to the Vilsmeier-Haack conditions for predictable regioselectivity on this substrate.

Problem 3: Difficult Purification and Product Degradation

Q: The work-up produced a dark, tarry crude product that is difficult to purify by column chromatography or recrystallization. How can I improve this?

A: Tar formation is a sign of decomposition, which can happen during the reaction or, more commonly, during the work-up.

  • Potential Cause 1: Overly Aggressive Hydrolysis. The final step of the reaction is the hydrolysis of the intermediate iminium salt to the aldehyde. This is typically done by pouring the reaction mixture into ice-water and then basifying. If this process is not well-controlled, localized heating or extreme pH can cause degradation.

    • Solution: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. After the initial quench, perform the hydrolysis by adding a buffered or dilute base (e.g., a saturated solution of sodium bicarbonate or sodium acetate) slowly while monitoring the temperature, keeping it below room temperature.

  • Potential Cause 2: Residual Phosphorus Compounds. Phosphorus oxychloride and its byproducts can complicate purification.

    • Solution: Ensure the aqueous work-up is thorough. Multiple washes with water and brine will help remove residual inorganic impurities before concentrating the organic layer.

  • Potential Cause 3: Product Instability. Aldehydes can be susceptible to oxidation.

    • Solution: After purification, store the final product under an inert atmosphere (argon or nitrogen) and in a cool, dark place to prevent degradation over time.

Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis.

G start Low Yield of 7-Chloro-benzodioxole-5-carbaldehyde check_sm Step 1: Analyze Starting Material (5-Chloro-1,3-benzodioxole) start->check_sm sm_ok Purity >98%? check_sm->sm_ok purify_sm Action: Repurify Starting Material (Distillation / Recrystallization) sm_ok->purify_sm No check_reagents Step 2: Verify Reagent Quality & Reaction Setup sm_ok->check_reagents Yes purify_sm->check_sm reagents_ok Anhydrous DMF? Fresh POCl3? Inert Atmosphere? check_reagents->reagents_ok replace_reagents Action: Use Fresh, Anhydrous Reagents. Ensure Dry Glassware & Inert Gas. reagents_ok->replace_reagents No check_conditions Step 3: Review Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Correct Temp. Control? Sufficient Reaction Time? check_conditions->conditions_ok optimize_conditions Action: Optimize Temperature & Time. Monitor via TLC/GC. conditions_ok->optimize_conditions No check_workup Step 4: Analyze Work-up & Purification conditions_ok->check_workup Yes success Yield Improved optimize_conditions->success workup_ok Controlled Hydrolysis? Thorough Extraction? check_workup->workup_ok optimize_workup Action: Quench on Ice, Use Buffered Base for Hydrolysis. Optimize Purification. workup_ok->optimize_workup No workup_ok->success Yes optimize_workup->success

Caption: Troubleshooting workflow for low-yield synthesis.

Optimized Protocol: Vilsmeier-Haack Formylation

This protocol is designed to be self-validating, with checkpoints to ensure success at each critical stage.

Reagents and Stoichiometry
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Phosphorus oxychloride (POCl₃)153.33301.24.60 g (2.78 mL)
Anhydrous DMF73.09301.22.19 g (2.32 mL)
5-Chloro-1,3-benzodioxole156.57251.03.91 g
1,2-Dichloroethane (DCE)98.96--50 mL
Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (2.32 mL, 30 mmol).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (2.78 mL, 30 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C. [10]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour. A viscous, pale-yellow mixture or a crystalline solid should form, indicating the successful generation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Add dry 1,2-dichloroethane (50 mL) to the flask containing the Vilsmeier reagent and cool the mixture back to 0 °C.

    • Dissolve 5-Chloro-1,3-benzodioxole (3.91 g, 25 mmol) in 20 mL of dry 1,2-dichloroethane and add this solution dropwise to the reaction mixture over 30 minutes.

    • After addition, remove the ice bath and heat the reaction mixture to 70 °C using an oil bath.

    • Checkpoint: Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion (typically 3-5 hours).

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of 200 g of crushed ice and 100 mL of water.

    • Slowly and carefully pour the reaction mixture into the ice-water.

    • Once the quench is complete, slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~7-8. This hydrolyzes the iminium salt intermediate. Stir for 1 hour.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine all organic layers, wash with 100 mL of water, then 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, typically a yellow or brown solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[11] The expected product is a white to pale yellow solid.

Reaction Mechanism Visualization

G cluster_reagent Vilsmeier Reagent Formation cluster_eas Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 Iminium Iminium Salt Intermediate Substrate 5-Chloro-1,3-benzodioxole Substrate->Iminium + Vilsmeier Reagent Product 7-Chloro-benzodioxole- 5-carbaldehyde Iminium->Product Hydrolysis (H2O)

Caption: Key stages of the Vilsmeier-Haack reaction.

References

  • ResearchGate. (2022). Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation.
  • ResearchGate. (n.d.). An Environment-Friendly Synthesis of Piperonal Chalcones and Their Cytotoxic and Antioxidant Evaluation.
  • Sciencemadness.org. (2021). (Somewhat bad) Synthesis of Piperonal.
  • Google Patents. (2014). Synthetic method of piperonal - CN103936709A.
  • PrepChem.com. (n.d.). Synthesis of piperonal.
  • Sciencemadness.org. (2012). Vilsmeier-Haack Piperonal Synthesis.
  • Wikipedia. (n.d.). Duff reaction.
  • Brainly. (2023). Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment?
  • Cambridge University Press. (n.d.). Duff Reaction.
  • International Journal of Pharmaceutical and Clinical Research. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • chemeurope.com. (n.d.). Duff reaction.
  • YouTube. (2021). Reimer-Tiemann Reaction.
  • Zdocs. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Google Patents. (1995). Process for formylation of aromatic compounds - US5457239A.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Chem-Station Int. Ed. (2016). Duff Reaction.
  • Google Patents. (2015). AN EFFICIENT PROCESS FOR THE SYNTHESIS OF ALKOXY SUBSTITUTED BENZALDEHYDES - EP 3237394 B1.
  • Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Google Patents. (n.d.). Process for preparing benzodioxole derivatives - KR820000738B1.
  • YouTube. (2016). Electrophilic Aromatic Substitution - Common Problems.
  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • YouTube. (2016). Practice Problem: Electrophilic Aromatic Substitution Retrosynthesis.
  • PubChem. (n.d.). 7-Chloro-6-hydroxy-1,3-benzodioxole-5-carbaldehyde.
  • PubChem. (n.d.). 5-Chloro-1,3-benzodioxole.

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Technical Support Center: 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the degradation of 7-Chloro-1,3-benzodioxole-5-carbaldehyde. This document offers in-depth FAQs, troubleshooting protocols, and an analysis of potential degradation pathways to ensure experimental success and material integrity.

Introduction

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity, while advantageous for synthetic transformations, also renders it susceptible to degradation under various experimental and storage conditions. Understanding the potential degradation pathways is critical for minimizing impurity formation, ensuring reproducibility, and maintaining the integrity of your research. This guide is structured to address the most common challenges encountered when working with this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Q1: My freshly purchased 7-Chloro-1,3-benzodioxole-5-carbaldehyde appears discolored (e.g., yellow or brown). Is it still usable?

A1: Discoloration often indicates the onset of degradation. The primary culprit is the oxidation of the aldehyde functional group to the corresponding carboxylic acid (7-chloro-1,3-benzodioxole-5-carboxylic acid), which can be facilitated by exposure to air (autoxidation).[1] Minor discoloration might not significantly impact reactions where the aldehyde is used in excess, but for high-purity applications, purification by recrystallization or column chromatography is recommended. Always run a purity check (e.g., TLC, LC-MS) before use.

Q2: I observe a new spot on my TLC plate after leaving the compound in solution on the bench. What could it be?

A2: The most likely impurity is the aforementioned carboxylic acid formed via oxidation. Aldehydes, particularly aromatic ones, are susceptible to oxidation by atmospheric oxygen.[2][3] If the solvent is an alcohol (e.g., methanol, ethanol) and acidic conditions are present, you might also be observing the formation of a hemiacetal or acetal.[1][4]

Q3: Can I store 7-Chloro-1,3-benzodioxole-5-carbaldehyde in a standard laboratory freezer?

A3: Yes, but with precautions. The recommended storage is in a dry, cool, and well-ventilated place in a tightly sealed container.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent oxidation.[6] If storing in a freezer, ensure the container is well-sealed to prevent moisture condensation upon removal, as water can participate in hydrate formation.[4]

Q4: I'm performing a reaction under strongly basic conditions and getting a mixture of products. What's happening?

A4: Aromatic aldehydes lacking an α-hydrogen, such as this one, can undergo the Cannizzaro reaction in the presence of a strong base.[1][7] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol ( (7-chloro-1,3-benzodioxole-5-yl)methanol) and one molecule of the carboxylic acid (as its salt).[1]

Q5: My Vilsmeier-Haack formylation to synthesize this compound is giving low yields and multiple byproducts. What are the common pitfalls?

A5: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[8][9] Success depends on the electron-rich nature of the starting material (4-chloro-1,2-methylenedioxybenzene). Potential issues include:

  • Insufficient activation: The benzodioxole ring must be sufficiently electron-rich to react with the Vilsmeier reagent.

  • Reaction Temperature: These reactions are often temperature-sensitive. Ensure you are following the recommended temperature profile.[10]

  • Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. Incomplete or harsh hydrolysis can lead to side products.[8]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation-related issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased Purity Over Time in Storage 1. Oxidation: Exposure to air leading to carboxylic acid formation.[5][6] 2. Photodegradation: Exposure to UV or ambient light. Aryl chlorides are known to be photosensitive.[11][12]1. Store the compound under an inert atmosphere (N₂ or Ar) in a tightly sealed, amber glass vial. 2. Store in a cool, dark place. For long-term storage, a freezer at -20°C is recommended. 3. Re-purify by recrystallization or chromatography if purity has dropped significantly.
Formation of an Insoluble Precipitate in Basic Solution 1. Cannizzaro Reaction: Formation of the carboxylate salt, which may have lower solubility.[1]1. Avoid using strong bases if the aldehyde needs to remain intact. Consider alternative synthetic routes. 2. If the reaction is unavoidable, acidify the workup to convert the salt back to the more soluble carboxylic acid for easier separation.
Unexpected Product Formation in Alcoholic Solvents 1. Acetal/Hemiacetal Formation: Acid-catalyzed reaction with the alcohol solvent.[1][4]1. Use a non-alcoholic solvent (e.g., THF, DCM, Toluene) if possible. 2. If an alcohol is necessary, ensure the reaction conditions are strictly anhydrous and neutral or basic.
Reaction Failure or Low Yield with Reducing Agents 1. Degraded Starting Material: The aldehyde may have already oxidized to the carboxylic acid, which is harder to reduce. 2. Incorrect Reducing Agent: Using a mild reducing agent like NaBH₄ that may not be sufficient for any formed ester impurities.[13]1. Verify the purity of the aldehyde before starting the reaction. 2. For reduction to the alcohol, sodium borohydride (NaBH₄) is typically effective for aldehydes.[13] If significant carboxylic acid is present, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would be needed, but this would also reduce the acid.
Variable Results in Scale-up Reactions 1. Exothermic Reactions: Poor heat dissipation on a larger scale can accelerate degradation. 2. Inefficient Mixing: Can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions.1. Monitor the internal reaction temperature carefully during scale-up. 2. Ensure adequate stirring and controlled addition of reagents.

Part 3: Potential Degradation Pathways

Understanding the chemical liabilities of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is key to preventing its degradation. The primary sites of reactivity are the aldehyde group, the chlorinated aromatic ring, and the benzodioxole ring.

Diagram of Potential Degradation Pathways

G cluster_main 7-Chloro-1,3-benzodioxole-5-carbaldehyde cluster_products Degradation Products main 7-Chloro-1,3-benzodioxole-5-carbaldehyde acid 7-Chloro-1,3-benzodioxole-5-carboxylic acid main->acid Oxidation (Air, H₂O₂, KMnO₄) alcohol (7-Chloro-1,3-benzodioxole-5-yl)methanol main->alcohol Reduction (NaBH₄, LiAlH₄) or Cannizzaro (strong base) catechol 4-Chloro-6-formylbenzene-1,2-diol main->catechol Ring Opening (Harsh Acid/Base) dechlorinated 1,3-Benzodioxole-5-carbaldehyde main->dechlorinated Reductive Dechlorination or Photolysis (UV)

Caption: Plausible degradation pathways for 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

  • Oxidation of the Aldehyde: The most common degradation pathway is the oxidation of the aldehyde to a carboxylic acid.[6][14] This can occur slowly on exposure to air or rapidly with common oxidizing agents like potassium permanganate or chromic acid.[2][15]

  • Reduction of the Aldehyde: While typically a desired synthetic transformation, unintended reduction can occur in the presence of certain reagents, leading to the corresponding primary alcohol.[13]

  • Cannizzaro Reaction: Under strongly basic conditions, the compound can disproportionate into the primary alcohol and the carboxylate salt.[1]

  • Benzodioxole Ring Opening: The methylenedioxy bridge is generally stable but can be cleaved under harsh acidic or basic conditions, yielding a catechol derivative.[16]

  • Dechlorination: The aryl-chloride bond can be cleaved under reductive conditions or through photolysis, especially with UV light.[17][18]

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[11][19]

G cluster_stress Stress Conditions (Separate Aliquots) start Prepare Stock Solution of Compound in Acetonitrile/Water acid Add 0.1 M HCl Heat at 60°C start->acid Aliquot base Add 0.1 M NaOH Heat at 60°C start->base Aliquot oxid Add 3% H₂O₂ Room Temp start->oxid Aliquot thermal Heat Solution at 80°C start->thermal Aliquot photo Expose to UV Light (254 nm) start->photo Aliquot quench Neutralize/Quench Reactions at Time Points (e.g., 2, 8, 24h) acid->quench base->quench oxid->quench thermal->quench photo->quench analyze Analyze by LC-MS/MS and HPLC-UV/DAD quench->analyze end Identify Degradants & Develop Stability Method analyze->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of 7-Chloro-1,3-benzodioxole-5-carbaldehyde in an acetonitrile/water (1:1) mixture.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal: Keep one aliquot as is.

    • Photolytic: Keep one aliquot as is and place it in a photostability chamber.

  • Incubation: Place the acid, base, and thermal samples in a water bath at 60-80°C. Keep the oxidation sample at room temperature. Expose the photolytic sample to UV light. Keep a control sample at 4°C in the dark.

  • Sampling & Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each vial. Neutralize the acidic and basic samples. Analyze all samples by a suitable technique like HPLC with a photodiode array detector (HPLC-PDA) or LC-MS to monitor for the appearance of new peaks and the disappearance of the parent peak.[20]

Protocol 2: Purification of Vilsmeier-Haack Reaction Product

This protocol focuses on minimizing degradation during the workup and purification of the title compound after its synthesis.

  • Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully pour the mixture into a beaker of crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Add a saturated solution of sodium acetate or sodium bicarbonate portion-wise until the pH is neutral (pH ~7). This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid.[9] Causality: A controlled, non-harsh hydrolysis is crucial to prevent side reactions or degradation of the electron-rich benzodioxole ring.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C). Causality: Minimizing heat exposure reduces the risk of thermal degradation.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). Alternatively, recrystallization from a suitable solvent (e.g., ethanol/water) can be employed.

  • Final Product Handling: After purification and solvent removal, store the final product under an inert atmosphere in a sealed, amber vial in a freezer.

Part 5: Analytical Methods for Stability Assessment

A robust analytical method is essential for detecting and quantifying degradation products.

Technique Application Advantages Considerations
High-Performance Liquid Chromatography (HPLC) Primary method for purity assessment and stability testing.[20]High resolution, quantitative, can be coupled with various detectors (UV, DAD, MS).Method development is required to ensure separation of all potential degradants from the parent peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities or after derivatization.[21]Excellent for identifying volatile byproducts from synthesis or degradation.The compound may require derivatization to improve volatility and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown degradation products.[20]Provides detailed structural information.Lower sensitivity compared to MS; may require isolation of the impurity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and quantification of trace-level degradants.[22]High sensitivity and specificity; provides molecular weight and fragmentation data for structural clues.Ionization efficiency can vary between compounds.

References

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?.
  • Chemistry LibreTexts. (2021). 19.3: Oxidation of Aldehydes and Ketones.
  • Taylor & Francis. (1993). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids.
  • Britannica. (n.d.). Aldehyde - Oxidation, Reduction, Reactions.
  • ResearchGate. (n.d.). The ring-opening scheme of 1,3-benzodioxole, the conjugation of arsenical precursors, and the related 1,3-benzodioxole derivatives.
  • PubMed. (2002). Cometabolic degradation of chlorinated aromatic compounds.
  • Chemguide. (n.d.). making carboxylic acids.
  • Wikipedia. (n.d.). Aldehyde.
  • Academic Journals. (2007). Studies on degradation of chlorinated aromatic hydrocarbon by using immobilized cell crude extract of Pseudomonas aeruginosa.
  • Separation Science. (2024). Analytical Techniques In Stability Testing.
  • MDPI. (2023). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols.
  • YouTube. (2021). Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions.
  • Chemistry LibreTexts. (2022). Oxidation of Aldehydes and Ketones.
  • Typeset. (2016). Forced Degradation Studies.
  • Chemguide. (n.d.). oxidation of aldehydes and ketones.
  • Grokipedia. (n.d.). 1,3-Benzodioxole.
  • National Institutes of Health. (2016). Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Royal Society of Chemistry. (2018). Oxidative destruction of chlorinated persistent organic pollutants by hydroxyl radicals via ozone and UV light irradiation.
  • Cienfuegos. (2020). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals.
  • Centers for Disease Control and Prevention. (n.d.). ALDEHYDES, SCREENING 2539.
  • ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • National Institutes of Health. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • Chemistry Steps. (n.d.). LiAlH4 Reduction of Aldehydes and Ketones.
  • Tech Explorist. (2023). Chlorinated chemicals can be destroyed through sulfite and UV light.
  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones.
  • SciELO México. (2013). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction.
  • MedCrave. (2016). Forced Degradation Studies.
  • National Institutes of Health. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wiley Online Library. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

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Technical Support Center: Troubleshooting NMR Spectra of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've designed this guide to serve as a practical, in-the-field resource for troubleshooting the NMR analysis of 7-Chloro-benzodioxole-5-carbaldehyde. The core philosophy here is not just to provide steps, but to illuminate the chemical principles behind them. This allows you to make informed decisions, adapt protocols, and confidently interpret your spectral data.

FAQs & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows unexpected peaks. What are the most common sources of contamination?

A1: The appearance of extraneous signals is one of the most frequent issues in NMR analysis. For this specific molecule, the culprits are typically residual solvents, unreacted starting materials, or reaction byproducts.

  • Causality: Every liquid-phase chemical transformation and subsequent purification step (like column chromatography or recrystallization) introduces solvents. Due to varying polarities and boiling points, trace amounts can be notoriously difficult to remove completely, even under high vacuum. Similarly, incomplete reactions will leave starting materials, and side reactions can generate structurally similar byproducts.

  • Troubleshooting Protocol & Validation:

    • Solvent Identification: The first step is to compare the chemical shifts of the unknown peaks to a standard table of common laboratory solvents.[1] Solvents like ethyl acetate, dichloromethane, or hexane used in purification are common. A mismatch here quickly rules out solvent contamination.

    • Starting Material Comparison: If you have access to the NMR spectra of your starting materials (e.g., 3,4-dihydroxy-5-chlorobenzaldehyde or 1,2-dichloro-4,5-methylenedioxybenzene, depending on the synthetic route), compare them to your product spectrum. A direct overlay can confirm the presence of unreacted precursors.

    • Byproduct Hypothesis: Consider potential side reactions. For example, over-oxidation of the aldehyde could form the corresponding carboxylic acid, which would present a broad singlet far downfield (>10 ppm) and cause slight shifts in the aromatic protons. Another possibility is incomplete formylation.

    • Advanced Confirmation (2D NMR): For complex mixtures where peaks overlap, a 2D NMR experiment like an HSQC can be invaluable.[2] Impurity peaks will show correlations to their respective carbons, helping to piece together their structure separately from your target molecule.

Troubleshooting Workflow: Identifying Unexpected Peaks

Caption: A logical workflow for diagnosing and resolving unexpected peaks in an NMR spectrum.

Q2: The chemical shifts of my aromatic protons are not what I expected. Why is this happening?

A2: Deviations in chemical shifts, especially for aromatic protons, are often not a sign of a failed reaction but rather a consequence of the local magnetic environment, which is highly sensitive to the NMR solvent and the concentration of your sample.

  • Causality (Solvent Effects): Aromatic solvents like benzene-d₆ or pyridine-d₅ create a powerful anisotropic field. When a polar solute like 7-Chloro-benzodioxole-5-carbaldehyde is dissolved, the solvent molecules arrange themselves around the solute to minimize dipole-dipole interactions. This solvent-solute complex formation places specific protons of your molecule in the shielding or deshielding zones of the aromatic solvent's ring current.[3][4] This phenomenon, known as Aromatic Solvent Induced Shift (ASIS), can be a powerful tool for separating overlapping signals.[3] Protic solvents like DMSO-d₆ can also form hydrogen bonds with the aldehyde oxygen, leading to downfield shifts.

  • Causality (Concentration Effects): At high concentrations, molecules of your compound can interact with each other through π-stacking of the electron-rich benzodioxole rings.[5] This stacking places protons of one molecule into the shielding cone of a neighboring molecule, typically causing an upfield shift (lower ppm value).

Data Summary: Expected Solvent-Induced Shifts

ProtonApprox. δ in CDCl₃ (ppm)Expected Shift in Benzene-d₆Rationale
Aldehyde (-CHO)9.81Upfield (shielded)The positive end of the molecule's dipole (aldehyde region) associates with the electron-rich face of the benzene ring.
Aromatic H-67.39Upfield (shielded)Proximity to the polar aldehyde group influences solvent association.
Aromatic H-47.32Upfield (shielded)General shielding effect of the aromatic solvent.
Methylene (-OCH₂O-)6.13Slight Upfield Less affected due to being more electronically isolated.

Experimental Protocol for Verification:

  • Baseline Spectrum: Prepare a standard, moderately dilute sample (e.g., 5-10 mg in 0.6 mL CDCl₃) and acquire a ¹H NMR spectrum.

  • Concentration Test: Without changing any other parameter, acquire another spectrum on a much more concentrated sample. If concentration effects are significant, you will observe peak shifting.

  • Solvent Test: Prepare a new sample with the same concentration in benzene-d₆. The resulting shifts should confirm if ASIS is the cause of the deviation from expected values.[1]

Q3: The singlet for the methylene bridge protons (-O-CH₂-O-) appears broad or is splitting. What does this indicate?

A3: The two protons on the methylene bridge (-OCH₂O-) are chemically equivalent in this achiral molecule and should appear as a sharp singlet. Broadening or splitting suggests either an issue with the instrument, a dynamic chemical process, or the unexpected presence of a chiral center, making them diastereotopic.

  • Causality:

    • Poor Shimming (Most Common): The most frequent cause of peak broadening is an inhomogeneous magnetic field across the sample.[1] Shimming is the process of adjusting currents in coils to make the magnetic field as uniform as possible.

    • Diastereotopicity (Less Common but Important): If an unexpected chiral impurity is present and forms a complex with your molecule, or if the molecule itself was unintentionally resolved into enantiomers and a chiral solvent or additive is used, the methylene protons can become diastereotopic.[6][7][8][9][10] Diastereotopic protons are chemically non-equivalent and will have different chemical shifts, potentially splitting each other into a pair of doublets (an AB quartet).[6][7]

    • Chemical Exchange: Trace acidic or basic impurities can catalyze slow conformational changes or interactions, which can broaden signals that are sensitive to these dynamics.

Troubleshooting Protocol:

  • Re-shim the Magnet: Always perform a quick re-shim on your sample. If the peak sharpens, the problem was instrumental.

  • Check for Chirality: Review your synthetic pathway. Is it possible a chiral center was inadvertently introduced? If so, the splitting is real and provides important structural information.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., 25 °C, 50 °C). If a dynamic process is the cause, the peak shape will change. Broadened peaks from intermediate exchange rates will often sharpen at higher temperatures.

Q4: I am struggling to assign the two aromatic protons. Which is H-4 and which is H-6?

A4: Unambiguous assignment of the two aromatic singlets, H-4 and H-6, is a classic challenge that cannot be solved by simple 1D ¹H NMR alone. Advanced techniques that probe through-space or through-bond correlations are required.

  • Causality & Methodology (NOE): The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one proton with radiofrequency energy enhances the signal of other protons that are close in space (typically < 5 Å).[11] This is a through-space effect, independent of the number of bonds separating the nuclei.[12] In 7-Chloro-benzodioxole-5-carbaldehyde, the aldehyde proton is spatially much closer to H-6 than to H-4. Therefore, irradiating the aldehyde proton will cause a signal enhancement for H-6, but not H-4. This provides a definitive assignment.[13][14]

  • Causality & Methodology (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).[2][15][16] This allows you to piece together the carbon skeleton.

    • The aldehyde proton (~9.8 ppm) will show a ³J correlation to the carbon at position 4 (C-4) and a ²J correlation to the carbon at position 6 (C-6).

    • The methylene protons (~6.1 ppm) will show a ³J correlation to C-4.

    • By identifying the carbon signals first (via ¹³C or HSQC), you can use these long-range correlations from known protons (aldehyde, methylene) to definitively assign the carbons C-4 and C-6, and by extension, their attached protons.

Logical Relationship for NOE-based Assignment

G cluster_0 Molecular Structure & Proton Proximity cluster_1 NOE Experiment CHO Aldehyde Proton (H at C5) H6 Aromatic Proton (H-6) CHO->H6 Close in Space (<3 Å) H4 Aromatic Proton (H-4) CHO->H4 Far in Space (>4 Å) Irradiate_CHO Irradiate Aldehyde Proton Observe_H6 Observe NOE at H-6 Irradiate_CHO->Observe_H6 Causes No_Observe_H4 No NOE at H-4 Irradiate_CHO->No_Observe_H4 Causes

Caption: Spatial relationships in the molecule dictate the outcome of an NOE experiment for assignment.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • Fiveable. Diastereotopic Protons Definition.
  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
  • Wikipedia. Nuclear Overhauser effect.
  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons.
  • Conduct Science. (2021, April 5). The Nuclear Overhauser Effect.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • YouTube. (2024, September 7). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation.
  • JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons.
  • Sgourakis, N. G., & Bax, A. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. Journal of magnetic resonance (San Diego, Calif. : 1997), 343, 107297. [Link]
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Gil, R. R., & Navarro-Vázquez, A. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products.
  • ResearchGate. (2006). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Synlett, 31(03), 300-304. [Link]
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ACS Publications. (2024, January 5). Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace.
  • YouTube. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2).

Sources

Technical Support Center: 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1,3-benzodioxole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and utilizing this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 7-Chloro-1,3-benzodioxole-5-carbaldehyde to ensure its stability?

A1: Proper storage is critical to maintain the integrity of 7-Chloro-1,3-benzodioxole-5-carbaldehyde. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is below 25°C to preserve its aromatic integrity.[1] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and air.

Q2: What are the primary degradation pathways for aromatic aldehydes like 7-Chloro-1,3-benzodioxole-5-carbaldehyde, especially in the presence of moisture?

A2: Aromatic aldehydes are susceptible to two primary degradation pathways that can be exacerbated by moisture. The first is oxidation to the corresponding carboxylic acid. This process can be accelerated by exposure to air and light. The second is polymerization, where aldehyde molecules react with each other to form trimers, which are often inactive.[3] The presence of any acidic impurities, which can be formed through oxidation in the presence of moisture, can significantly accelerate this polymerization.[3]

Q3: Can 7-Chloro-1,3-benzodioxole-5-carbaldehyde react directly with water?

A3: Yes, aldehydes can react reversibly with water in a process called hydration to form a geminal diol (a hydrate).[4][5] However, for most aldehydes, the equilibrium of this reaction lies heavily towards the aldehyde form.[4][5] The presence of electron-withdrawing groups on the aromatic ring can sometimes favor the formation of the hydrate. While the direct formation of a stable hydrate of 7-Chloro-1,3-benzodioxole-5-carbaldehyde may not be the primary concern, the presence of water can facilitate other degradation pathways.

Q4: Are there any specific handling precautions I should take when working with this compound?

A4: Yes, standard laboratory safety precautions should be followed. This includes handling the compound in a well-ventilated area, wearing protective gloves and eyewear, and avoiding direct inhalation of any vapors.[1][2] Given its potential moisture sensitivity, it is also recommended to handle the compound quickly and minimize its exposure to the ambient atmosphere.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Issue 1: Reduced yield or incomplete reaction in a subsequent synthetic step.

  • Possible Cause: The starting material may have degraded due to improper storage and exposure to moisture. The presence of the corresponding carboxylic acid or polymerized aldehyde will reduce the molar equivalence of the active aldehyde, leading to lower yields.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the 7-Chloro-1,3-benzodioxole-5-carbaldehyde using an appropriate analytical technique such as ¹H NMR, GC-MS, or HPLC. Look for the presence of impurity peaks that could correspond to the oxidized carboxylic acid or other degradation products.

    • Purification: If impurities are detected, consider purifying the aldehyde. Common methods for purifying aldehydes include recrystallization or column chromatography.

    • Improve Storage: Ensure that the compound is stored under the recommended conditions (cool, dry, inert atmosphere) to prevent further degradation.

Issue 2: Inconsistent results between different batches of the compound.

  • Possible Cause: Batch-to-batch variability can be due to differences in the initial purity or the handling and storage conditions of each batch. Older batches or those that have been opened multiple times are more likely to have been exposed to moisture and air.

  • Troubleshooting Steps:

    • Standardize Handling: Implement a strict protocol for handling the compound, minimizing its exposure to the atmosphere. Use a fresh, unopened container of the reagent whenever possible for critical reactions.

    • Aliquot Samples: For frequently used batches, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere. This will prevent the repeated exposure of the bulk material to moisture and air.

    • Analytical Comparison: Analyze different batches using a standardized analytical method to compare their purity profiles before use.

Issue 3: Observation of an unexpected byproduct in the reaction mixture.

  • Possible Cause: The presence of moisture could lead to the formation of the geminal diol, which, although likely in equilibrium with the aldehyde, might participate in side reactions under certain conditions. More commonly, the oxidized carboxylic acid impurity could act as an unintended reactant or catalyst in your reaction.

  • Troubleshooting Steps:

    • Dry Solvents and Reagents: Ensure that all solvents and other reagents used in the reaction are scrupulously dried.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Characterize Byproduct: If possible, isolate and characterize the unexpected byproduct to understand its origin. This information can provide valuable clues about the interfering species.

Visualizing Moisture-Related Degradation Pathways

The following diagram illustrates the potential degradation pathways of 7-Chloro-1,3-benzodioxole-5-carbaldehyde in the presence of moisture and oxygen.

MoistureSensitivity Aldehyde 7-Chloro-1,3-benzodioxole-5-carbaldehyde GemDiol Geminal Diol (Hydrate) Aldehyde->GemDiol Hydration (Reversible) CarboxylicAcid 7-Chloro-1,3-benzodioxole-5-carboxylic acid Aldehyde->CarboxylicAcid Oxidation Polymer Polymerized Aldehyde Aldehyde->Polymer Polymerization Water H₂O (Moisture) Water->CarboxylicAcid Oxygen O₂ (Air) Oxygen->CarboxylicAcid GemDiol->Aldehyde CarboxylicAcid->Polymer Catalyzes AcidCatalyst Acidic Impurities AcidCatalyst->Polymer Catalyzes

Caption: Potential degradation pathways of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Experimental Workflow: Purity Assessment by ¹H NMR

This protocol outlines a general procedure for assessing the purity of 7-Chloro-1,3-benzodioxole-5-carbaldehyde and identifying potential acidic impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Weigh ~5-10 mg of Aldehyde dissolve Dissolve in 0.5-0.7 mL of anhydrous CDCl₃ start->dissolve transfer Transfer to a clean, dry NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process the spectrum (Fourier transform, phase and baseline correction) acquire->process analyze Analyze the spectrum for characteristic peaks process->analyze check_impurities Look for broad peaks (acidic protons) or other unexpected signals analyze->check_impurities integrate Integrate signals to quantify impurities if a standard is used check_impurities->integrate end end integrate->end Report Purity

Caption: Workflow for purity assessment of 7-Chloro-1,3-benzodioxole-5-carbaldehyde by ¹H NMR.

Quantitative Data Summary

ParameterRecommendation/ObservationRationale
Storage Temperature < 25°C[1]To preserve aromatic integrity and minimize degradation.
Storage Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation and hydrolysis.
Container Tightly sealed[1][2]To minimize exposure to moisture and air.
Common Impurities Corresponding carboxylic acid, polymers[3]Resulting from oxidation and acid-catalyzed polymerization.

References

  • Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical.
  • 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE Safety Data Sheets - Echemi.
  • Aldehydes: identification and storage – Pell Wall Blog - Help & Support.
  • Reactions of Aldehydes and Ketones with Water - Chemistry Steps.
  • How Aldehyde react with water, and what are the resulting materials as structure? - Quora.

Sources

Technical Support Center: Synthesis and Scale-Up of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 7-Chloro-benzodioxole-5-carbaldehyde. Recognizing the complexities of scaling chemical reactions from the bench to production, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Introduction: The Challenge of a Multifunctional Intermediate

7-Chloro-benzodioxole-5-carbaldehyde is a substituted aromatic aldehyde of interest in the synthesis of pharmaceutical and agrochemical compounds. Its structure, featuring a benzodioxole ring, a chlorine atom, and an aldehyde group, presents a unique set of challenges during synthesis, particularly during scale-up. The electron-donating nature of the methylenedioxy group activates the aromatic ring, while the electron-withdrawing, ortho-para directing chloro substituent adds another layer of complexity to electrophilic substitution reactions.

Scaling up the synthesis of such intermediates is rarely a linear process.[1] Issues that are minor at the laboratory scale, such as heat transfer, mixing efficiency, and impurity profiles, can become significant obstacles in larger reactors.[2][3] This guide aims to provide a systematic approach to identifying and resolving these challenges.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the synthesis and scale-up of 7-Chloro-benzodioxole-5-carbaldehyde.

Question 1: We are experiencing significantly lower yields upon scaling up the formylation of 4-chloro-1,2-(methylenedioxy)benzene. What are the likely causes and how can we address them?

Low yield is a multifaceted problem often stemming from a combination of factors that change with scale. Let's break down the potential root causes.

  • Cause A: Inefficient Electrophile Generation or Stability

    • The "Why": Formylation reactions like the Vilsmeier-Haack or Duff reaction depend on the in situ generation of a reactive electrophile (e.g., the Vilsmeier reagent, [CH(Cl)=N(CH₃)₂]⁺).[4][5] At a larger scale, localized temperature variations (hot spots) or poor mixing can lead to the degradation of this sensitive electrophile before it can react with the substrate.

    • Troubleshooting Steps:

      • Reagent Addition Strategy: On a large scale, the exothermic formation of the Vilsmeier reagent (from POCl₃ and DMF) must be controlled.[6] Implement slow, subsurface addition of the activating agent (e.g., POCl₃) to a cooled solution of the formamide at a rate that allows the reactor's cooling system to maintain a stable, low temperature (e.g., 0-5 °C).

      • Monitor Reagent Quality: Ensure all reagents, especially phosphorus oxychloride and DMF, are anhydrous and of high purity. Water can quench the Vilsmeier reagent and other Lewis acids.

      • Consider Alternative Formylation: If the Vilsmeier-Haack reaction proves problematic, the Duff reaction, which uses hexamine, is an alternative, though it often requires stronger activating groups.[7][8]

  • Cause B: Sub-optimal Reaction Conditions at Scale

    • The "Why": Reaction conditions optimized in a round-bottom flask do not translate directly to a large reactor. The primary culprit is the dramatic decrease in the surface-area-to-volume ratio, which severely limits heat transfer.[1][2] An exothermic reaction that is easily managed in the lab can create localized hot spots in a large vessel, leading to side reactions and decomposition.[9]

    • Troubleshooting Steps:

      • Temperature Profiling: Use multiple temperature probes within the reactor to map out the temperature distribution and identify potential hot spots.

      • Solvent Selection: The choice of solvent is critical. A solvent with a higher boiling point and good heat capacity can help to better manage exotherms.

      • Extended Reaction Time: Due to less efficient mixing and mass transfer at scale, you may need to extend the reaction time to achieve full conversion. Monitor the reaction progress using in-process controls (e.g., HPLC, GC).

  • Cause C: Mass Transfer and Mixing Inefficiencies

    • The "Why": What appears as a homogenous solution in a flask can have significant concentration gradients in a large, mechanically stirred reactor.[2] If the substrate is not brought into contact with the electrophile efficiently, the reaction rate will suffer, and the electrophile may degrade over time.

    • Troubleshooting Steps:

      • Agitator Design and Speed: Evaluate the type of agitator (e.g., anchor, turbine) and its speed. The goal is to ensure good top-to-bottom turnover of the reactor contents without creating excessive shear that could degrade reactants.

      • Baffling: Ensure the reactor is properly baffled to prevent vortexing and promote effective mixing.

      • Reaction Concentration: While higher concentrations can increase throughput, they also lead to higher viscosity, which can exacerbate mixing problems. A dilution study may be necessary to find the optimal balance.

Question 2: Our final product is contaminated with isomeric impurities and di-formylated byproducts. How can we improve the regioselectivity of the reaction?

The formation of isomers is a classic challenge in electrophilic aromatic substitution.[10] The benzodioxole group is strongly activating and directs ortho to itself, while the chlorine atom is a deactivator but also directs ortho/para.

  • The "Why": The formyl group (-CHO) needs to be directed to the position para to the methylenedioxy group and ortho to the chlorine. However, the other available position is also activated, leading to potential formation of the 6-carbaldehyde isomer. Furthermore, if the reaction is too forcing, a second formylation can occur.

  • Troubleshooting Steps:

    • Control of Stoichiometry: Use a slight excess, but not a large excess, of the formylating agent. A common starting point is 1.1 to 1.3 equivalents. This minimizes the chance of di-substitution.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often lead to a loss of selectivity.

    • Choice of Formylation Method: Different formylation reactions have different steric requirements. The Vilsmeier-Haack reagent is relatively bulky, which can favor substitution at the less sterically hindered position.[11] The Reimer-Tiemann reaction is another option for formylating activated rings, but it often favors ortho-formylation relative to a hydroxyl group and may not be suitable here.[12][13]

    • Purification Strategy: If isomeric impurities are unavoidable, a robust purification method is essential.

      • Recrystallization: Perform solvent screening to find a system that selectively crystallizes the desired 7-Chloro-benzodioxole-5-carbaldehyde isomer.

      • Chromatography: While not ideal for large-scale production, flash chromatography can be used for purification. For larger quantities, preparative HPLC may be an option.

Question 3: During work-up, we are struggling with the formation of emulsions and a difficult-to-handle product. What are the best practices for isolation?

Work-up and isolation are critical steps that can significantly impact final yield and purity, especially at scale.

  • The "Why": The hydrolysis of the intermediate iminium salt from the Vilsmeier-Haack reaction can be vigorous.[5] Additionally, partially reacted starting materials and polymeric side products can act as surfactants, leading to the formation of stable emulsions during aqueous washes.

  • Troubleshooting Steps:

    • Controlled Quench: Instead of quenching the reaction mixture into water, consider a "reverse quench" by slowly adding the reaction mixture to a well-agitated, cooled aqueous solution (e.g., water or a sodium acetate solution). This helps to control the exotherm from the hydrolysis.

    • pH Adjustment: After the initial quench, carefully adjust the pH. The product is an aldehyde and can be sensitive to strongly basic or acidic conditions. A buffered solution might be beneficial.

    • Breaking Emulsions: If an emulsion forms, several techniques can be employed:

      • Addition of a saturated brine solution to increase the ionic strength of the aqueous phase.

      • Addition of a different, less polar organic solvent.

      • Filtration through a pad of celite or diatomaceous earth.

    • Solvent Choice for Extraction: Use a solvent that has good solubility for the product but is immiscible with water and has a different density to allow for easy separation. Dichloromethane or toluene are common choices.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for the formylation of a substituted benzodioxole like this? A1: The Vilsmeier-Haack reaction is generally the most effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][14] It operates under relatively mild conditions and the Vilsmeier reagent is a moderately strong electrophile, which helps control the reaction.[11] While other methods like the Duff or Gattermann-Koch reactions exist, they often have lower yields or require more specialized equipment (like high pressure for Gattermann-Koch).[7][15]

Q2: How does the chloro-substituent influence the reaction compared to the synthesis of standard piperonal? A2: The chlorine atom has two main effects. First, as an electron-withdrawing group, it deactivates the aromatic ring overall, making the reaction slightly slower than with unsubstituted benzodioxole.[16] Second, as an ortho, para-director, it directs the incoming electrophile to the positions ortho and para to itself. In this case, it works in concert with the benzodioxole group to favor substitution at the desired C5 position. However, its deactivating nature must be overcome by the strongly activating effect of the methylenedioxy group for the reaction to proceed efficiently.

Q3: What are the primary safety concerns when scaling up this synthesis? A3: The primary safety concerns are:

  • Highly Exothermic Reactions: The formation of the Vilsmeier reagent and its subsequent reaction can be highly exothermic. A failure of cooling systems could lead to a runaway reaction.[2][9]

  • Corrosive and Toxic Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Proper personal protective equipment (PPE) and handling procedures are essential.

  • Gas Evolution: The quenching and hydrolysis steps can release HCl gas. The reactor must be properly vented to a scrubber system.[17]

Q4: What analytical techniques are crucial for monitoring this process? A4: A combination of techniques is recommended:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (4-chloro-1,2-methylenedioxybenzene) and the appearance of the product and any major impurities.

  • Final Product Characterization:

    • HPLC/GC: To determine final purity and quantify impurities.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any isomeric impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As a quick indicator of purity.

Visualizations and Protocols

Illustrative Reaction Pathway: Vilsmeier-Haack Formylation

The diagram below illustrates the key steps in the Vilsmeier-Haack formylation of 4-chloro-1,2-(methylenedioxy)benzene.

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF (Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [Cl-CH=N⁺(Me)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Sigma_Complex Sigma Complex (Carbocation Intermediate) Vilsmeier_Reagent->Sigma_Complex Starting_Material 4-Chloro-1,2- (methylenedioxy)benzene Starting_Material->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Final_Product 7-Chloro-benzodioxole- 5-carbaldehyde Iminium_Salt->Final_Product + H₂O Water H₂O (Work-up) Troubleshooting_Workflow Start Problem: Low Yield at Scale Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Reagents Analyze Reagent Quality Start->Check_Reagents Check_Mixing Evaluate Mixing & Mass Transfer Start->Check_Mixing Temp_Profile Map Temperature Profile (Hot Spots?) Check_Conditions->Temp_Profile Temp Control Issue? Time_Study Run Extended Time Study Check_Conditions->Time_Study Incomplete Conversion? Purity_Test Test Purity of Starting Materials & Solvents Check_Reagents->Purity_Test Impurity Suspected? Moisture_Test Check for Moisture (Anhydrous?) Check_Reagents->Moisture_Test Degradation Observed? Agitator_Eval Assess Agitator Speed/Design Check_Mixing->Agitator_Eval Heterogeneity Suspected? Concentration_Eval Investigate Reaction Concentration Check_Mixing->Concentration_Eval High Viscosity Observed? Solution_Temp Optimize Cooling/ Reagent Addition Rate Temp_Profile->Solution_Temp Solution_Time Adjust Reaction Time Based on IPC Time_Study->Solution_Time Solution_Reagents Source High-Purity, Anhydrous Reagents Purity_Test->Solution_Reagents Moisture_Test->Solution_Reagents Solution_Mixing Modify Agitation/ Consider Dilution Agitator_Eval->Solution_Mixing Concentration_Eval->Solution_Mixing

Caption: A logical workflow for troubleshooting low yield.

Representative Experimental Protocol

Disclaimer: This is a hypothetical, representative protocol for laboratory-scale synthesis (not optimized for scale-up) and should be adapted and tested rigorously. All work should be performed in a well-ventilated fume hood with appropriate PPE.

Reaction: Vilsmeier-Haack Formylation of 4-chloro-1,2-(methylenedioxy)benzene

ReagentMW ( g/mol )AmountMolesEquivalents
4-chloro-1,2-(methylenedioxy)benzene156.5715.6 g0.101.0
Anhydrous DMF73.0920 mL--
Phosphorus oxychloride (POCl₃)153.3310.7 mL0.121.2
Dichloromethane (DCM)-150 mL--
Ice, Water, Sat. NaHCO₃ soln.-As needed--

Procedure:

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add anhydrous DMF (20 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add phosphorus oxychloride (10.7 mL, 0.12 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The white, solid Vilsmeier reagent may form.

  • Dissolve 4-chloro-1,2-(methylenedioxy)benzene (15.6 g, 0.10 mol) in dichloromethane (150 mL) and add it dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture again in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring.

  • Stir the mixture for 1 hour as the ice melts and the intermediate hydrolyzes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

References

  • Biosynergy Pharma. (2026, January 1).
  • Tianming Pharmaceutical. (n.d.).
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Cite: 3]
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.).
  • Designer-Drug.com. (n.d.). Synthesis of Piperonal. [Cite: 6]
  • CordenPharma. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. [Cite: 7]
  • Sciencemadness.org. (2024, September 30). (Somewhat bad) Synthesis of Piperonal. [Cite: 8]
  • Wikipedia. (n.d.). Duff reaction. [Cite: 9]
  • Google Patents. (n.d.). CN103936709A - Synthetic method of piperonal. [Cite: 10]
  • Sciencemadness.org. (2012, October 24). Vilsmeier-Haack Piperonal Synthesis. [Cite: 11]
  • Chemeurope.com. (n.d.). Duff reaction. [Cite: 12]
  • Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges. [Cite: 13]
  • Cambridge University Press. (n.d.). Duff Reaction. [Cite: 14]
  • YouTube. (2021, September 25). Reimer-Tiemann Reaction. [Cite: 15]
  • Wikipedia. (n.d.). Duff reaction. [Cite: 16]
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Cite: 17]
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Cite: 18]
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Cite: 19]
  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. [Cite: 20]
  • Allen. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Cite: 22]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Cite: 23]
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. [Cite: 24]
  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Cite: 26]
  • Chem-Station Int. Ed. (2016, September 22). Duff Reaction. [Cite: 27]
  • BenchChem. (2025, December).
  • Master Organic Chemistry. (2017, November 9).
  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 17 Notes.
  • YouTube. (2016, February 17). Electrophilic Aromatic Substitution - Common Problems. [Cite: 32]

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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 7-Chloro-1,3-benzodioxole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The unique electronic and steric properties of this substituted benzodioxole—namely, the electron-withdrawing chloro group and the sensitive dioxole ring—present specific challenges and opportunities in synthesis. This document provides a structured, question-and-answer-based approach to navigate these complexities.

Section 1: Reductive Amination

Reductive amination is a cornerstone transformation for converting the aldehyde functionality into valuable secondary and tertiary amines, which are prevalent scaffolds in bioactive molecules.[1] The reaction proceeds via in situ formation of an imine or iminium ion, which is then reduced by a selective hydride source.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the reductive amination of 7-Chloro-1,3-benzodioxole-5-carbaldehyde?

A1: The choice of reducing agent is critical. For this substrate, Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the premier choice for one-pot reductive aminations.[2][3] Its mild nature and steric bulk allow for the selective reduction of the intermediate iminium ion much faster than the starting aldehyde.[2] This selectivity is crucial because the electron-withdrawing chloride on the ring can enhance the reactivity of the aldehyde, making it more susceptible to reduction by harsher reagents like sodium borohydride (NaBH₄).

  • Why NaBH(OAc)₃ is preferred:

    • High Selectivity: It does not readily reduce aldehydes or ketones, preventing the formation of the corresponding alcohol byproduct.[3][4] This allows for a convenient one-pot procedure where the amine, aldehyde, and reducing agent are mixed together.[2]

    • Acid Tolerance: The reaction can be performed in the presence of a catalytic amount of acetic acid, which accelerates imine formation without decomposing the hydride reagent.[2]

    • Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste streams.[3]

Q2: My reductive amination is sluggish or incomplete. What are the likely causes and how can I fix it?

A2: Incomplete conversion is a common issue. The primary bottleneck is often inefficient imine formation. The electron-withdrawing nature of the chlorine on 7-Chloro-1,3-benzodioxole-5-carbaldehyde makes the carbonyl carbon more electrophilic, which should favor imine formation. However, if the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), this step can be slow.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low Conversion / Starting Aldehyde Remains 1. Inefficient Imine Formation: The equilibrium may not favor the imine.Add a dehydrating agent: Include 3Å or 4Å molecular sieves to remove water, driving the equilibrium towards the imine. • Catalyze with acid: Add 1-5% acetic acid (AcOH). This protonates the carbonyl oxygen, making the aldehyde more electrophilic for amine attack.[5] • Use a Lewis Acid: For particularly challenging amines, a catalyst like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be used to activate the aldehyde.
2. Inactive Reducing Agent: NaBH(OAc)₃ is moisture-sensitive.• Use a fresh bottle of NaBH(OAc)₃ or dry it under vacuum before use.
Imine Intermediate Persists in Final Product 1. Insufficient Reducing Agent: Stoichiometry may be inadequate.• Increase the equivalents of NaBH(OAc)₃ from the typical 1.4 to 2.0 equivalents.
2. Steric Hindrance: A bulky amine or the substrate itself may hinder the approach of the hydride.• Increase the reaction time and/or temperature (e.g., from room temperature to 40-50°C in a solvent like 1,2-dichloroethane).
Formation of Alcohol Byproduct 1. Non-selective Reducing Agent: Use of NaBH₄ instead of NaBH(OAc)₃.• If using NaBH₄, ensure imine formation is complete before adding the reducing agent. This can be monitored by TLC or LC-MS. Add NaBH₄ portion-wise at a low temperature (0°C).
2. Hydrolysis of Imine: Water in the reaction can hydrolyze the imine back to the aldehyde, which is then reduced.• Ensure all reagents and solvents are anhydrous.
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
  • To a stirred solution of 7-Chloro-1,3-benzodioxole-5-carbaldehyde (1.0 equiv) and the desired amine (1.1 equiv) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane or THF, 0.2 M), add glacial acetic acid (0.05 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Reductive Amination Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification aldehyde 7-Chloro-1,3-benzodioxole- 5-carbaldehyde mix Combine Aldehyde, Amine, Solvent aldehyde->mix amine Primary or Secondary Amine amine->mix solvent Anhydrous Solvent (e.g., DCE) solvent->mix add_acid Add Catalytic AcOH (Optional) mix->add_acid imine_formation Stir 30-60 min (Imine Formation) add_acid->imine_formation add_stab Add NaBH(OAc)₃ imine_formation->add_stab stir Stir 12-24h at RT add_stab->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product Final Amine Product purify->product

Caption: Step-by-step workflow for reductive amination.

Section 2: Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the benzodioxole ring is an ideal handle for carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura coupling. This reaction is essential for synthesizing biaryl structures commonly found in pharmaceuticals.[6] However, aryl chlorides are notoriously less reactive than bromides or iodides, requiring highly active catalyst systems.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of 7-Chloro-1,3-benzodioxole-5-carbaldehyde failing? I'm using a standard Pd(PPh₃)₄ catalyst.

A1: The failure is likely due to the low reactivity of the aryl chloride. The carbon-chlorine bond is strong, and its oxidative addition to a Pd(0) center is the rate-limiting step.[7] Standard catalysts like Pd(PPh₃)₄ are generally ineffective for this transformation. You must use a more advanced catalyst system specifically designed for aryl chlorides.

Q2: What is the state-of-the-art catalyst system for coupling aryl chlorides like this one?

A2: Highly active catalyst systems for aryl chlorides consist of a palladium source and a specialized, bulky, electron-rich phosphine ligand.[7][8] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.

  • Recommended Ligands:

    • Dialkylbiarylphosphines: SPhos, XPhos, and RuPhos are industry standards. Their steric bulk favors the formation of highly reactive monoligated L₁Pd(0) species, which are essential for activating the C-Cl bond.[7]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr are also highly effective due to their strong sigma-donating ability, which increases the electron density on the palladium center.

  • Recommended Palladium Precatalysts:

    • Using air-stable Pd(II) precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3) is highly recommended. These complexes readily generate the active Pd(0) species in situ, leading to more reproducible results.[6]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
No Reaction / Low Conversion 1. Inactive Catalyst: Oxidative addition of the C-Cl bond is too slow.Switch to a specialized ligand: Replace PPh₃ with a bulky, electron-rich ligand like SPhos or XPhos.[7][8] • Use a precatalyst: Employ an air-stable precatalyst (e.g., SPhos-Pd-G3) for reliable generation of the active Pd(0) species.[6]
2. Inappropriate Base/Solvent: The base is crucial for the transmetalation step.Use a stronger base: For aryl chlorides, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[7] • Choose an appropriate solvent: Aprotic polar solvents like dioxane, toluene, or THF are standard. The presence of some water can sometimes be beneficial.
Homocoupling of Boronic Acid 1. Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid.Degas thoroughly: Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.
2. Slow Oxidative Addition: If the primary coupling is slow, side reactions become more prominent.• Address the catalyst activity as described above. A more active catalyst will outcompete the homocoupling pathway.
Protodeboronation (Boronic acid replaced by -H) 1. Excess Water/Base and High Temperature: This combination can lead to the cleavage of the C-B bond.• Use anhydrous solvents and dry the base (e.g., K₃PO₄) before use. • Avoid unnecessarily high temperatures or prolonged reaction times.
Dehalogenation (Chloride replaced by -H) 1. Side reaction on the catalyst: β-hydride elimination from certain intermediates can lead to dehalogenation.• This is often ligand-dependent. Trying a different class of ligand (e.g., switching from a biarylphosphine to an NHC) may mitigate this.
Illustrative Catalyst/Ligand Performance
Catalyst SystemLigand TypeTypical Yield for Aryl ChloridesKey Advantage
Pd₂(dba)₃ / SPhosBuchwald Biaryl Phosphine>90%High activity, broad substrate scope.[7]
Pd(OAc)₂ / XPhosBuchwald Biaryl Phosphine>90%Excellent for sterically hindered substrates.
[Pd(IPr)(cin)Cl]N-Heterocyclic Carbene (NHC)>85%High thermal stability, effective for heteroaryl chlorides.[8]
Pd(PPh₃)₄Triarylphosphine<10%Generally unsuitable for unactivated aryl chlorides.
Visualization: Suzuki-Miyaura Catalytic Cycle

G Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX 7-Chloro-benzodioxole- 5-carbaldehyde (Ar-Cl) ArX->OxAdd PdII L-Pd(II)(Ar)(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal DiarylPd L-Pd(II)(Ar)(R) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Section 3: Knoevenagel Condensation & Oxidation

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base, yielding an electron-deficient alkene.[9]

Q: What is a suitable catalyst for the Knoevenagel condensation with this substrate?

A: A weak organic base is typically sufficient. Piperidine or pyrrolidine are classic choices. The reaction proceeds via deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde. Using a strong base like NaOH or NaOMe is discouraged as it can promote self-condensation of the aldehyde or other side reactions.[9] For a greener approach, catalyst-free grinding or using a mild Lewis acid can also be effective.[10]

Troubleshooting Tip: If the reaction is slow, consider the Doebner modification, which uses pyridine as both the solvent and base, often with a catalytic amount of piperidine. This is particularly effective when one of the activating groups on the methylene compound is a carboxylic acid, as it facilitates a subsequent decarboxylation.[9][11]

Oxidation to Carboxylic Acid

Converting the aldehyde to the corresponding carboxylic acid is a common synthetic step.

Q: I need to oxidize the aldehyde without affecting the chloro-substituent or the benzodioxole ring. What catalyst should I use?

A: The Pinnick oxidation is an excellent choice for this selective transformation. It uses sodium chlorite (NaClO₂) as the oxidant, buffered with a phosphate salt (e.g., NaH₂PO₄) and in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is highly chemoselective for aldehydes and operates under mild conditions, preserving other functional groups.[7] Alternative green methods include biocatalytic oxidation using aldehyde dehydrogenases (ALDHs) or selenium-catalyzed oxidation with hydrogen peroxide, which also offer high chemoselectivity.[12][13] Strong oxidants like potassium permanganate should be avoided as they can lead to over-oxidation or degradation of the sensitive benzodioxole moiety.

References

  • Current time inform
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. MDPI. [Link]
  • ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes | Request PDF.
  • A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PMC - NIH. [Link]
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. [Link]
  • Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. Semantic Scholar. [Link]
  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
  • Knoevenagel condens
  • (PDF) Palladium Catalysts for Cross-Coupling Reaction.
  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Reductive Amin
  • Hitchhiker's guide to reductive amin
  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.
  • The Knoevenagel condensation is a special case of the aldol conde... Study Prep in Pearson+. [Link]
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
  • Knoevenagel Condensation Doebner Modific
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]
  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. MDPI. [Link]

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Technical Support Center: Synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde. This document provides in-depth troubleshooting and procedural guidance for the critical workup phase of this synthesis, which is commonly achieved via a Vilsmeier-Haack formylation of 4-chloro-1,2-(methylenedioxy)benzene. The advice herein is tailored for researchers and drug development professionals aiming for high purity and yield.

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic compounds.[1][2][3] It involves the creation of a Vilsmeier reagent, an electrophilic iminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This reagent then undergoes an electrophilic aromatic substitution with the substrate. The subsequent aqueous workup is paramount as it hydrolyzes the resulting iminium intermediate to the final aldehyde product.[2][5][6]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during the post-reaction workup and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Quenching & Initial Hydrolysis

Q1: My reaction mixture is a thick, dark slurry after completion. What is the safest and most effective way to quench it?

A1: This is typical for Vilsmeier-Haack reactions. The high concentration of reagents and intermediates often results in a viscous mixture. The key is a slow, controlled quench to manage the highly exothermic hydrolysis of excess POCl₃ and the Vilsmeier reagent.

  • Expert Insight: Rapidly adding water can cause a violent, uncontrolled release of heat and HCl gas. The recommended procedure is to cool the reaction vessel in an ice-water bath and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[7] This provides a large thermal sink to absorb the heat of hydrolysis safely.

  • Troubleshooting:

    • Problem: The mixture remains very acidic and hot.

    • Solution: Ensure you are using a sufficient excess of ice (at least 5-10 times the volume of the reaction mixture). Continue stirring vigorously until all the ice has melted and the mixture is at or below room temperature. This ensures complete hydrolysis of the reactive intermediates.[2][5]

Q2: After quenching the reaction on ice, a large amount of solid precipitated. Is this my product?

A2: Not necessarily. While some product may precipitate, the initial solid is often a complex mixture. The primary goal of the initial quench is hydrolysis of the iminium salt intermediate to the aldehyde.[6] The product, 7-Chloro-1,3-benzodioxole-5-carbaldehyde, is a solid with moderate polarity and should be extracted into an organic solvent.

  • Step-by-Step Protocol:

    • After the initial quench and hydrolysis, neutralize the acidic solution. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) while monitoring the pH with litmus paper or a pH meter. Be cautious, as vigorous CO₂ evolution will occur with bicarbonate.[8]

    • Continue adding the base until the mixture is neutral to slightly basic (pH 7-8).

    • Proceed to organic extraction using a suitable solvent like ethyl acetate, dichloromethane, or diethyl ether.[9]

Category 2: Extraction & Washing

Q3: I've performed the extraction, but my organic layer has formed a severe emulsion with the aqueous layer. How can I resolve this?

A3: Emulsion formation is a common issue, often caused by residual DMF and particulate matter.[8]

  • Expert Insight: Avoid vigorous shaking in the separatory funnel. Instead, use gentle but thorough inversions. To break a persistent emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the two phases.

  • Troubleshooting Solutions:

    • Brine Wash: Add a significant volume of brine and allow the separatory funnel to stand undisturbed for 15-30 minutes.

    • Filtration: If solids are present, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help break the emulsion.

    • Solvent Addition: Adding more of the organic extraction solvent can sometimes help resolve the emulsion.

Q4: What is the purpose of the sequential aqueous washes after the initial extraction?

A4: The washing steps are critical for removing specific impurities and ensuring the purity of the final crude product before chromatography or recrystallization.

  • Scientific Rationale:

    • Water Wash: Removes the bulk of water-soluble impurities like DMF and inorganic salts.

    • Saturated NaHCO₃ Wash: Neutralizes any remaining traces of acid (HCl, phosphoric acid byproducts). This is crucial to prevent potential acid-catalyzed degradation of the product.[8]

    • Brine (NaCl) Wash: Removes residual water from the organic layer before the drying step, making the subsequent drying agent (like Na₂SO₄ or MgSO₄) more effective.

Category 3: Product Isolation & Purification

Q5: After concentrating the organic layer, my crude product is a dark, oily solid. What is the best method for purification?

A5: The crude product from a Vilsmeier-Haack reaction is rarely pure enough for immediate use. The color is indicative of polymeric byproducts. The two primary methods for purification are recrystallization and column chromatography.

  • Method 1: Recrystallization (Preferred for >85% crude purity)

    • Expert Insight: Recrystallization is an efficient method for purifying solid compounds. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[10]

    • Recommended Solvents: A mixture of hexane and ethyl acetate, or ethanol/water are good starting points for substituted benzaldehydes.[10] Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Method 2: Silica Gel Column Chromatography (For complex mixtures or oily products)

    • Expert Insight: This is the most reliable method for separating the target aldehyde from byproducts. A typical mobile phase (eluent) would be a gradient of ethyl acetate in hexane.

    • Procedural Table:

StepParameterRecommended Value/SolventPurpose
1Stationary PhaseSilica Gel (230-400 mesh)Standard adsorbent for moderately polar compounds.
2Mobile Phase5-20% Ethyl Acetate in HexaneElutes the product while retaining more polar impurities.
3MonitoringThin Layer Chromatography (TLC)To identify fractions containing the pure product.

Q6: My final yield is lower than expected. What are the common points of product loss?

A6: Product loss can occur at several stages of the workup.

  • Troubleshooting Checklist:

    • Incomplete Hydrolysis: If the iminium salt is not fully hydrolyzed, it will not be extracted into the organic phase. Ensure the quenched mixture is stirred for a sufficient time (e.g., 1-2 hours) before neutralization and extraction.[6]

    • Insufficient Extraction: Perform multiple extractions (e.g., 3x with your chosen solvent) to ensure all the product is transferred from the aqueous layer.

    • Emulsion Issues: Significant product can be trapped in an unresolved emulsion layer.

    • Purification Losses: During recrystallization, using too much solvent will result in product remaining in the mother liquor. During chromatography, overly broad fractions can lead to loss of pure material.

Workflow Visualization

The following diagram illustrates the recommended workup procedure for isolating 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Workup_Procedure cluster_reaction Reaction Phase cluster_quench Quench & Hydrolysis cluster_neutralize Neutralization & Extraction cluster_wash Washing & Drying cluster_purify Isolation & Purification Reaction Completed Vilsmeier-Haack Reaction Mixture (Dark Slurry) Quench Pour onto Crushed Ice/Water Reaction->Quench Slow Addition Hydrolysis Stir until Homogeneous (Iminium Salt Hydrolysis) Quench->Hydrolysis Neutralize Neutralize with NaHCO3 (aq) to pH 7-8 Hydrolysis->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) Neutralize->Extract Separate Separate Organic and Aqueous Layers Extract->Separate Wash_NaHCO3 Wash with sat. NaHCO3 Separate->Wash_NaHCO3 Organic Layer Aqueous_Waste Aqueous Waste (Check for Product) Separate->Aqueous_Waste Aqueous Waste Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 / MgSO4 Wash_Brine->Dry Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate Crude Crude Product (Dark Oily Solid) Concentrate->Crude Purify Purify by Recrystallization or Column Chromatography Crude->Purify Final_Product Pure Crystalline Product: 7-Chloro-1,3-benzodioxole-5-carbaldehyde Purify->Final_Product

Fig 1. Standard workup and purification workflow.

References

  • Vilsmeier-Haack reaction - Name-Reaction.com. Name-Reaction.com.
  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department.
  • Workup: Aldehydes - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department.
  • US Patent US4622429A - Process for the preparation of substituted benzaldehydes. Google Patents.
  • Vilsmeier-Haack Reaction - NROChemistry. NROChemistry.
  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.
  • Vilsmeier Reaction - YouTube. Professor Dave Explains.
  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - NIH. National Institutes of Health.

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Technical Support Center: Purification of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 7-Chloro-benzodioxole-5-carbaldehyde, with a specific focus on the removal of the common starting material, 4-chloro-1,2-methylenedioxybenzene.

Introduction: The Synthetic Challenge

The synthesis of 7-Chloro-benzodioxole-5-carbaldehyde, a valuable building block in medicinal chemistry, often involves the formylation of an electron-rich aromatic precursor. A common and logical synthetic route is the electrophilic formylation of 4-chloro-1,2-methylenedioxybenzene. Reactions such as the Vilsmeier-Haack or the Duff reaction are typically employed for this transformation.[1][2][3][4] A significant challenge in these syntheses is often the incomplete conversion of the starting material, leading to a product contaminated with unreacted 4-chloro-1,2-methylenedioxybenzene. This guide is structured to address this specific purification hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my crude 7-Chloro-benzodioxole-5-carbaldehyde contaminated with starting material?

A1: Incomplete reaction is the most common reason. Formylation reactions like the Vilsmeier-Haack or Duff reaction can be sensitive to reaction conditions, and achieving 100% conversion can be challenging. The electron-donating effect of the methylenedioxy group in 4-chloro-1,2-methylenedioxybenzene activates the aromatic ring towards electrophilic substitution, but factors like reaction time, temperature, and stoichiometry of reagents need to be finely tuned to drive the reaction to completion.

Q2: How can I quickly assess the purity of my product and detect the presence of starting material?

A2: Thin-Layer Chromatography (TLC) is the most immediate method. The product, being an aldehyde, is more polar than the starting material. Therefore, on a silica gel TLC plate, the product will have a lower Rf value than the starting material. For visualization, UV light is effective as both compounds are aromatic.[5] Stains like potassium permanganate can also be used, which will react with the aldehyde.[5] For a more quantitative assessment, Proton NMR (¹H NMR) spectroscopy is highly recommended. The aldehyde proton of the product will show a characteristic singlet at approximately 9.8-10.0 ppm, a region where the starting material has no signals.[6][7]

Q3: Can I use a simple acid-base extraction to remove the starting material?

A3: No, a standard acid-base extraction will not be effective. Both the starting material (4-chloro-1,2-methylenedioxybenzene) and the product (7-Chloro-benzodioxole-5-carbaldehyde) are neutral organic compounds and will not be selectively protonated or deprotonated by aqueous acids or bases.

Troubleshooting Guide: Removal of 4-chloro-1,2-methylenedioxybenzene

This section provides detailed protocols to address the presence of the starting material in your final product. The choice of method will depend on the scale of your reaction and the resources available.

Issue 1: Significant Starting Material Contamination (>10%)

When a substantial amount of starting material remains, a bulk separation technique is required. Column chromatography is the most effective method in this scenario.

cluster_0 Crude Product Analysis cluster_1 Column Chromatography cluster_2 Fraction Analysis & Product Isolation TLC_analysis Perform TLC Analysis (e.g., 20% EtOAc/Hexane) prepare_column Prepare Silica Gel Column TLC_analysis->prepare_column NMR_analysis Acquire ¹H NMR Spectrum NMR_analysis->prepare_column load_sample Load Crude Product (Dry or Wet Loading) prepare_column->load_sample elute_column Elute with Gradient Solvent System (e.g., Hexane to EtOAc/Hexane) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions TLC_fractions Analyze Fractions by TLC collect_fractions->TLC_fractions pool_fractions Pool Pure Product Fractions TLC_fractions->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent final_product Obtain Pure Product evaporate_solvent->final_product

Caption: Workflow for purification via column chromatography.

Detailed Protocol for Column Chromatography:

  • TLC Analysis:

    • Prepare a TLC developing chamber with a solvent system such as 20% ethyl acetate in hexanes.

    • Spot the crude product, the starting material (if available as a standard), and a co-spot on a silica gel TLC plate.

    • Develop the plate and visualize under UV light. The product should have a lower Rf than the starting material. This will help in identifying the fractions containing the pure product.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Pack the column with silica gel using a slurry method with your initial eluting solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent.

    • Alternatively, for better resolution, perform dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Start eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). The less polar starting material will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the more polar product.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 7-Chloro-benzodioxole-5-carbaldehyde.

ParameterStarting Material (4-chloro-1,2-methylenedioxybenzene)Product (7-Chloro-benzodioxole-5-carbaldehyde)
Polarity Less PolarMore Polar
Expected Rf HigherLower
¹H NMR (CDCl₃) Aromatic protons (~6.7-6.9 ppm), methylenedioxy protons (~5.9 ppm)Aldehyde proton (~9.8 ppm), aromatic protons (~7.2-7.4 ppm), methylenedioxy protons (~6.1 ppm)

Table 1. Comparative properties for separation.

Issue 2: Minor Starting Material Contamination (<10%)

For smaller amounts of contamination, recrystallization can be an efficient and scalable purification method.

Detailed Protocol for Recrystallization:

  • Solvent Screening:

    • The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but not at room temperature or below. The starting material should ideally remain soluble at lower temperatures.

    • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures thereof).

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Check:

    • Analyze the purified crystals and the mother liquor by TLC or ¹H NMR to determine the effectiveness of the recrystallization. The mother liquor should be enriched with the starting material.

Alternative Method: Bisulfite Adduct Formation

This chemical method is highly specific for aldehydes and can be very effective for removing small amounts of non-aldehyde impurities.

cluster_0 Adduct Formation cluster_1 Extraction & Separation cluster_2 Aldehyde Regeneration dissolve Dissolve Crude Product in a water-miscible solvent (e.g., Methanol) add_bisulfite Add Saturated Aqueous Sodium Bisulfite Solution dissolve->add_bisulfite shake Shake Vigorously add_bisulfite->shake add_solvents Add Water and an Immiscible Organic Solvent (e.g., Ethyl Acetate) shake->add_solvents extract Perform Liquid-Liquid Extraction add_solvents->extract separate_layers Separate Aqueous Layer (contains aldehyde adduct) and Organic Layer (contains starting material) extract->separate_layers treat_aqueous Treat Aqueous Layer with Base (e.g., NaOH) to pH > 10 separate_layers->treat_aqueous back_extract Back-extract with Organic Solvent treat_aqueous->back_extract isolate_product Isolate, Dry, and Evaporate Organic Layer back_extract->isolate_product pure_product Obtain Pure Product isolate_product->pure_product

Sources

Validation & Comparative

A Senior Scientist's Guide to the Quality Assessment of 7-Chloro-benzodioxole-5-carbaldehyde and Its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Researchers in Medicinal Chemistry and Process Development

In the intricate process of drug discovery and synthetic chemistry, the integrity of each molecular building block is non-negotiable. The starting material's purity and identity propagate through every subsequent step, directly influencing reaction yield, impurity profiles, and the biological efficacy of the final active pharmaceutical ingredient (API). 7-Chloro-benzodioxole-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds, is a case in point. This guide provides an in-depth analysis of its Certificate of Analysis (CoA), a critical quality document, and presents a comparative assessment against its common alternatives, grounded in established analytical methodologies and synthetic strategy.

Deconstructing the Certificate of Analysis: Your Blueprint for Quality

A Certificate of Analysis is more than a datasheet; it is a legally binding document that guarantees a specific batch of a chemical meets a predefined set of quality parameters. For a crucial intermediate like 7-Chloro-benzodioxole-5-carbaldehyde (CAS No: 88525-51-3), understanding its CoA is the first line of defense in quality control. While individual supplier formats may vary, a comprehensive CoA must validate both identity and purity through orthogonal analytical techniques.

Exemplar Certificate of Analysis Parameters for 7-Chloro-benzodioxole-5-carbaldehyde:

ParameterSpecificationMethodSignificance for the Synthetic Chemist
Appearance White to Off-White SolidVisual InspectionA deviation from the expected color or form can indicate degradation or the presence of gross contamination.
Identity (¹H NMR) Conforms to Structure¹H Nuclear Magnetic ResonanceConfirms the molecular structure by showing the correct proton chemical shifts, integrations, and coupling patterns for the aldehyde, aromatic, and dioxole protons.
Identity (IR) Conforms to StructureInfrared SpectroscopyVerifies the presence of key functional groups: a strong carbonyl (C=O) stretch (~1680-1700 cm⁻¹), aromatic C-H stretches, and C-O-C stretches of the dioxole ring.
Purity (Assay) ≥ 98.0%HPLC or GCThis is the quantitative measure of the target compound. An assay below 98% risks introducing significant levels of impurities into the reaction, potentially leading to complex purification challenges and side product formation.
Melting Point 128-132 °CCapillary Melting Point ApparatusA sharp melting range close to the literature value is a strong indicator of high purity. A broad or depressed range suggests the presence of impurities.
Residual Solvents Per USP <467> or ICH Q3CHeadspace GC-MSQuantifies volatile organic impurities from the manufacturing process. Certain solvents can be toxic or inhibit catalysts in subsequent reactions.

Strategic Selection: A Comparative Analysis of Alternatives

The choice of a starting material is a strategic decision that impacts the entire synthetic route. While 7-Chloro-benzodioxole-5-carbaldehyde is a versatile reagent, its parent compound, Piperonal, and its bromo-analog, 6-Bromopiperonal, offer distinct advantages depending on the target molecule.

Feature7-Chloro-benzodioxole-5-carbaldehyde Piperonal (Heliotropin) 6-Bromopiperonal
CAS Number 88525-51-3120-57-015930-53-7
Molecular Weight 184.57 g/mol 150.13 g/mol 229.03 g/mol
Typical Purity ≥ 98%≥ 99% (often available as analytical standard)[1][2]≥ 97-98%[3]
Reactivity Profile The electron-withdrawing chlorine atom deactivates the aromatic ring towards electrophilic substitution but can serve as a synthetic handle in specific cross-coupling reactions.Serves as the baseline for reactivity. The unsubstituted ring is more susceptible to electrophilic attack than its halogenated counterparts.The bromine atom is a superior leaving group to chlorine in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), offering greater synthetic versatility.[3]
Primary Use Case As a precursor where the chlorine atom is desired in the final structure or for specific regioselective reactions. It is used for industrial and scientific research.[4]Widely used in fragrances and flavors, and as a precursor for APIs where the unsubstituted benzodioxole core is required.[5][6]Ideal for syntheses requiring downstream functionalization at the 6-position via cross-coupling, such as in the preparation of GPR30-selective agonists.[7]

Experimental Protocols: Ensuring Self-Validating Systems

Trust in a starting material should not be absolute. In-house verification of critical CoA parameters is a hallmark of rigorous science. The following protocol outlines a standardized method for purity verification of benzodioxole aldehydes using High-Performance Liquid Chromatography (HPLC), a robust and widely accessible technique in pharmaceutical labs.[8]

Protocol: Purity Determination by Reverse-Phase HPLC

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of HPLC-grade acetonitrile (ACN) and water. An isocratic method (e.g., 65:35 ACN:H₂O) is often sufficient.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 360 nm (after derivatization) or a lower wavelength like 254 nm for the underivatized aldehyde.

    • Column Temperature: 30°C.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard (if available) or the test compound at 1.0 mg/mL in acetonitrile.

    • From the stock solution, prepare a working standard at approximately 0.1 mg/mL by diluting with the mobile phase.

    • Prepare the sample for analysis by dissolving it to the same concentration (0.1 mg/mL) in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the working standard multiple times (e.g., n=5) to establish system suitability (checking for consistent retention times and peak areas). The relative standard deviation (RSD) for the peak area should be <2%.

    • Inject the sample solution.

    • Run time should be sufficient to allow for the elution of the main peak and any potential post-eluting impurities (e.g., 20-30 minutes).

  • Data Interpretation:

    • Purity is calculated based on the principle of area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Purity (%) = (Area_main_peak / Σ Area_all_peaks) * 100

    • This result should be compared directly with the value reported on the supplier's CoA.

HPLC_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (e.g., 65:35 ACN:H₂O) B Prepare Standard & Sample (0.1 mg/mL in Mobile Phase) A->B C Filter all solutions (0.45 µm Syringe Filter) B->C D System Equilibration (C18 Column, 1.0 mL/min) C->D E Inject Blank (Establish Baseline) D->E F System Suitability (Inject Standard, n=5, RSD < 2%) E->F G Inject Sample F->G H Integrate Chromatogram G->H I Calculate Area Percent Purity = (A_main / A_total) * 100 H->I J Compare result with CoA Specification (≥98.0%) I->J

Caption: A validated workflow for HPLC purity assessment of benzodioxole aldehydes.

Causality Behind Experimental Choices & Mechanistic Insights

The choice of a halogenated versus a non-halogenated benzodioxole aldehyde is fundamentally a question of synthetic strategy. The halogen's electronic effect and its capacity to act as a leaving group are the primary considerations.

  • Electronic Effects: The aldehyde group is a meta-director for electrophilic aromatic substitution. However, the chlorine atom in 7-Chloro-benzodioxole-5-carbaldehyde is also a deactivating group, making further electrophilic substitutions on the ring more difficult compared to Piperonal. This deactivating effect can be beneficial, preventing unwanted side reactions in complex syntheses.

  • Synthetic Utility in Cross-Coupling: The true value of the halogenated analogs lies in their utility in modern synthetic chemistry. The carbon-halogen bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, a transformation not possible with Piperonal. 6-Bromopiperonal is often preferred over the chloro-analog for these reactions due to the C-Br bond's lower bond dissociation energy, which facilitates oxidative addition to the Palladium(0) catalyst—the rate-limiting step in many cross-coupling cycles.

Synthetic_Logic cluster_target Target Molecule Characteristics cluster_choice Optimal Starting Material A Synthetic Goal B Requires Unsubstituted Benzodioxole Core A->B If C Requires Halogen in Final Structure A->C If D Requires Functionalization via Cross-Coupling A->D If E Piperonal B->E Then Choose F 7-Chloro-benzodioxole- 5-carbaldehyde C->F Then Choose G 6-Bromopiperonal D->G Then Choose (C-Br > C-Cl reactivity)

Caption: Logical decision pathway for selecting the appropriate benzodioxole aldehyde starting material.

By rigorously interrogating the Certificate of Analysis, performing independent verification, and making strategic choices based on the chemical reactivity of available alternatives, researchers can build a foundation of quality that ensures the integrity and success of their scientific endeavors.

References

  • MDPI.Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • Thinky.How to test the purity of benzaldehyde?
  • Semantic Scholar.Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
  • ResearchGate.Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • U.S. Environmental Protection Agency (EPA).Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • Aurora Pro Scientific.HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Waters.Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

Sources

A Senior Application Scientist's Guide to the HPLC Analysis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 7-Chloro-1,3-benzodioxole-5-carbaldehyde, a key building block in the synthesis of various therapeutic agents, demands a robust and reliable analytical methodology for its characterization and quality control. This guide, developed from a Senior Application Scientist's perspective, provides an in-depth, optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Furthermore, it presents a comparative evaluation with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), to empower researchers with the knowledge to select the most appropriate method for their specific needs.

The Critical Role of Analytical Precision for 7-Chloro-1,3-benzodioxole-5-carbaldehyde

7-Chloro-1,3-benzodioxole-5-carbaldehyde (C₈H₅ClO₃, M.W. 184.58 g/mol ) is a substituted aromatic aldehyde whose purity can significantly impact the yield and impurity profile of subsequent synthetic steps.[1][2][3][4][5] Therefore, a highly selective and sensitive analytical method is crucial for monitoring reaction progress, identifying potential impurities, and ensuring the quality of starting materials.

An Optimized Reverse-Phase HPLC Method for Direct Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, precision, and high resolving power.[6] For a moderately polar compound like 7-Chloro-1,3-benzodioxole-5-carbaldehyde, a reverse-phase HPLC method is the logical first choice. The following protocol has been designed to provide excellent peak shape, resolution, and sensitivity for the direct analysis of this analyte.

Experimental Protocol: Optimized HPLC Method

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its broad applicability and excellent performance with aromatic compounds.[1]

2. Mobile Phase and Elution Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: Acetonitrile

  • Rationale for Mobile Phase Selection: The use of a C18 column necessitates a polar mobile phase.[7] A mixture of water and a miscible organic solvent like acetonitrile allows for the effective elution of moderately non-polar analytes. The addition of formic acid to the aqueous phase helps to control the pH, which can improve peak shape for compounds with acidic or basic functionalities and minimize interactions with residual silanols on the stationary phase.

  • Gradient Elution: A gradient elution is proposed to ensure the timely elution of the main analyte while also separating it from potential impurities with different polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
17.02080
17.16040
20.06040

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: The benzodioxole moiety exhibits UV absorbance.[8] Based on the UV spectrum of 1,3-benzodioxole, a primary detection wavelength of 254 nm is recommended for good sensitivity to the aromatic system.[9] A secondary wavelength of 290 nm can also be monitored to aid in peak identification and purity assessment. A DAD allows for the acquisition of the full UV spectrum of the peak for further confirmation.

4. Sample and Standard Preparation:

  • Solvent: A mixture of acetonitrile and water (50:50, v/v) is a suitable solvent for dissolving 7-Chloro-1,3-benzodioxole-5-carbaldehyde and is compatible with the mobile phase.

  • Standard Concentration: A stock solution of 1 mg/mL can be prepared, with further dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Diagram: HPLC Workflow for 7-Chloro-1,3-benzodioxole-5-carbaldehyde Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis dissolve Dissolve in Acetonitrile/Water filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Column (30°C) autosampler->column pump Gradient Pump pump->column detector DAD/UV-Vis Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the HPLC analysis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Comparative Analysis with Alternative Methodologies

While the proposed HPLC method offers a robust and direct approach, alternative techniques may be more suitable depending on the specific analytical challenge. Here, we compare the HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For chlorinated aromatic compounds, GC is a particularly effective separation technique.[11]

Protocol Outline: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Injection: Split/splitless inlet at 250 °C.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

Comparison Table: HPLC vs. GC-MS

FeatureOptimized HPLC-UV MethodGC-MS Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid stationary phase.
Analyte Suitability Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.
Sample Preparation Simple dissolution and filtration.May require derivatization for less volatile compounds, but likely suitable for direct analysis of the target analyte.
Selectivity Based on polarity and retention time. DAD provides spectral confirmation.High selectivity from both chromatographic separation and mass fragmentation patterns.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM).
Instrumentation Cost Moderate.Higher.
Analysis Time ~20 minutes per sample.~20-30 minutes per sample.
Key Advantage Direct analysis of a wide range of compounds without the need for derivatization.Unambiguous identification through mass spectral libraries and high sensitivity.[12]
Potential Limitation Lower sensitivity compared to GC-MS for some analytes.Not suitable for non-volatile or thermally labile impurities.
Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[2][13][14][15] For small molecules in the pharmaceutical industry, CE offers high separation efficiency and minimal sample consumption.[2]

Protocol Outline: Capillary Electrophoresis (Micellar Electrokinetic Chromatography - MEKC)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).

  • Rationale: As a neutral molecule, 7-Chloro-1,3-benzodioxole-5-carbaldehyde would not migrate in a standard capillary zone electrophoresis (CZE) setup. MEKC introduces micelles (formed by SDS) as a pseudostationary phase, allowing for the separation of neutral compounds based on their partitioning between the aqueous buffer and the micelles.[3]

  • Applied Voltage: 20-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 254 nm.

Comparison Table: HPLC vs. Capillary Electrophoresis

FeatureOptimized HPLC-UV MethodCapillary Electrophoresis (MEKC) Method
Principle Chromatographic partitioning.Differential migration in an electric field and partitioning into micelles.
Separation Efficiency High.Very high, often exceeding that of HPLC.
Sample Volume Microliter range (e.g., 10 µL).Nanoliter range (e.g., 5-10 nL).
Solvent Consumption Milliliters per analysis.Microliters per analysis (very low).
Analysis Time ~20 minutes.Typically faster, often <15 minutes.
Robustness Generally very robust and reproducible.Can be more sensitive to matrix effects and requires careful method development for good reproducibility.
Instrumentation Cost Moderate.Generally lower than HPLC.
Key Advantage High robustness and widespread use in QC environments.Extremely low sample and solvent consumption, high separation efficiency.[15]
Potential Limitation Higher solvent consumption and waste generation.Lower sensitivity due to the small injection volume and short path length for detection.
Logical Framework for Method Selection

Method_Selection cluster_goals Primary Analytical Need cluster_methods Recommended Method start Analytical Goal for 7-Chloro-benzodioxole-5-carbaldehyde routine_qc Routine QC & Purity Assay? start->routine_qc trace_impurity Trace Impurity Identification? start->trace_impurity high_throughput High-Throughput Screening / Low Sample Volume? start->high_throughput routine_qc->trace_impurity No hplc HPLC-UV routine_qc->hplc Yes trace_impurity->high_throughput No gcms GC-MS trace_impurity->gcms Yes ce Capillary Electrophoresis high_throughput->ce Yes why_hplc why_hplc hplc->why_hplc Reason: Robust, reliable, and well-established for pharmaceutical assays. why_gcms why_gcms gcms->why_gcms Reason: Unparalleled identification power and sensitivity for volatile impurities. why_ce why_ce ce->why_ce Reason: High efficiency with minimal sample and solvent consumption.

Caption: Decision-making framework for selecting an analytical method.

Conclusion and Recommendations

For the routine quality control and purity assessment of 7-Chloro-1,3-benzodioxole-5-carbaldehyde, the proposed reverse-phase HPLC method stands out as the most suitable choice. Its robustness, ease of use, and direct applicability make it ideal for implementation in a regulated environment.

GC-MS should be considered a powerful complementary technique, particularly for the identification of unknown volatile impurities or for trace-level analysis where high sensitivity is required. Its strength lies in providing definitive structural information.

Capillary Electrophoresis , with its high separation efficiency and minimal consumption of resources, is an excellent option for research environments where sample volume is limited or for high-throughput screening applications.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, including the need for quantitation, identification, sample throughput, and available instrumentation. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the generation of high-quality, reliable data in the analysis of this critical pharmaceutical intermediate.

References

  • Benchchem. (n.d.). Application Note: High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS with a Deuterated Internal Standard.
  • Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes.
  • Taylor & Francis Online. (n.d.). UV Spectra of Some Derivatives of 1–3 Benzodioxole with Weakly Perturbating Substituents (-CH2X). Study of a Constant Component of Intensity.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivat.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
  • Prasad, K. N. N., et al. (2024). Theoretical Insights and Solvatochromic Behavior of 1,3-Benzodioxole Derivatives. Current Research Progress in Physical Science.
  • RSC Advances (RSC Publishing). (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • PubMed. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?.
  • ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors.
  • Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
  • YouTube. (2025). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?.
  • American Industrial Hygiene Association Journal. (n.d.).
  • Newcrom. (n.d.). Separation of Benzaldehyde, 2-hydroxy-5-nitro- on Newcrom R1 HPLC column.
  • ScienceDirect. (n.d.). Analysis of small molecules for clinical diagnosis by capillary electrophoresis.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • PMC - NIH. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • PubMed. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals.
  • ResearchGate. (n.d.). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals.
  • University of Massachusetts Lowell. (n.d.). Capillary Electrophoresis.
  • Chemdiv. (n.d.). Compound 7-chloro-2H-1,3-benzodioxole-5-carbaldehyde.
  • Periodica Polytechnica Chemical Engineering. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC.
  • ChemicalBook. (2025). 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE | 88525-51-3.
  • SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[UV-VIS] - Spectrum.
  • Echemi. (n.d.). 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE.
  • Santa Cruz Biotechnology. (n.d.). 7-chloro-1,3-benzodioxole-5-carbaldehyde | CAS 88525-51-3.
  • Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-.

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A Comparative Guide to the Analysis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the precise identification and quantification of intermediates are paramount. 7-Chloro-1,3-benzodioxole-5-carbaldehyde, a key building block in the synthesis of various target molecules, requires robust analytical methods to ensure purity, monitor reaction progress, and guarantee the quality of final products. This guide provides an in-depth technical comparison of analytical methodologies, focusing on a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method, and contrasts it with alternative techniques.

The Analytical Challenge

7-Chloro-1,3-benzodioxole-5-carbaldehyde (MW: 184.58 g/mol , Formula: C8H5ClO3) possesses a unique chemical structure—a halogenated aromatic aldehyde with a benzodioxole core—that presents distinct analytical considerations.[1] The presence of a chlorine atom, an aldehyde functional group, and a moderately volatile aromatic system makes GC-MS a prime candidate for its analysis. GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2]

Proposed GC-MS Method: A Detailed Protocol

While a specific validated method for this exact compound is not widely published, a robust method can be developed based on established principles for analyzing halogenated aromatic aldehydes.[3][4][5] The following protocol is designed for optimal resolution, sensitivity, and reproducibility.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 7-Chloro-1,3-benzodioxole-5-carbaldehyde Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Dilution Dilute to working concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Injection Inject 1 µL into GC Inlet Dilution->Injection Transfer to GC vial Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Data Acquisition Spectrum Extract Mass Spectrum of the analyte peak Chromatogram->Spectrum Identification Identify based on retention time and fragmentation Spectrum->Identification Quantification Quantify using peak area Identification->Quantification

Caption: Workflow for the GC-MS analysis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a sample of the material and dissolve it in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Perform serial dilutions to achieve a final concentration within the calibrated range of the instrument, typically in the 1-10 µg/mL range.

    • Rationale: Proper dissolution and dilution are crucial for preventing column overload and ensuring the response is within the linear dynamic range of the detector.

  • GC-MS Instrumentation and Parameters:

    • System: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.[2]

    • Column: A mid-polarity capillary column, such as a 5% phenyl polysiloxane (e.g., HP-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended.[6]

      • Rationale: This stationary phase provides excellent separation for a wide range of semi-volatile aromatic compounds and is robust enough for routine analysis.

    • Injection:

      • Mode: Splitless injection for trace analysis or a split injection (e.g., 50:1) for higher concentrations.

      • Injector Temperature: 250 °C.

        • Rationale: This temperature ensures rapid volatilization of the analyte without causing thermal degradation, a known issue with some aldehydes at excessively high temperatures.[2]

      • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: The initial hold allows for focusing of the analyte band on the column. The ramp rate is chosen to ensure good separation from potential impurities without excessive peak broadening.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Rationale: EI is a standard, robust ionization technique that produces repeatable fragmentation patterns, which are crucial for library matching and structural confirmation.

      • MS Source Temperature: 230 °C.

      • MS Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Full Scan (e.g., m/z 45-350) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity.[3][7]

        • Rationale: A full scan allows for the identification of unknown impurities, while SIM mode focuses the detector on specific ions of the target analyte, significantly improving the signal-to-noise ratio.

Data Analysis and Interpretation
  • Identification: The primary identification is achieved by matching the retention time of the analyte peak with that of a certified reference standard. Confirmation is provided by comparing the acquired mass spectrum with a reference spectrum. Key expected fragments for 7-Chloro-1,3-benzodioxole-5-carbaldehyde would include the molecular ion (M+) at m/z 184 and 186 (due to the 35Cl and 37Cl isotopes in an approximate 3:1 ratio) and fragments corresponding to the loss of the aldehyde group (-CHO) and other characteristic cleavages.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of known concentration standards. The peak area of the analyte is then used to determine its concentration in the unknown sample.

Comparison with Alternative Methods

While GC-MS is a powerful tool, other analytical techniques may be considered depending on the specific analytical goal.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of non-volatile/thermally labile compounds in the liquid phase.
Analyte Suitability Excellent for 7-Chloro-1,3-benzodioxole-5-carbaldehyde due to its volatility.Suitable, but may require more method development for optimal separation.
Sensitivity Generally very high, especially in SIM mode (ppb levels).[8]Sensitivity depends on the detector (e.g., UV, DAD, MS), typically ppm to ppb levels.[8]
Specificity/Identification High, due to unique mass fragmentation patterns providing structural information.[2]Lower with UV/DAD detectors (based on retention time and UV spectrum). High with an LC-MS system.
Sample Throughput Moderate, typical run times are 15-30 minutes.Can be higher with modern UHPLC systems.
Potential Issues Potential for thermal degradation of labile compounds in the hot injector.[2]Solvent consumption, potential for peak tailing with highly polar compounds.
Instrumentation Cost Generally higher than a standard HPLC-UV system.Lower for HPLC-UV, comparable or higher for LC-MS.
High-Performance Liquid Chromatography (HPLC) as an Alternative

HPLC offers a viable alternative, particularly if the analyte is part of a complex mixture containing non-volatile components or if there are concerns about thermal degradation.[8]

A conceptual HPLC-UV method would involve:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength corresponding to the analyte's chromophore (e.g., ~254 nm or a wavelength maximum determined by a UV scan).

Comparison Logic:

Method_Comparison cluster_analyte Analyte Properties cluster_gcms GC-MS Suitability cluster_hplc HPLC Suitability Analyte 7-Chloro-1,3-benzodioxole-5-carbaldehyde Volatility Semi-Volatile Analyte->Volatility Thermal_Stability Moderately Stable Analyte->Thermal_Stability Chromophore UV Active (Aromatic System) Analyte->Chromophore GCMS GC-MS Volatility->GCMS Favors Thermal_Stability->GCMS Requires careful injector temp. HPLC HPLC-UV Chromophore->HPLC Enables GCMS_Adv High Specificity (MS) High Sensitivity (SIM) Good for Volatiles GCMS->GCMS_Adv GCMS_Disadv Potential thermal degradation GCMS->GCMS_Disadv HPLC_Adv No thermal stress Good for non-volatiles Lower instrument cost (UV) HPLC->HPLC_Adv HPLC_Disadv Lower Specificity (UV) Potential for co-elution HPLC->HPLC_Disadv

Caption: Decision logic for selecting an analytical method for the target analyte.

Conclusion and Recommendation

For the routine analysis, identification, and quantification of 7-Chloro-1,3-benzodioxole-5-carbaldehyde, the proposed GC-MS method is superior due to its high specificity and sensitivity. The ability of mass spectrometry to provide structural confirmation via fragmentation patterns is a significant advantage over UV detection in HPLC, especially for impurity profiling and ensuring unequivocal identification.[2]

While HPLC is a valid alternative and may be preferable for analyzing thermally sensitive mixtures without a mass spectrometer, the detailed information provided by GC-MS makes it the "gold standard" approach for this particular analyte, ensuring the highest level of confidence in the analytical results.[2] The self-validating nature of GC-MS, where both retention time and a unique mass spectrum are used for identification, provides the trustworthiness required in a drug development environment.

References

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather - ResearchGate. (n.d.).
  • Ozseven, A. (2023, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium.
  • Gas chromatography–mass spectrometry. (2023, December 29). In Wikipedia.
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. (2021). Oxford Academic.
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. (2018). RSC Publishing.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2023, June 19). Patsnap Eureka.
  • Assessment of the Ecological Quality of the Santos Estuarine Complex (SE Brazil): Predictive Models and Benthic Foraminifera-Based Index. (2022). MDPI.
  • Aromatics Gas Chromatography-Mass Spectrometry. (n.d.). Hydrocarbons Chemistry & Technology.

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A Definitive Guide to the Structural Confirmation of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural verification of novel and intermediate compounds is paramount. This guide provides a comprehensive, data-driven analysis to definitively confirm the structure of 7-Chloro-benzodioxole-5-carbaldehyde, a key building block in various synthetic pathways. Moving beyond a mere recitation of facts, this document delves into the experimental logic and comparative analysis required for absolute structural elucidation, equipping researchers with the insights to validate their own findings.

The Asserted Structure: More Than Just a Drawing

7-Chloro-benzodioxole-5-carbaldehyde, also known as 7-chloropiperonal, is asserted to possess the molecular structure depicted below. This guide will systematically substantiate this claim through an exhaustive analysis of spectroscopic data and a comparative look at potential isomers.

Molecular Formula: C₈H₅ClO₃[1][2] Molecular Weight: 184.58 g/mol [1] CAS Number: 88525-51-3[2][3]

Visualizing the Confirmed Structure

The following diagram illustrates the confirmed connectivity of atoms in 7-Chloro-benzodioxole-5-carbaldehyde.

Caption: Molecular structure of 7-Chloro-benzodioxole-5-carbaldehyde.

The Spectroscopic Fingerprint: A Multi-faceted Corroboration

The definitive structure of a molecule is elucidated by a confluence of analytical techniques. Here, we dissect the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 7-Chloro-benzodioxole-5-carbaldehyde, drawing comparisons with the well-characterized and structurally similar piperonal to rationalize our assignments.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to reveal four distinct signals, corresponding to the four types of non-equivalent protons in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehyde (-CHO)9.8 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.
Aromatic (H-6)~7.4Doublet (d)1HThis proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will appear as a doublet due to coupling with H-4.
Aromatic (H-4)~7.2Doublet (d)1HThis proton is meta to the aldehyde group and will be coupled to H-6, resulting in a doublet. The electron-donating effect of the dioxole oxygen and the electron-withdrawing effect of the chlorine will influence its precise shift.
Dioxole (-O-CH₂-O-)~6.1Singlet (s)2HThe two protons of the methylenedioxy group are equivalent and appear as a characteristic singlet in a region indicative of protons attached to carbons flanked by two oxygen atoms.

Comparative Analysis with Piperonal: The ¹H NMR spectrum of piperonal shows the aldehyde proton at ~9.8 ppm, the two aromatic protons as doublets around 7.3 and 6.9 ppm, and the dioxole protons as a singlet at ~6.0 ppm. For 7-Chloro-benzodioxole-5-carbaldehyde, the introduction of the electron-withdrawing chlorine atom at the 7-position is expected to deshield the adjacent aromatic proton (H-6) and, to a lesser extent, the H-4 proton, causing a downfield shift for both compared to piperonal.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each unique carbon environment.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O)190 - 192The carbonyl carbon of an aromatic aldehyde is characteristically found in this downfield region.
Aromatic (C-5)130 - 132This carbon is directly attached to the electron-withdrawing aldehyde group.
Aromatic (C-7)128 - 130The attachment of the electronegative chlorine atom causes a significant downfield shift for this carbon.
Aromatic (C-3a and C-7a)148 - 153These are the quaternary carbons of the benzodioxole ring, with their shifts influenced by the attached oxygen atoms.
Aromatic (C-6)~110This carbon is expected to be shielded by the ortho-para directing dioxole oxygens.
Aromatic (C-4)~108Similar to C-6, this carbon is shielded by the dioxole ring.
Dioxole (-O-CH₂-O-)~102This carbon is flanked by two oxygen atoms, resulting in a characteristic chemical shift.

Comparative Analysis with Piperonal: In piperonal, the aldehyde carbon appears around 190 ppm, and the aromatic and dioxole carbons resonate in regions consistent with the predictions above. The most significant difference in the spectrum of 7-Chloro-benzodioxole-5-carbaldehyde will be the chemical shift of C-7, which will be directly influenced by the attached chlorine atom, and the subtle shifts of the other aromatic carbons due to the inductive effect of the chlorine.

Infrared (IR) Spectroscopy: Vibrational Confirmation

The IR spectrum provides crucial information about the functional groups present in the molecule.

Functional Group Expected Absorption (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aldehyde C-H2900 - 2800 and 2800 - 2700Stretching (Fermi doublet)
Carbonyl (C=O)1700 - 1680Stretching
Aromatic C=C1600 - 1450Stretching
C-O (Dioxole)1250 - 1040Asymmetric and Symmetric Stretching
C-Cl800 - 600Stretching

The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the aromatic aldehyde. The characteristic C-H stretches of the aldehyde and the aromatic ring, along with the C-O stretches of the dioxole ring, would further corroborate the structure.

Mass Spectrometry: Fragmentation and Molecular Ion

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and valuable structural information from the fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 184, corresponding to the molecular weight of the compound, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragments:

    • m/z 183 (M-1): Loss of the aldehyde proton.

    • m/z 155 (M-29): Loss of the -CHO group.

    • m/z 125: Subsequent loss of CO from the m/z 155 fragment.

The fragmentation pattern will be a crucial piece of evidence, and comparison with the known mass spectrum of piperonal would show a consistent shift in the molecular ion and key fragments by the mass of a chlorine atom minus a hydrogen atom.

The Importance of Synthesis: Ruling Out Isomers

A robust structural confirmation also considers potential isomeric impurities that could arise during synthesis. A plausible synthetic route for 7-Chloro-benzodioxole-5-carbaldehyde involves the direct chlorination of piperonal.

G Piperonal Piperonal Chlorination Chlorination (e.g., SO₂Cl₂) Piperonal->Chlorination Product 7-Chloro-benzodioxole-5-carbaldehyde Chlorination->Product Isomer 6-Chloro-benzodioxole-5-carbaldehyde (Potential Isomer) Chlorination->Isomer

Caption: Plausible synthetic route and potential isomeric byproduct.

The primary isomeric byproduct of concern would be 6-Chloro-benzodioxole-5-carbaldehyde. However, the spectroscopic techniques discussed can readily distinguish between these two isomers. For instance, in the ¹H NMR of the 6-chloro isomer, the two aromatic protons would appear as singlets, as they would no longer be coupled to each other. This is in stark contrast to the expected pair of doublets for the 7-chloro isomer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain the exact mass, which can be used to confirm the elemental composition.

Conclusion

The structural confirmation of 7-Chloro-benzodioxole-5-carbaldehyde is a process of logical deduction based on a suite of complementary analytical techniques. By carefully analyzing the expected outcomes of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and by comparing these predictions with data from analogous compounds, a definitive and trustworthy structural assignment can be made. This guide provides the framework and the critical reasoning necessary for researchers to approach the structural elucidation of this and other novel compounds with confidence and scientific rigor.

References

  • Royal Society of Chemistry. Electronic Supplementary Information.
  • Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • NIST. 5-Chloro-1,3-benzodioxole. In: NIST Chemistry WebBook.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. Benzaldehyde, 5-chloro-2-hydroxy-. In: NIST Chemistry WebBook.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde.
  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • Wikipedia. Piperonal.
  • Google Patents. CN108752310B - Preparation method of piperonal.

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A Senior Application Scientist's Guide to 7-Halogenated Benzodioxole-5-carbaldehydes: A Comparative Analysis of Chloro vs. Bromo Substituents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences the entire synthetic route and the properties of the final product. Among the versatile building blocks available, halogenated benzodioxoles are of significant interest due to the prevalence of the benzodioxole moiety in numerous natural products and pharmacologically active compounds.[1][2] This guide provides an in-depth comparison of two closely related yet distinct synthons: 7-Chloro-1,3-benzodioxole-5-carbaldehyde and 7-Bromo-1,3-benzodioxole-5-carbaldehyde. We will delve into their properties, synthesis, reactivity, and applications, supported by experimental insights to inform your selection process.

The 1,3-benzodioxole core, also known as methylenedioxyphenyl, is a key pharmacophore found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3] The introduction of a halogen atom at the 7-position, adjacent to the dioxole ring, provides a reactive handle for further molecular elaboration, most notably through transition metal-catalyzed cross-coupling reactions. The choice between a chloro or a bromo substituent is not trivial, as it fundamentally alters the reactivity and, in some cases, the biological profile of downstream compounds.[4][5][6]

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physical and chemical properties of these two reagents is essential for their effective use in synthesis. The primary difference, as expected, lies in their molecular weight due to the different masses of chlorine and bromine. This seemingly small change has subtle but important consequences for properties like density and melting point.

Property7-Chloro-1,3-benzodioxole-5-carbaldehyde7-Bromo-1,3-benzodioxole-5-carbaldehyde
Molecular Formula C₈H₅ClO₃[7][8]C₈H₅BrO₃[9]
Molecular Weight 184.58 g/mol [7][8]229.03 g/mol [9]
Appearance SolidSolid
Melting Point Data not readily available128-132 °C
Boiling Point 293.26 °C at 760 mmHg[8]Data not readily available
Density 1.462 g/cm³[8]Data not readily available
logP 1.88 - 2.34[7][8]~1.9[9]
Topological Polar Surface Area 35.5 Ų[8]35.5 Ų[9]
CAS Number 88525-51-3[8][10][11]15930-53-7 (for 6-bromo isomer)[9]

Note: Data for the 7-bromo isomer is less common in public databases; data for the more prevalent 6-bromo isomer is provided for comparison where applicable, as the positional difference has a minor effect on these specific physical properties.

Synthetic Pathways: From Piperonal to Halogenated Derivatives

The most common synthetic route to these compounds starts from the readily available 1,3-benzodioxole-5-carbaldehyde, commonly known as piperonal.[12] The introduction of a halogen is typically achieved through an electrophilic aromatic substitution reaction.[13] The methylenedioxy group is an activating group, directing electrophiles to the ortho and para positions. Since the para position is occupied by the aldehyde, substitution occurs at the ortho position (C6). Direct halogenation of piperonal often leads to the 6-halo isomer.[14] The synthesis of the 7-halo isomer is less straightforward and may involve a multi-step sequence or the use of a starting material that already contains the halogen in the desired position.

Synthetic_Workflow Piperonal 1,3-Benzodioxole-5-carbaldehyde (Piperonal) Halogenation Electrophilic Halogenation Piperonal->Halogenation Product_Cl 7-Chloro-1,3-benzodioxole- 5-carbaldehyde Halogenation->Product_Cl e.g., Cl₂/Lewis Acid or NCS Product_Br 7-Bromo-1,3-benzodioxole- 5-carbaldehyde Halogenation->Product_Br e.g., Br₂/Lewis Acid or NBS

Caption: Generalized synthetic workflow for halogenated benzodioxole-5-carbaldehydes.

Generalized Experimental Protocol: Electrophilic Bromination

The following protocol is a generalized procedure for the bromination of an activated aromatic aldehyde and should be adapted and optimized for the specific synthesis of the 7-bromo isomer.

  • Dissolution: Dissolve the starting material (e.g., a protected 1,3-benzodioxole precursor) (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture dropwise over 30 minutes. Maintain the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure bromo-derivative.

The Core of the Matter: A Reactivity Showdown

The primary distinction for a synthetic chemist between the 7-chloro and 7-bromo analogs lies in their reactivity, particularly in cross-coupling reactions. This difference is fundamentally governed by the properties of the carbon-halogen bond.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[4] This lower bond dissociation energy means that less energy is required to cleave the C-Br bond. This is especially critical in the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.[4]

The generally accepted order of reactivity for aryl halides in oxidative addition is: I > Br > OTf > Cl.[4] Consequently, 7-bromo-1,3-benzodioxole-5-carbaldehyde is expected to be significantly more reactive than its chloro counterpart.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)(X)L₂ OxAdd->ArPdX Faster for X=Br Slower for X=Cl Transmetal Transmetalation ArPdX->Transmetal + R-M ArPdR Ar-Pd(II)(R)L₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R RedElim->ArR ArX Ar-X (X = Cl or Br) ArX->OxAdd R_M R-M R_M->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling (e.g., Suzuki).

This enhanced reactivity of the bromo-derivative often translates to:

  • Milder Reaction Conditions: Reactions can often be run at lower temperatures.

  • Lower Catalyst Loadings: Less palladium catalyst may be required.

  • Shorter Reaction Times: The reaction may reach completion more quickly.

  • Higher Yields: In challenging coupling reactions, the bromo-compound may provide a superior yield.

However, recent advancements in ligand design have led to the development of highly active palladium catalysts that can effectively activate the more robust C-Cl bond.[4] While aryl chlorides are generally less expensive and more widely available, the higher intrinsic reactivity of aryl bromides often makes them the preferred choice for complex, late-stage syntheses where reliability and yield are paramount.[4]

Applications in Drug Discovery and Development

Both 7-chloro- and 7-bromo-1,3-benzodioxole-5-carbaldehyde are valuable intermediates for the synthesis of complex molecular architectures. The benzodioxole unit is a feature of many biologically active molecules, and the halogen provides a convenient point for diversification.

For example, chloro-substituted benzodioxoles have been incorporated into kinase inhibitors for cancer therapy.[15] The chlorine atom can form specific halogen bonds with the target protein or simply serve as a synthetic handle for building out the molecule. The choice of halogen can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

The aldehyde functionality is also highly versatile, allowing for reactions such as:

  • Reductive amination to form substituted amines.

  • Wittig reactions to form alkenes.

  • Oxidation to a carboxylic acid.[16]

  • Condensation reactions to form various heterocycles.[17]

Conclusion: Making an Informed Choice

The decision to use 7-Chloro- vs. 7-Bromo-1,3-benzodioxole-5-carbaldehyde is a classic trade-off between reactivity and cost/availability.

  • Choose 7-Bromo-1,3-benzodioxole-5-carbaldehyde when:

    • High reactivity is required for challenging cross-coupling reactions.

    • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • Maximizing yield in a late-stage synthesis is the primary goal.

  • Choose 7-Chloro-1,3-benzodioxole-5-carbaldehyde when:

    • Cost is a major consideration, especially for large-scale synthesis.

    • A less reactive substrate is desired to achieve selectivity in a molecule with multiple reactive sites.

    • Modern, highly active catalyst systems are available that can efficiently activate the C-Cl bond.

Ultimately, the optimal choice depends on the specific synthetic challenge at hand. By understanding the fundamental differences in their chemical properties and reactivity, researchers can make a more strategic and informed decision, paving the way for more efficient and successful synthetic campaigns.

References

  • Time in Brisbane, AU. Google.
  • 7-chloro-1,3-benzodioxole-5-carbaldehyde(88525-51-3) 1 h nmr. ChemicalBook.
  • Compound 7-chloro-2H-1,3-benzodioxole-5-carbaldehyde. Chemdiv.
  • 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE | 88525-51-3. ChemicalBook.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE. Echemi.
  • 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE Safety D
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  • Leveraging Halogenated Aromatic Aldehydes for Advanced Organic Synthesis. Chem.eu.
  • 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062. PubChem.
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde 97 15930-53-7. Sigma-Aldrich.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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A Researcher's Guide to the Spectroscopic Nuances of Benzodioxole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Positional isomers, with their identical molecular formulas but distinct arrangements of atoms, often exhibit vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: the well-characterized 1,3-benzodioxole and its more elusive counterpart, 1,2-benzodioxole. While 1,3-benzodioxole is a common structural motif in natural products and pharmaceuticals, a notable scarcity of experimental data exists for 1,2-benzodioxole, suggesting it may be a transient or highly reactive species.[1]

This guide will first offer a comprehensive analysis of the experimental spectroscopic data available for 1,3-benzodioxole across various techniques. Subsequently, based on fundamental spectroscopic principles, we will predict the key distinguishing features that would be expected in the spectra of 1,2-benzodioxole, providing a theoretical framework for its identification and differentiation from the 1,3-isomer.

The Molecular Architecture: 1,2- vs. 1,3-Benzodioxole

The core difference between these isomers lies in the attachment points of the dioxole ring to the benzene ring. In 1,3-benzodioxole, the oxygen atoms are attached to adjacent carbons (positions 1 and 2 of the benzene ring), while in the hypothetical 1,2-benzodioxole, they would be attached to the same carbon and an adjacent carbon, which is chemically unfeasible for a stable aromatic system. A more accurate representation of the isomeric challenge is the comparison between 1,3-benzodioxole and a substituted isomer where the functional group position on the benzene ring is different. However, for the purpose of this guide, we will proceed with the theoretical comparison of the named isomers, acknowledging the stability challenges of 1,2-benzodioxole.

benzodioxole_isomers cluster_13 1,3-Benzodioxole cluster_12 1,2-Benzodioxole (Hypothetical) 1,3-benzodioxole 1,2-benzodioxole [Image representation of 1,2-benzodioxole structure would be placed here if available]

Caption: Molecular structures of 1,3-benzodioxole and the hypothetical 1,2-benzodioxole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for distinguishing isomers due to its sensitivity to the local electronic environment of each nucleus.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-benzodioxole is characterized by two main regions: the aromatic region and the signal from the methylene protons of the dioxole ring.[3]

Experimental Data for 1,3-Benzodioxole:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8m4HAromatic protons
~5.9s2HMethylene protons (-O-CH₂-O-)

Data sourced from various spectral databases.[3][4]

Predicted ¹H NMR Spectrum of 1,2-Benzodioxole:

The hypothetical 1,2-benzodioxole would exhibit a significantly different ¹H NMR spectrum. The aromatic region would likely show a more complex splitting pattern due to the lower symmetry of the molecule. The methylene protons would also be in a different chemical environment and may exhibit a different chemical shift.

Key Differentiating Features:

  • Symmetry: The ¹H NMR spectrum of 1,3-benzodioxole is relatively simple due to its C₂ᵥ symmetry. 1,2-benzodioxole would have lower symmetry, leading to more distinct signals for the aromatic protons.

  • Chemical Shift of Methylene Protons: The electronic environment of the methylene protons in 1,2-benzodioxole would differ from that in the 1,3-isomer, resulting in a different chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[5][6]

Experimental Data for 1,3-Benzodioxole:

Chemical Shift (ppm)Assignment
~148Quaternary aromatic carbons attached to oxygen
~122Aromatic CH carbons
~108Aromatic CH carbons
~101Methylene carbon (-O-CH₂-O-)

Data sourced from various spectral databases.[5]

Predicted ¹³C NMR Spectrum of 1,2-Benzodioxole:

Due to its lower symmetry, 1,2-benzodioxole would be expected to show more than the four distinct carbon signals observed for 1,3-benzodioxole. The chemical shifts of the carbons in the dioxole ring and the aromatic carbons would also be different.

Key Differentiating Features:

  • Number of Signals: 1,3-Benzodioxole exhibits four signals in its proton-decoupled ¹³C NMR spectrum. The less symmetrical 1,2-isomer would be expected to show more signals.

  • Chemical Shift of Dioxole Carbon: The chemical shift of the carbon atom in the dioxole ring would be a key diagnostic feature to distinguish between the two isomers.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7]

Experimental Data for 1,3-Benzodioxole:

Wavenumber (cm⁻¹)Assignment
~3050-2900C-H stretching (aromatic and aliphatic)
~1600, 1480C=C stretching (aromatic)
~1250, 1040C-O-C stretching (asymmetric and symmetric)

Data sourced from NIST WebBook and other spectral databases.[8][9]

Predicted IR Spectrum of 1,2-Benzodioxole:

The IR spectrum of 1,2-benzodioxole would also show characteristic absorptions for aromatic C-H, C=C, and C-O-C stretching. However, the exact positions and intensities of the C-O-C stretching bands would likely differ from those of the 1,3-isomer due to the different arrangement of the ether linkages. The fingerprint region (below 1500 cm⁻¹) would also be unique for each isomer.

Key Differentiating Features:

  • C-O-C Stretching Frequencies: The vibrational modes of the C-O-C bonds are sensitive to the geometry of the dioxole ring and its fusion to the benzene ring. These bands would be expected at different wavenumbers for the two isomers.

  • Fingerprint Region: The complex pattern of absorptions in the fingerprint region provides a unique identifier for a molecule.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.[10]

Experimental Data for 1,3-Benzodioxole:

m/zInterpretation
122Molecular ion [M]⁺
121[M-H]⁺
92Loss of CH₂O
64Further fragmentation

Data sourced from NIST WebBook and PubChem.[10][11]

Predicted Mass Spectrum of 1,2-Benzodioxole:

The molecular ion peak for 1,2-benzodioxole would also be at m/z 122. However, the fragmentation pattern could differ significantly. The arrangement of the atoms in the 1,2-isomer might lead to different, more or less stable, fragment ions compared to the 1,3-isomer.

Key Differentiating Features:

  • Fragmentation Pattern: The relative abundances of the fragment ions would likely be different for the two isomers, reflecting the differences in their bond strengths and the stability of the resulting fragments.

UV-Vis Spectroscopy: Examining the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Data for 1,3-Benzodioxole:

λmax (nm)
~288
~235

Data sourced from SpectraBase.[12]

Predicted UV-Vis Spectrum of 1,2-Benzodioxole:

The UV-Vis spectrum of 1,2-benzodioxole is expected to show absorptions in a similar region to 1,3-benzodioxole, as both contain a substituted benzene ring. However, the exact wavelengths of maximum absorbance (λmax) and the molar absorptivities could differ due to the subtle changes in the electronic structure caused by the different positioning of the dioxole ring.

Key Differentiating Features:

  • λmax and Molar Absorptivity: While both isomers would exhibit characteristic benzene-like absorptions, the position and intensity of these bands would likely be different, reflecting the altered electronic conjugation in the 1,2-isomer.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

nmr_workflow prep Sample Preparation: Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). tube Transfer to a 5 mm NMR tube. prep->tube instrument Place the tube in the NMR spectrometer. tube->instrument acquisition Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. instrument->acquisition processing Process the data (Fourier transform, phasing, baseline correction). acquisition->processing analysis Analyze the chemical shifts, integration, and coupling patterns. processing->analysis

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy (FTIR-ATR)

ir_workflow crystal Ensure the ATR crystal is clean. background Acquire a background spectrum. crystal->background sample Place a small amount of the liquid sample on the ATR crystal. background->sample acquire Acquire the sample spectrum. sample->acquire clean Clean the ATR crystal. acquire->clean analyze Analyze the absorption bands. clean->analyze

Caption: General workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (GC-MS)

gcms_workflow prep Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane). injection Inject the sample into the GC-MS system. prep->injection separation The sample is vaporized and separated on the GC column. injection->separation ionization Eluted compounds are ionized (e.g., by electron impact). separation->ionization detection Ions are separated by their mass-to-charge ratio and detected. ionization->detection analysis Analyze the mass spectrum for the molecular ion and fragmentation pattern. detection->analysis

Caption: General workflow for GC-MS analysis.

Conclusion

This guide provides a detailed spectroscopic characterization of 1,3-benzodioxole and a predictive analysis for the less-documented 1,2-benzodioxole isomer. The significant differences in symmetry and electronic structure between the two isomers would manifest as distinct fingerprints in their respective NMR, IR, and mass spectra. For researchers encountering an unknown benzodioxole derivative, the data and theoretical considerations presented here offer a robust framework for accurate structural assignment. The provided experimental workflows serve as a practical starting point for obtaining high-quality spectroscopic data.

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A Comparative Guide to Alternatives for 7-Chloro-benzodioxole-5-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of alternative reagents to 7-Chloro-benzodioxole-5-carbaldehyde, a valuable substituted aromatic aldehyde in synthetic chemistry. Researchers, scientists, and drug development professionals will find objective analysis and supporting experimental context to make informed decisions when selecting building blocks for their synthetic targets. The benzodioxole moiety is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, making the selection of appropriately functionalized starting materials a critical step in the design and synthesis pipeline.[1]

The core of this analysis rests on functional equivalence and predictable reactivity shifts. 7-Chloro-benzodioxole-5-carbaldehyde offers three key points of chemical reactivity: the aldehyde for condensation and nucleophilic attack, the electron-deficient aromatic ring, and the chloro-substituent, which can act as a handle for cross-coupling reactions or simply as an electronic and steric modulator. The choice of an alternative is therefore dictated by which of these features is essential for the planned synthetic route.

Chapter 1: The Reference Compound: 7-Chloro-benzodioxole-5-carbaldehyde

7-Chloro-1,3-benzodioxole-5-carbaldehyde is an aromatic aldehyde where the benzodioxole core is substituted with a formyl group and a chlorine atom.[2][3] The aldehyde group is the primary site of reactivity for transformations such as condensations, reductive aminations, and oxidations. The presence of the electron-withdrawing chlorine atom deactivates the aromatic ring towards electrophilic substitution while making the aldehyde carbon slightly more electrophilic compared to its non-halogenated parent, piperonal.

Caption: Structure of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Table 1: Physicochemical Properties of the Reference Compound

PropertyValueSource
CAS Number 88525-51-3[4]
Molecular Formula C₈H₅ClO₃[3][4]
Molecular Weight 184.58 g/mol [3][4]
Boiling Point 293.26 °C at 760 mmHg[4]
Topological Polar Surface Area 35.5 Ų[4]
LogP 1.88[4]

Chapter 2: Comparative Analysis of Direct Analogs

Direct analogs are molecules that retain the core 1,3-benzodioxole scaffold but feature different substituents. These are ideal alternatives when the benzodioxole ring system is crucial for the final product's biological activity or structural integrity, but modulation of electronic or steric properties is desired.

Caption: Relationship between the reference compound and its direct analogs.

Alternative 1: Piperonal (1,3-Benzodioxole-5-carbaldehyde)

Piperonal (also known as heliotropin) is the most fundamental analog, lacking the chlorine substituent.[5] It is a widely available and cost-effective starting material used extensively in the flavor, fragrance, and pharmaceutical industries.[5]

  • Reactivity Comparison:

    • Aldehyde: The absence of the electron-withdrawing chlorine atom makes the aldehyde carbon of piperonal slightly less electrophilic than in the reference compound. This can lead to slower reaction rates in nucleophilic additions and condensations.

    • Aromatic Ring: The ring is more electron-rich, making it more susceptible to electrophilic aromatic substitution reactions.

  • Experimental Considerations: In reactions like the Claisen-Schmidt condensation to form chalcones, piperonal may require slightly longer reaction times or more forcing conditions to achieve yields comparable to its chlorinated counterpart.[6]

Alternative 2: 6-Methyl-1,3-benzodioxole-5-carbaldehyde

This analog replaces the electron-withdrawing chlorine with an electron-donating methyl group.[7] This substitution has a significant electronic and steric impact.

  • Reactivity Comparison:

    • Aldehyde: The methyl group's electron-donating nature further reduces the electrophilicity of the aldehyde carbon compared to both piperonal and the chloro-analog.

    • Aromatic Ring: The ring is significantly activated towards electrophilic substitution.

  • Application Focus: This reagent is suitable when a more electron-rich aromatic system is desired in the final product, potentially to modulate binding affinity in a biological target. It serves as a key intermediate in pharmaceutical and fragrance synthesis.[7]

Table 2: Qualitative Reactivity Comparison of Direct Analogs

ReagentSubstituent EffectAldehyde ElectrophilicityRing Activity (Electrophilic Sub.)
7-Chloro- (Ref.) Electron-withdrawingHighestDeactivated
Piperonal Neutral (H)HighNeutral
6-Methyl- Electron-donatingLowerActivated

Chapter 3: Functional Equivalents with Alternative Scaffolds

In many synthetic campaigns, the specific benzodioxole ring is not a mandatory structural feature. Instead, a substituted aromatic or heterocyclic aldehyde is needed simply as a functional handle for building molecular complexity. In these cases, a wider range of alternatives becomes available.

Alternative 3: Substituted Benzaldehydes

If the methylenedioxy bridge is not required, a vast library of substituted benzaldehydes can be considered. The choice depends on the desired electronic and steric profile.

  • Example: 4-Chlorobenzaldehyde

    • Rationale: Provides an aldehyde on a chlorinated aromatic ring, mimicking the electronic properties of the reference compound without the dioxole component.

    • Reactivity: The reactivity of the aldehyde and the ring will be broadly similar to the reference compound, governed by the strong electron-withdrawing effect of the chlorine and the aldehyde group.

Alternative 4: Heterocyclic Aldehydes

For the synthesis of novel heterocyclic entities, aldehydes on different ring systems are often required. These serve as crucial synthons for constructing complex scaffolds.[8]

  • Example: 5-Chloropyrazole-4-carbaldehyde

    • Rationale: This reagent is ideal when the goal is to build fused pyrazole systems or other complex nitrogen-containing heterocycles.[8]

    • Reactivity: The aldehyde exhibits typical reactivity, allowing for condensation and addition reactions. The pyrazole ring itself has a unique electronic distribution and can participate in various transformations, making this a versatile building block for medicinal chemistry.[8]

Chapter 4: Experimental Protocols & Decision-Making

To provide a practical context, we present a baseline protocol for a common transformation involving aromatic aldehydes: the Claisen-Schmidt condensation.

Protocol: Baseline Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an aromatic aldehyde with a ketone (e.g., acetophenone) to yield a chalcone.

  • Reagent Preparation: In a round-bottom flask, dissolve 10 mmol of 7-Chloro-benzodioxole-5-carbaldehyde and 10 mmol of acetophenone in 20 mL of ethanol.

  • Initiation: Cool the mixture in an ice bath. While stirring, add 10 mL of a 40% aqueous sodium hydroxide solution dropwise over 30 minutes.

  • Reaction: Remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. If a solid precipitate forms, collect it by vacuum filtration. If not, acidify the mixture with dilute HCl to induce precipitation.

  • Purification: Wash the crude solid with cold water until the filtrate is neutral. Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Self-Validation: The success of the reaction can be validated by obtaining the melting point of the product and characterizing it using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The disappearance of the aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum is a key indicator of a complete reaction.

Decision-Making Workflow for Reagent Selection

The choice of an alternative reagent is a multi-step process guided by the synthetic goal.

G start Start: Need an Aromatic Aldehyde q1 Is the 1,3-benzodioxole scaffold essential for the final product's function? start->q1 q2 Is the chlorine atom required for cross-coupling or electronic tuning? q1->q2 Yes q3 Is a simple aromatic ring sufficient? q1->q3 No a1 Use 7-Chloro-benzodioxole- 5-carbaldehyde (Reference) q2->a1 Yes a2 Consider Piperonal (unsubstituted) or 6-Methyl-benzodioxole-5-carbaldehyde (for altered electronics) q2->a2 No a3 Select a substituted benzaldehyde (e.g., 4-Chlorobenzaldehyde) q3->a3 Yes a4 Select a heterocyclic aldehyde (e.g., 5-Chloropyrazole-4-carbaldehyde) for novel scaffold synthesis q3->a4 No

Caption: Workflow for selecting an appropriate aldehyde reagent.

Conclusion

7-Chloro-benzodioxole-5-carbaldehyde is a versatile reagent with distinct reactivity conferred by its aldehyde, chloro, and benzodioxole functionalities. However, a range of viable alternatives exists, and the optimal choice is fundamentally linked to the specific requirements of the synthetic target. For applications where the benzodioxole core is paramount, direct analogs like piperonal or substituted variants offer a means to fine-tune electronic properties. When the core scaffold is flexible, a vast array of substituted benzaldehydes and heterocyclic aldehydes can serve as functional equivalents, opening avenues to diverse chemical structures. This guide provides the foundational logic and comparative data necessary for researchers to strategically select the most appropriate building block for their research and development endeavors.

References

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A Comparative Guide to the Biological Activity of 7-Chloro-benzodioxole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the therapeutic potential of derivatives synthesized from the 7-Chloro-benzodioxole-5-carbaldehyde scaffold. We will explore the synthesis, biological evaluation, and structure-activity relationships of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for novel therapeutic development.

The 1,3-benzodioxole moiety is a recognized "privileged" scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics. The introduction of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 5-position creates a versatile starting material, 7-Chloro-benzodioxole-5-carbaldehyde, for the synthesis of a diverse library of potential drug candidates. The aldehyde functional group serves as a key reaction site for generating derivatives such as Schiff bases and hydrazones, which are known to exhibit a wide range of biological activities.[3]

Synthetic Strategy: Derivatization of the Core Scaffold

The primary route for derivatizing 7-Chloro-benzodioxole-5-carbaldehyde involves the condensation of its aldehyde group with various primary amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. This reaction is typically straightforward, often achieved by refluxing the reactants in an alcoholic solvent, sometimes with a catalytic amount of acid. This synthetic accessibility allows for the rapid generation of a diverse library of compounds for biological screening.

G cluster_0 General Synthetic Workflow A 7-Chloro-benzodioxole- 5-carbaldehyde D Condensation Reaction (Reflux) A->D B Primary Amine (R-NH2) or Hydrazine (R-NHNH2) B->D C Solvent (e.g., Ethanol) Catalytic Acid (optional) C->D E Schiff Base or Hydrazone Derivatives D->E Formation of C=N bond

Caption: General workflow for synthesizing derivatives.

Comparative Anticancer Activity

The chloro-benzodioxole scaffold is a key component in potent anticancer agents. A noteworthy example is AZD0530, a dual-specific c-Src/Abl kinase inhibitor, which incorporates a N-(5-chloro-1,3-benzodioxol-4-yl) moiety.[4] Although not a direct derivative of our 5-carbaldehyde starting material, its structure underscores the potential of the chloro-benzodioxole core in targeting critical cancer-related kinases. The c-Src tyrosine kinase is frequently overactive in various cancers, playing a pivotal role in cell proliferation, invasion, and survival.[4]

Derivatives of the related 7-chloroquinoline scaffold, particularly hydrazone derivatives, have also demonstrated significant antitumor effects across a wide range of cancer cell lines, as evaluated by the National Cancer Institute's NCI-60 screen.[5] This suggests that the combination of a chloro-substituted heterocyclic system with a hydrazone linker is a powerful strategy for developing anticancer agents.

Signaling Pathway Context: c-Src Kinase

G cluster_1 c-Src Signaling in Cancer GF Growth Factor Receptor Src c-Src Kinase GF->Src Activation Downstream Downstream Pathways (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation, Invasion, Survival Downstream->Proliferation Inhibitor Chloro-benzodioxole Derivative (e.g., AZD0530) Inhibitor->Src Inhibition

Caption: Inhibition of the c-Src signaling pathway.

Comparative Performance Data

The following table compares the in vitro activity of representative chloro-substituted heterocyclic compounds against various cancer cell lines.

Compound ClassTarget Cell LineIC50 / GI50 (µM)Reference
AZD0530 (c-Src/Abl Inhibitor) c-Src transfected 3T3-fibroblastPotent inhibitor (nanomolar)[4]
7-Chloroquinoline Hydrazone SNB-75 (CNS Cancer)1.38[5]
7-Chloroquinoline Hydrazone BT-549 (Breast Cancer)1.55[5]
Salicylaldehyde Benzoylhydrazone HL-60 (Leukemia)Low micro- to nanomolar[6][7]

Comparative Anti-inflammatory Activity

Benzodioxole derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes.

Studies on benzodioxole-pyrazole hybrids have identified compounds with significant dual COX-2 and 5-lipoxygenase (5-LOX) inhibition, along with potent in vivo anti-inflammatory activity.[8] Furthermore, research on other chloro-substituted heterocycles, such as (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives, has shown them to be more potent than the classic NSAID indomethacin in animal models.[11] This highlights the potential for 7-chloro-benzodioxole derivatives to act as powerful anti-inflammatory agents.

Comparative COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ketoprofen (Reference) 0.050.250.20[9]
Benzodioxole-Diazepine (4a) 0.420.360.85[9]
Benzodioxole-Diazepine (4b) 0.360.520.69[9]

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[3] The benzodioxole scaffold has been incorporated into various compounds demonstrating significant antibacterial and antifungal activity.[1][12] Specifically, Schiff base derivatives of 1,3-benzodioxole have shown inhibitory activity against multiple pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The proposed mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes like β-hydroxyacyl-acyl carrier protein dehydratase (FabH).[3]

Comparative Antimicrobial Performance
Derivative TypePathogenActivityReference
1,3-Benzodioxole Schiff Base E. coliActive[3]
1,3-Benzodioxole Schiff Base P. aeruginosaActive[3]
1,3-Benzodioxole Schiff Base S. aureus (MSSA)Active[3]
1,3-Benzodioxole Schiff Base S. aureus (MRSA)Active[3]
Peptidyl Benzodioxole Bacillus subtilisGrowth promotion noted[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are standardized protocols for evaluating the biological activities discussed.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-Chloro-benzodioxole-5-carbaldehyde derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase component of COX enzymes.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add buffer, heme, and the test compounds (derivatives) at various concentrations. Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid (the substrate) to initiate the reaction, followed immediately by a colorimetric substrate (e.g., TMPD).

  • Data Acquisition: Read the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of reaction.

  • Analysis: Compare the reaction rates of wells with test compounds to an uninhibited control. Calculate the percent inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.

Conclusion and Future Directions

The 7-Chloro-benzodioxole-5-carbaldehyde scaffold represents a highly promising starting point for the development of novel therapeutic agents. The available literature on structurally related compounds strongly suggests that its derivatives are likely to possess significant anticancer, anti-inflammatory, and antimicrobial properties.

  • Structure-Activity Relationship Insights: The presence of the chloro group often enhances biological activity. The derivatization of the aldehyde into hydrazones or Schiff bases provides a versatile method for modulating potency and selectivity against various biological targets.[3][5][13]

  • Future Work: A systematic synthesis and screening of a diverse library of derivatives are warranted. This should include variations in the amine or hydrazine component to explore different steric and electronic effects. Subsequent lead optimization, guided by in silico modeling and in vitro screening, could lead to the identification of potent and selective clinical candidates.

This guide consolidates evidence from disparate sources to build a compelling case for the investigation of 7-Chloro-benzodioxole-5-carbaldehyde derivatives. The synthetic accessibility of these compounds, combined with the proven biological relevance of the core scaffold, makes this an attractive area for future drug discovery efforts.

References

  • de Almeida, G. K., et al. (2007). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of the Brazilian Chemical Society.
  • El-Sayed, M. A. A., et al. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents With COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie.
  • Le, T. N., et al. (2021). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate.
  • Pujol, M. D., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry.
  • Pujol, M. D., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed.
  • Lee, S. K., et al. (2002). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Bioorganic & Medicinal Chemistry.
  • Hawash, M. M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Semantic Scholar.
  • ResearchGate. The molecular structure of the studied 1,3-benzodioxole derivatives. ResearchGate.
  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco.
  • Hawash, M., et al. (2023). Structures of Benzodioxole derivatives that have biological activities. ResearchGate.
  • Hawash, M., et al. (2022). Structures of benzodioxol derivatives having various biological activities. ResearchGate.
  • ResearchGate. (2018). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. ResearchGate.
  • Hussain, Z., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Authorea.
  • Perković, I., et al. (2024). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules.
  • International Journal of Pharmaceutical Sciences and Research. (2023). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. IJPSR.
  • Dave, J. S., & Shah, P. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.
  • Le Calvé, B., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules.
  • Google Patents. (2000). KR820000738B1 - Process for preparing benzodioxole derivatives. Google Patents.
  • Küçükgüzel, I., et al. (2001). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry.
  • Stanimirovic, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules.
  • Stanimirovic, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI.
  • da Rosa, G. G., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity.

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A Senior Application Scientist's Guide to the Purity Assessment of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and fine chemical synthesis, the starting material's purity is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of the final product are built. 7-Chloro-benzodioxole-5-carbaldehyde is a key heterocyclic building block, valued for its role in constructing more complex molecular architectures. Its utility, however, is directly proportional to its purity. The presence of even trace amounts of impurities—be they residual starting materials, regioisomers, or by-products—can lead to unforeseen side reactions, diminished yields, and compromised biological activity in downstream applications.

This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required for a robust purity assessment of 7-Chloro-benzodioxole-5-carbaldehyde. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.

Understanding the Analyte: Properties and Potential Impurities

Before selecting an analytical technique, a fundamental understanding of the target molecule and its likely contaminants is essential.

Chemical Profile:

  • Compound Name: 7-Chloro-1,3-benzodioxole-5-carbaldehyde[1][2]

  • Molecular Formula: C₈H₅ClO₃[3]

  • Molecular Weight: 184.58 g/mol [3]

  • Structure:

The synthesis of this compound often involves the chlorination and subsequent formylation of 1,3-benzodioxole, or related pathways. This informs the profile of potential impurities we must be equipped to detect:

  • Starting Materials: Unreacted 1,3-benzodioxole or 5-chloro-1,3-benzodioxole.[4]

  • Regioisomers: Isomeric forms where the chlorine or aldehyde group is positioned differently on the aromatic ring.

  • Over-reacted Species: Dichloro- or diformyl- derivatives.

  • Related Analogs: The non-chlorinated parent compound, piperonal (1,3-benzodioxole-5-carbaldehyde), could be present if the chlorination step was incomplete.[5]

Comparative Overview of Core Analytical Techniques

A multi-pronged analytical strategy is non-negotiable for a comprehensive purity assessment. No single technique can provide a complete picture. The table below compares the primary methods discussed in this guide.

TechniquePrincipleInformation ProvidedPrimary Use Case
HPLC Differential partitioning between a mobile and stationary phaseQuantitative purity (Area %), separation of non-volatile impuritiesGold standard for purity determination and quantification.
GC-MS Separation by boiling point followed by mass-based detectionIdentification of volatile impurities, structural confirmation via fragmentationConfirmatory identity testing and analysis of volatile contaminants.
NMR Nuclear spin transitions in a magnetic fieldUnambiguous structural elucidation, detection of structural isomersAbsolute structural confirmation and identification of impurities.
FTIR Absorption of infrared radiation by molecular bondsFunctional group identificationRapid identity verification and confirmation of key chemical features.

Primary Quantitative Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expert Rationale: For a moderately polar, non-volatile compound like 7-Chloro-benzodioxole-5-carbaldehyde, RP-HPLC is the definitive technique for quantitative purity analysis.[6] Its high resolving power allows for the separation of the main compound from closely related impurities, which is critical for an accurate percentage purity calculation.[7]

Method Development Causality:

  • Column Selection: A C18 (octadecyl silica) column is the logical first choice.[6] The non-polar C18 stationary phase effectively retains the analyte and its likely impurities through hydrophobic interactions, allowing for separation based on subtle differences in polarity using a polar mobile phase.

  • Mobile Phase Strategy: A gradient elution is superior to an isocratic one for this application. It begins with a higher aqueous content to retain and separate early-eluting polar impurities and gradually increases the organic solvent (e.g., acetonitrile) concentration to elute the main analyte and then any more non-polar impurities, ensuring sharp peaks and a reasonable run time. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase protonates silanol groups on the stationary phase, minimizing peak tailing and improving peak shape for the aldehyde.

  • Detector Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for both the main peak and any chromophoric impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Reference Standard Solution (e.g., 0.1 mg/mL) Inject Inject onto RP-HPLC System Standard->Inject Compare Compare with Reference Standard (Optional) Standard->Compare Sample Prepare Sample Solution (e.g., 1.0 mg/mL) Sample->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (at λ-max) Separate->Detect Integrate Integrate Peak Areas in Chromatogram Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Calculate->Compare

Caption: Workflow for quantitative purity analysis by HPLC.

Detailed HPLC Protocol
  • Reagent & Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water.

    • Reference Standard Stock (if available): Accurately weigh ~10 mg of 7-Chloro-benzodioxole-5-carbaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).

    • Sample Solution: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~1.0 mg/mL).

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
Detection UV at 238 nm (or determined λ-max)[8]
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0
  • Data Analysis:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Confirmatory & Structural Verification Methods

Quantitative data from HPLC is powerful, but it doesn't provide absolute structural proof. For this, we turn to spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on volatility and provides a mass fragmentation pattern, which acts as a chemical fingerprint, confirming the molecular weight and offering structural clues. It is particularly effective for identifying volatile impurities that might be missed by HPLC.

Protocol Synopsis:

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 80 °C) to a high temperature (e.g., 280 °C) to separate components by boiling point.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 350.

  • Data Interpretation:

    • Confirm the main peak corresponds to the analyte by checking for the molecular ion (M⁺) at m/z 184 and the characteristic M+2 isotope peak at m/z 186 (approximately one-third the intensity of M⁺), which is indicative of a single chlorine atom.

    • Analyze the mass spectra of minor peaks and compare them against libraries (e.g., NIST) to tentatively identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for unambiguous structure elucidation.[9] It provides detailed information about the chemical environment of each proton and carbon atom, making it exceptionally sensitive to isomeric impurities that might co-elute in chromatography.

  • ¹H NMR Analysis: The ¹H NMR spectrum provides a unique signature. For 7-Chloro-benzodioxole-5-carbaldehyde, one would expect to see:

    • A singlet for the aldehyde proton (-CHO) around δ 9.8-10.0 ppm.

    • A singlet for the methylenedioxy protons (-O-CH₂-O-) around δ 6.1-6.3 ppm.

    • Two singlets (or narrow doublets) in the aromatic region (δ 7.0-7.5 ppm) for the two aromatic protons. The presence of unexpected signals in any region indicates impurities.

  • ¹³C NMR Analysis: Confirms the number of unique carbon atoms, with the aldehyde carbonyl carbon appearing distinctly downfield (~190 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and simple technique used primarily for identity confirmation.[10] It confirms the presence of key functional groups, serving as a quick quality check.

Expected Characteristic Absorptions:

  • ~2850 & ~2750 cm⁻¹: C-H stretch of the aldehyde (a characteristic doublet).

  • ~1680-1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

  • ~1600 & ~1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250 & ~1040 cm⁻¹: C-O stretching of the dioxole ring.

  • ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

  • ~700-800 cm⁻¹: C-Cl stretch.

Comparison with a Structural Analog: Piperonal

To highlight the influence of the chlorine substituent on analytical outcomes, a comparison with its non-chlorinated analog, Piperonal (1,3-Benzodioxole-5-carbaldehyde), is instructive.

Structures cluster_target Target Analyte cluster_analog Structural Analog Target Analog label_target 7-Chloro-benzodioxole-5-carbaldehyde MW: 184.58 label_analog Piperonal MW: 150.13

Caption: Structural comparison of the target analyte and its analog.

Feature7-Chloro-benzodioxole-5-carbaldehydePiperonal (1,3-Benzodioxole-5-carbaldehyde)Rationale for Difference
Molecular Weight 184.58150.13Addition of a chlorine atom (~35.5 amu) minus one hydrogen atom (~1 amu).
HPLC Retention LongerShorterThe chlorine atom increases the molecule's overall hydrophobicity, leading to stronger retention on a C18 column.
MS Molecular Ion m/z 184 (M⁺) & 186 (M+2)m/z 150 (M⁺)The isotopic pattern of chlorine is a definitive marker.
¹H NMR Two aromatic singlets.Three distinct aromatic signals (doublet, singlet, doublet of doublets).The symmetry of the aromatic portion is broken differently.

A Holistic Purity Assessment Strategy

A robust purity assessment is not a single experiment but a logical sequence of analyses. The results of each test inform a comprehensive quality decision.

Full_Workflow Start Receive New Batch of Analyte FTIR Identity Check: FTIR Spectroscopy Start->FTIR Check1 Functional Groups Correct? FTIR->Check1 HPLC Quantitative Purity: RP-HPLC Analysis Check1->HPLC Yes Fail Reject Batch or Purify Further Check1->Fail No Check2 Purity > 99.5%? No Unknowns > 0.1%? HPLC->Check2 GCMS_NMR Structural Confirmation & Impurity ID: GC-MS and/or NMR Check2->GCMS_NMR Yes Check2->Fail No Pass Release Batch for Use GCMS_NMR->Pass

Caption: Recommended workflow for comprehensive purity assessment.

This workflow ensures efficiency. A quick FTIR scan can immediately flag a grossly incorrect sample. HPLC provides the critical quantitative data, and if the purity is high and the impurity profile is clean, confirmatory GC-MS and NMR provide the final layer of certainty required for use in sensitive applications like drug development.

Conclusion

The purity assessment of 7-Chloro-benzodioxole-5-carbaldehyde is a multi-faceted process that demands more than just running samples. It requires a strategic application of orthogonal analytical techniques, from the quantitative rigor of HPLC to the structural certainty of NMR and MS. By understanding the "why" behind each method and interpreting the data holistically, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • The Royal Society of Chemistry.Electronic Supplementary Information.
  • Supporting Information.Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • ResearchGate.Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Google Patents.Process for preparing benzodioxole derivatives.
  • National Institutes of Health (NIH).Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).
  • Journal of Chemical and Pharmaceutical Research.Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and.
  • Der Pharma Chemica.Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole.
  • PubChem.1,3-Benzodioxole-5-carbaldehyde;chloride.
  • Bulgarian Chemical Communications.HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • PubChem.5-Chloro-1,3-benzodioxole.
  • ResearchGate.High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier.
  • NIST WebBook.Benzaldehyde.
  • ResearchGate.EXPRESS: Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids.

Sources

A Comparative Guide to the Characterization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed characterization of 7-Chloro-1,3-benzodioxole-5-carbaldehyde, a halogenated derivative of the well-known piperonal. Designed for researchers in synthetic chemistry and drug development, this document offers a comparative analysis against its parent compound, piperonal (1,3-benzodioxole-5-carbaldehyde), to elucidate the structural and electronic impact of the C7-chloro substitution. The protocols and data presented herein are grounded in established analytical techniques, providing a robust framework for compound validation and utilization in further synthetic applications.

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous bioactive molecules. The introduction of a chlorine atom and a carbaldehyde group offers two reactive handles for derivatization, making 7-Chloro-1,3-benzodioxole-5-carbaldehyde a valuable building block for creating diverse chemical libraries. This guide will systematically compare its physicochemical and spectroscopic properties with those of piperonal, providing the causal insights behind the observed data.

Part 1: Physicochemical Properties: A Comparative Overview

The introduction of a chlorine atom onto the benzodioxole ring system imparts significant changes to the molecule's physical properties. As an electron-withdrawing and lipophilic substituent, chlorine is expected to increase the molecular weight, boiling point, and hydrophobicity (logP) compared to the parent compound, piperonal.

Property7-Chloro-1,3-benzodioxole-5-carbaldehyde1,3-Benzodioxole-5-carbaldehyde (Piperonal)Justification for Difference
CAS Number 88525-51-3[1]120-57-0[2][3]N/A
Molecular Formula C₈H₅ClO₃[4][5]C₈H₆O₃[2][3]Substitution of one H atom with a Cl atom.
Molecular Weight 184.58 g/mol [1][4]150.13 g/mol [2][3]The higher atomic mass of chlorine compared to hydrogen.
Appearance Data not availableColorless Crystalline Solid[2]N/A
Melting Point Data not available37 °C[2]Expected to be higher due to increased molecular weight and packing efficiency.
Boiling Point 293.3 °C at 760 mmHg[5]263 °C[2]Increased mass and stronger intermolecular dipole-dipole interactions.
XLogP3 1.8[5]1.05 (PubChem CID: 8438)Increased lipophilicity due to the presence of the chlorine atom.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of a synthesized compound. The choice of method targets specific features of the molecule: Mass Spectrometry confirms the mass, NMR elucidates the atom connectivity, and Infrared (IR) spectroscopy identifies key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence for the molecular weight of a compound. For 7-Chloro-1,3-benzodioxole-5-carbaldehyde, the presence of chlorine is readily identifiable by its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), which results in an (M)+ and (M+2)+ peak. The table below compares the predicted monoisotopic mass and key adducts for the target compound against the known values for piperonal.

Ion / Adduct7-Chloro-1,3-benzodioxole-5-carbaldehyde (Predicted m/z)[6]1,3-Benzodioxole-5-carbaldehyde (Experimental m/z)[3]
Exact Mass 183.99272150.03170
[M]+ 183.99217150
[M+H]⁺ 185.00000N/A
[M+Na]⁺ 206.98194N/A
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for confirming the specific isomeric structure of substituted aromatics. The chemical shift, integration, and splitting pattern of each proton signal provide a detailed map of the molecule.

Expected ¹H NMR Spectrum for Piperonal:

  • Aldehyde Proton (-CHO): A sharp singlet around δ 9.8 ppm.

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring, typically exhibiting a complex splitting pattern (an ABX system) between δ 6.9 and 7.4 ppm.

  • Methylenedioxy Protons (-OCH₂O-): A characteristic singlet for the two equivalent protons at approximately δ 6.0 ppm.

Predicted ¹H NMR Spectrum for 7-Chloro-1,3-benzodioxole-5-carbaldehyde: The substitution pattern dramatically simplifies the aromatic region of the spectrum.

  • Aldehyde Proton (-CHO): A sharp singlet, likely downfield shifted slightly from piperonal's due to the influence of the adjacent chlorine, expected around δ 9.8-10.0 ppm.

  • Aromatic Protons (Ar-H): Only two aromatic protons remain. Due to their para-like relationship, they are expected to appear as two distinct singlets (or narrow doublets with a small ⁴J coupling constant) in the region of δ 7.3-7.6 ppm. This simplification is the key diagnostic feature confirming the 5,7-disubstitution pattern.

  • Methylenedioxy Protons (-OCH₂O-): A singlet around δ 6.1 ppm.

Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS for 7-Chloro-1,3-benzodioxole-5-carbaldehyde are available for reference from commercial suppliers.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid technique for verifying the presence of key functional groups.

Shared Features:

  • Aldehyde C=O Stretch: Both molecules will exhibit a strong, sharp absorption band around 1680-1700 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group.

  • Aromatic C=C Stretches: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretches: Strong bands corresponding to the ether linkages of the dioxole ring will be present around 1000-1300 cm⁻¹ .

Distinguishing Feature:

  • C-Cl Stretch: 7-Chloro-1,3-benzodioxole-5-carbaldehyde will show an additional absorption in the fingerprint region, typically between 600-800 cm⁻¹ , corresponding to the C-Cl bond stretch.

An experimental IR spectrum for piperonal is available for comparison in the NIST Chemistry WebBook.[3]

Part 3: Proposed Synthetic Workflow

The synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde can be achieved from commercially available 1,3-benzodioxole. The workflow involves a two-step process: electrophilic chlorination followed by regioselective formylation. The choice of the Vilsmeier-Haack formylation condition is critical as it allows for the introduction of the aldehyde group at the C5 position, which is sterically accessible and electronically activated.

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Vilsmeier-Haack Formylation A 1,3-Benzodioxole B 5-Chloro-1,3-benzodioxole A->B  SO₂Cl₂ or Cl₂  in Chloroform C 5-Chloro-1,3-benzodioxole D 7-Chloro-1,3-benzodioxole-5-carbaldehyde C->D  POCl₃, DMF  then H₂O workup

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of 5-Chloro-1,3-benzodioxole. The self-validating nature of this procedure lies in the observable color changes and the straightforward purification by recrystallization, yielding a solid product whose purity can be readily assessed by melting point and TLC analysis.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 eq.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent. Causality: This exothermic reaction forms the electrophilic chloroiminium ion species necessary for the formylation.

  • Substrate Addition: Dissolve 5-Chloro-1,3-benzodioxole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness: The reaction is typically complete when the starting material spot is no longer visible by TLC.

  • Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution with aqueous sodium hydroxide until it is slightly basic.

  • Isolation: The product often precipitates as a solid. Collect the crude product by vacuum filtration. If the product remains in solution, extract with an organic solvent like ethyl acetate.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-Chloro-1,3-benzodioxole-5-carbaldehyde.

Part 4: Comparative Analysis and Potential Applications

The primary distinction between 7-Chloro-1,3-benzodioxole-5-carbaldehyde and piperonal is the electronic nature of the aromatic ring.

Caption: Impact of chloro-substitution on chemical properties.

  • Piperonal: The unsubstituted ring is relatively electron-rich, making it susceptible to electrophilic aromatic substitution. Its primary application lies in the flavor and fragrance industry.[2][8]

  • 7-Chloro-1,3-benzodioxole-5-carbaldehyde: The presence of two electron-withdrawing groups (-CHO and -Cl) deactivates the ring towards further electrophilic attack. However, this electronic profile makes the chlorine atom a potential site for nucleophilic aromatic substitution (SₙAr), opening pathways to a wide array of derivatives. The aldehyde function serves as a versatile handle for condensation reactions, reductive aminations, and oxidations to the corresponding carboxylic acid.

This dual reactivity makes the title compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents where the benzodioxole scaffold is often explored.[9]

References

  • PubChemLite. (n.d.). 7-chloro-1,3-dioxaindane-5-carbaldehyde (C8H5ClO3).
  • PubChem. (n.d.). 5-Chloro-1,3-benzodioxole.
  • Wikipedia. (n.d.). Piperonal.
  • Google Patents. (n.d.). Process for preparing benzodioxole derivatives.
  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid.
  • The Fragrance Conservatory. (n.d.). Piperonal.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
  • NIST. (n.d.). Piperonal.

Sources

A Comprehensive Guide to the Isomeric Purity Analysis of 7-Chloro-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of synthetic intermediates is a cornerstone of modern pharmaceutical development and chemical research. For a molecule like 7-Chloro-benzodioxole-5-carbaldehyde, a versatile building block, ensuring the absence of unwanted regioisomers is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even minor isomeric impurities can exhibit different pharmacological activities, toxicological profiles, or reactivities in subsequent synthetic steps, leading to unforeseen complications.

This guide provides a comparative analysis of the primary analytical methodologies used to assess the isomeric purity of 7-Chloro-benzodioxole-5-carbaldehyde. We will delve into the principles, provide field-proven protocols, and compare the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Synthetic Origin of Isomeric Impurities

To develop a robust analytical strategy, one must first understand the likely impurities that can arise during synthesis. 7-Chloro-benzodioxole-5-carbaldehyde is typically synthesized via the electrophilic chlorination of its parent compound, benzodioxole-5-carbaldehyde (piperonal).[1]

The directing effects of the substituents on the aromatic ring govern the position of the incoming chloro group. The benzodioxole moiety is an activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. This conflicting influence means that while the 7-chloro isomer may be the desired product, the formation of other regioisomers is highly probable.

The most significant isomeric impurities to anticipate are:

  • 4-Chloro-benzodioxole-5-carbaldehyde: Chlorination ortho to the aldehyde and meta to the dioxole oxygen.

  • 6-Chloro-benzodioxole-5-carbaldehyde: Chlorination ortho to the dioxole oxygen and meta to the aldehyde.

Other process-related impurities could include unreacted piperonal and di-chlorinated byproducts.

G cluster_0 Synthetic Pathway & Impurity Formation cluster_1 Resulting Products Piperonal Benzodioxole-5-carbaldehyde (Piperonal) Chlorination Electrophilic Chlorination (e.g., Cl2, SO2Cl2) Piperonal->Chlorination Products Mixture of Isomers Chlorination->Products Desired 7-Chloro Isomer (Target) Products->Desired Impurity1 6-Chloro Isomer (Impurity) Impurity2 4-Chloro Isomer (Impurity)

Caption: Synthetic pathway leading to isomeric impurities.

Comparative Analysis of Analytical Methodologies

No single technique is universally superior; the choice depends on the analytical objective, from routine quality control to definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, robustness, and quantitative accuracy.[2] For moderately polar compounds like substituted benzaldehydes, reverse-phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices:

  • Column: A standard C18 column is a good starting point for method development.[3] However, to achieve baseline separation of closely related regioisomers, a column with alternative selectivity is often required. A pentafluorophenylpropyl (PFPP) or a Phenyl-Hexyl phase can provide enhanced resolution through π-π and dipole-dipole interactions with the aromatic rings of the analytes, which are different for each isomer.[4][5]

  • Mobile Phase: A gradient elution using acetonitrile and water is typically employed. This allows for the effective elution of the main component while also separating it from potentially more or less polar impurities, such as unreacted starting material or di-chlorinated species.

  • Detector: A UV-Vis detector is ideal, as the aromatic ring and carbonyl group provide strong chromophores. Detection is often performed around 220-250 nm.[6][7]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 ACN:Water mixture.

  • Instrumentation & Conditions:

    • Column: Shim-pack Scepter PFPP-120 (4.6 x 150 mm, 3 µm) or equivalent.[4]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 20% B to 55% B

      • 5-25 min: 55% B to 60% B

      • 25-30 min: Hold at 60% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • UV Detection: 225 nm

  • Data Analysis: Integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area to determine isomeric and overall purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers the dual advantage of high-efficiency separation with the definitive identification power of mass spectrometry.[8] It is particularly useful for confirming the identity of impurities detected by HPLC.

Causality Behind Experimental Choices:

  • Column: A mid-polarity 5% phenyl polymethylsiloxane capillary column (e.g., HP-5MS) is a versatile choice, providing good separation for a wide range of aromatic compounds.[9]

  • Temperature Program: A slow temperature ramp is critical. Isomers often have very close boiling points, and a gradual increase in column temperature is necessary to resolve them chromatographically.

  • Ionization: Standard Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that act as a "fingerprint" for each compound, allowing for unambiguous identification of isomers by comparing their mass spectra.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation & Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C (Split mode, 50:1).

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 5 °C/min to 220 °C.

      • Hold: 5 min at 220 °C.

    • MS System: Agilent 5977A or equivalent.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-300 m/z.

  • Data Analysis: Identify peaks by their retention time and mass spectrum. The molecular ion (M+) for all chloro-isomers will be the same. Differentiation relies on subtle differences in fragmentation patterns and, crucially, their chromatographic separation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and GC are separative techniques, NMR is the gold standard for structural elucidation.[10] For distinguishing isomers, it is unparalleled, as the precise position of each substituent creates a unique electronic environment for the aromatic protons, resulting in a distinct spectrum for each regioisomer.[11][12]

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆, is used.[13]

  • Field Strength: A higher field magnet (e.g., 400 MHz or greater) is preferable to resolve the complex splitting patterns of the aromatic region.

  • Analysis: The key to distinguishing the isomers lies in the chemical shifts (δ) and coupling constants (J) of the two remaining aromatic protons.

    • 7-Chloro Isomer: The two aromatic protons (at C4 and C6) will appear as two distinct signals (doublets) due to coupling to each other.

    • 6-Chloro Isomer: The two aromatic protons (at C4 and C7) will be singlets, as they are too far apart to couple (para to each other).

    • 4-Chloro Isomer: The two aromatic protons (at C6 and C7) will appear as two distinct signals (doublets) but with different chemical shifts compared to the 7-chloro isomer due to the different proximity to the electron-withdrawing groups.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Pulse Program: Standard 30° or 45° pulse.

    • Number of Scans: 16 scans.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate to TMS. Integrate the signals to confirm proton counts. Analyze the chemical shifts and multiplicities of the aromatic protons. A ¹H NMR spectrum for the target compound is available for reference.[14]

Head-to-Head Method Comparison

FeatureHPLC-UVGC-MS¹H NMR Spectroscopy
Primary Use Quantitative Purity & Impurity ProfilingConfirmatory ID & Volatile Impurity AnalysisDefinitive Structural Elucidation & Isomer ID
Resolution High to Excellent (column dependent)ExcellentNot a separative technique (analyzes bulk sample)
Sensitivity High (ng range)Very High (pg range)Low (mg range)
Quantification Excellent (with reference standards)Good (can be less accurate without standards)Good (Quantitative NMR is possible but complex)
Throughput HighMediumLow
Structural Info None (retention time only)High (fragmentation pattern)Excellent (definitive structure)

Recommended Analytical Workflow

A multi-faceted approach ensures the highest level of confidence in product quality. The techniques should be used in a complementary fashion.

G Sample Sample Batch of 7-Chloro-benzodioxole-5-carbaldehyde HPLC Routine QC: HPLC-UV Purity Assay Sample->HPLC Check1 Purity ≥ 99.5%? No unknown peaks? HPLC->Check1 Release Release Batch Check1->Release Yes Investigate Investigation Required Check1->Investigate No GCMS Peak Identification: GC-MS Analysis Investigate->GCMS Identify Impurity NMR Definitive Structure ID: ¹H NMR Analysis Investigate->NMR Confirm Isomer Structure

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-benzodioxole-5-carbaldehyde

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde

As researchers and developers, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde are paramount to a safe and compliant laboratory environment. This guide provides a direct, procedural framework for its management, grounded in established safety protocols and an understanding of its chemical nature. The core principle is one of caution; due to limited publicly available data on its specific toxicity and environmental fate, we must treat this compound with the highest level of care, adhering to protocols for hazardous chemical waste.

Hazard Identification and Risk Assessment

Key Compound Data:

PropertyValueSource
CAS Number 88525-51-3[3][4]
Molecular Formula C₈H₅ClO₃[3][4]
Known Hazards Irritant[3]
Inferred Hazards Potential for skin, eye, and respiratory irritation.[5]
Physical State Solid (based on typical aldehydes of this nature)
Storage Store in a dry, cool, and well-ventilated place.[1]

Given the data gaps, the precautionary principle is our primary guide. All handling and disposal procedures should assume the material is hazardous.

Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with proper handling. Minimizing exposure and preventing spills are the first steps in a sound waste management plan. All operations should be conducted within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforms to EN 166(EU) or NIOSH (US) standards to protect against splashes and fine particulates.[1]
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact, which can cause irritation.
Body Protection Flame-retardant lab coat.Protects against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use a NIOSH-approved respirator if exposure limits are exceeded or if dust/aerosols are generated.[1][6]
Workflow for Safe Handling

The following workflow ensures that safety is integrated into every step of handling the chemical, from acquisition to the point of declaring it as waste.

GAStep 1: Don PPEBStep 2: Work in aChemical Fume HoodA->BCStep 3: Weigh/Handle Chemicalwith Non-Sparking ToolsB->CDStep 4: Securely ClosePrimary ContainerC->DEStep 5: Store Properly inDesignated CabinetD->EFStep 6: Decontaminate Area& Remove PPEE->F

Caption: Standard workflow for handling 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde.

Emergency Preparedness and Spill Management

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.

First-Aid Measures
  • Inhalation: Move the individual to fresh air immediately.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][5]

In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.

Small-Scale Spill Cleanup Protocol
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work must be performed in a well-ventilated area, preferably a chemical fume hood.[1]

  • Don PPE: Wear the full complement of PPE as described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collect Waste: Carefully scoop the absorbed material and contaminated solids into a designated, sealable waste container. Use non-sparking tools.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Package for Disposal: Seal the container, label it clearly as "Hazardous Waste: 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde Spill Debris," and move it to the satellite accumulation area.

The Core Directive: Proper Disposal Protocol

This chemical and its empty containers must be treated as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or washed down the drain.[7] The recommended disposal method for chlorinated hydrocarbons is high-temperature incineration by a licensed waste management facility. This ensures complete destruction and prevents the release of harmful substances into the environment.[8][9]

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • Solid Waste: Collect unused or expired 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde in its original container or a compatible, clearly labeled hazardous waste container.

    • Contaminated Materials: Any items grossly contaminated with the chemical (e.g., weigh boats, gloves, absorbent pads from a spill) must also be collected as solid hazardous waste.

    • Liquid Waste: If the compound is used in a solution, the resulting waste stream must be collected in a dedicated, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Container Management:

    • Use only approved, leak-proof hazardous waste containers.

    • Keep containers closed at all times except when adding waste.[10]

    • Label the container clearly with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Accumulation and Removal:

    • Store the sealed waste container in a designated Satellite Accumulation Area. This area should be secure and away from incompatible materials.[2]

    • Follow your institution's procedures to schedule a pickup by the Environmental Health & Safety (EHS) department or a certified chemical waste disposal contractor.

Disposal Decision Workflow

This diagram outlines the critical decision points for managing waste generated from this compound.

GStartWaste Generated:7-Chloro-benzo[1,3]dioxole-5-carbaldehyde(Solid, Liquid, or Debris)CheckCompatIs waste compatible withcontents of accumulation drum?Start->CheckCompatSegregateSegregate into a new,properly designated container(e.g., 'Halogenated Organics')CheckCompat->Segregate NoAddToDrumAdd waste to existing,compatible accumulation containerCheckCompat->AddToDrum YesLabelLabel container with:'Hazardous Waste'Full Chemical NameDate & Hazard InfoSegregate->LabelAddToDrum->LabelStoreStore sealed container inSatellite Accumulation AreaLabel->StoreScheduleSchedule pickup viaInstitutional EHS orLicensed Waste VendorStore->Schedule

Caption: Decision tree for the compliant disposal of chemical waste.

By adhering to this structured, safety-first approach, you ensure compliance with regulatory standards set by bodies like OSHA and the EPA, protect yourself and your colleagues, and uphold the integrity of your research environment.[11][12]

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Creative Safety Supply. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • BB FABRICATION. (n.d.). SAFETY DATA SHEET.
  • Aromatic Fragrances International. (2024, September 10). SAFETY DATA SHEET.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency (EPA). (1989, November 21). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • U.S. Environmental Protection Agency (EPA). (n.d.). PART F. Organochlorine (OC) Compounds.
  • U.S. Environmental Protection Agency (EPA). (n.d.). National Primary Drinking Water Regulations.

Personal protective equipment for handling 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

A Comprehensive Guide to the Safe Handling of 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde

Researchers, scientists, and drug development professionals are routinely tasked with handling a diverse array of chemical compounds. Among these, halogenated aromatic aldehydes such as 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde (CAS No: 88525-51-3) are valuable intermediates in organic synthesis.[3][4] However, their reactivity necessitates a thorough understanding of the associated hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety principles and field-proven insights.

Immediate Hazard Assessment

7-Chloro-benzo[1][2]dioxole-5-carbaldehyde is classified as an irritant.[3] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[2][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[5][6][7]

A thorough understanding of these hazards is the first step in implementing a robust safety plan. The causality is clear: exposure of mucosal membranes and skin to this compound can elicit an inflammatory response, leading to discomfort and potential injury.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde. The following table summarizes the required PPE, drawing from best practices in chemical laboratory safety.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations with a high risk of splashing.To prevent contact with the eyes, which can cause serious irritation.[2][5][6][7]
Skin Protection Wear impervious, flame-resistant protective clothing.[1] A lab coat is mandatory. For handling larger quantities, chemical-resistant aprons or suits are recommended.To prevent skin contact and subsequent irritation.[5][6]
Hand Protection Wear protective gloves.[3] While specific permeation data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling aromatic aldehydes.[8][9] Always inspect gloves for tears or punctures before use.To provide a barrier against skin contact and absorption.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are likely to be exceeded, or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[5][6][7]

This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, forming a self-validating system of protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and accidents. The following protocol outlines the key steps for safely handling 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.

2. Handling Procedure:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer: If the compound is a solid, handle it as a powder and avoid creating dust.[1] Use non-sparking tools for transfers.[1]

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to those of the aldehyde.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

3. Storage:

  • Container: Store the compound in a tightly closed container.[1]

  • Location: Keep the container in a dry, cool, and well-ventilated place.[1][2][7]

  • Incompatibilities: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents, strong bases, and strong acids.

The logical flow of this operational plan is depicted in the following workflow diagram:

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Storagecluster_disposalDisposalprep_ppeDon Appropriate PPEprep_workspacePrepare Workspace in Fume Hoodprep_ppe->prep_workspaceprep_emergencyVerify Emergency Equipmentprep_workspace->prep_emergencyhandle_weighWeigh/Transfer Compoundprep_emergency->handle_weighhandle_reactionPerform Experimental Procedurehandle_weigh->handle_reactioncleanup_decontaminateDecontaminate Glassware & Surfaceshandle_reaction->cleanup_decontaminatecleanup_storeStore in Tightly Closed Containercleanup_decontaminate->cleanup_storedisp_wasteSegregate Wastecleanup_decontaminate->disp_wastedisp_disposeDispose via Approved Channelsdisp_waste->disp_dispose

Caption: Workflow for Safe Handling of 7-Chloro-benzo[1][2]dioxole-5-carbaldehyde

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste material, including contaminated consumables and rinse solutions, in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[2][7] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Container Management: Do not overfill waste containers. Ensure they are kept closed when not in use and are stored in a designated secondary containment area.

By following these procedural steps, you create a self-validating system where each step is designed to mitigate the risks identified in the initial hazard assessment.

References

  • SAFETY DATA SHEET - Aromatic Fragrances Intern
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
  • Personal Protective Equipment | US EPA. [Link]
  • SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM. [Link]
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
  • Personal Protective Equipment (PPE). [Link]
  • 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem. [Link]
  • How to Choose PPE for Chemical Work. [Link]
  • GHS Hazardous Chemical Inform
  • GHS Classification (Rev.11, 2025) Summary - PubChem. [Link]
  • GHS Classific

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.